molecular formula C16H30 B1584035 1-Hexadecyne CAS No. 629-74-3

1-Hexadecyne

Cat. No.: B1584035
CAS No.: 629-74-3
M. Wt: 222.41 g/mol
InChI Key: UCIDYSLOTJMRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexadecyne is a natural product found in Hamamelis virginiana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIDYSLOTJMRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060880
Record name 1-Hexadecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-74-3
Record name 1-Hexadecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexadecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecyne
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexadecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadec-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Reactivity of the Terminal Alkyne in 1-Hexadecyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyne (C₁₆H₃₀, CAS No: 629-74-3) is a long-chain terminal alkyne that serves as a versatile building block in organic synthesis.[1][2][3] Its reactivity is dominated by the terminal alkyne functional group (—C≡CH), which is characterized by sp-hybridized carbon atoms and a weakly acidic terminal proton.[4] This unique combination of properties makes this compound a valuable substrate for a variety of transformations, including carbon-carbon bond formation and the introduction of functional groups, which are pivotal in drug discovery and materials science. This guide provides a detailed exploration of the fundamental reactivity of this compound, focusing on quantitative data, experimental protocols, and reaction pathways.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight222.41 g/mol [1][5]
CAS Number629-74-3[1][2]
Melting Point13.0 to 16.0 °C[6]
Boiling Point284.0 °C (at 760 mm Hg)[6]
146.0 to 148.0 °C (at 10.0 mm Hg)[6]
Water Solubility0.004405 mg/L at 25 °C (estimated)[6]
logP (o/w)7.793 (estimated)[6]

Core Reactivity Principle: Acidity and Nucleophilicity

The primary characteristic governing the reactivity of this compound is the acidity of the terminal hydrogen. The sp-hybridized carbon atom of the alkyne is more electronegative than sp² or sp³ hybridized carbons, leading to a more polarized C-H bond. Consequently, the terminal proton is significantly more acidic (pKa ≈ 25) than those on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 45).[7]

This acidity allows for deprotonation by a strong base to form a highly nucleophilic acetylide anion.[7][8] This anion is a powerful tool for constructing new carbon-carbon bonds, serving as the cornerstone for many synthetic applications.[8]

Deprotonation and Alkylation

Deprotonation of this compound requires a very strong base, such as sodium amide (NaNH₂) or organolithium reagents like n-butyllithium.[8][9] The resulting 1-hexadecynyl anion can then participate in nucleophilic substitution reactions (Sₙ2) with primary alkyl halides to generate more complex internal alkynes.[7][8]

Table 2: Common Bases for this compound Deprotonation

BaseTypical SolventNotes
Sodium Amide (NaNH₂)Liquid Ammonia, THF, DMSOVery strong base, commonly used for terminal alkynes.[1][9]
n-Butyllithium (n-BuLi)THF, Diethyl Ether, HexanesPowerful organometallic base and nucleophile.[10]
Lithium Diisopropylamide (LDA)THFStrong, non-nucleophilic base.

Experimental Protocol: Deprotonation and Alkylation of this compound

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. 1.1 equivalents of n-butyllithium (as a solution in hexanes) are added dropwise. This compound (1.0 equivalent) dissolved in a minimal amount of anhydrous THF is then added slowly via the dropping funnel. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium hexadecynylide.

  • Alkylation: The primary alkyl halide (e.g., 1-bromobutane, 1.2 equivalents) is added dropwise.

  • Workup: The reaction is allowed to warm to room temperature and stirred overnight. It is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude internal alkyne. Purification is typically achieved via column chromatography.

Deprotonation_Alkylation cluster_deprotonation Deprotonation cluster_alkylation SN2 Alkylation 1_Hexadecyne This compound (R-C≡C-H) Acetylide Hexadecynyl Anion (R-C≡C⁻) 1_Hexadecyne->Acetylide + Base - Conjugate Acid Base Strong Base (e.g., n-BuLi) Product Internal Alkyne (R-C≡C-R') Acetylide->Product + R'-X Alkyl_Halide Primary Alkyl Halide (R'-X) Halide_Ion Halide Ion (X⁻) Product->Halide_Ion - X⁻

Caption: Deprotonation followed by Sₙ2 alkylation workflow.

Key Reactions of the Terminal Alkyne

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] It is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[11][12] This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions and tolerance of a wide range of functional groups.[11][13]

Table 3: Representative Sonogashira Coupling Conditions

Aryl/Vinyl HalideCatalyst SystemBase / SolventTemp.Yield
IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRTHigh
4-BromotoluenePd(PPh₃)₄ / CuIEt₂NH / DMF50-80 °CGood-High
Vinyl BromidePd(OAc)₂ / PPh₃ / CuIPiperidine / TolueneRT-50 °CGood

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

  • Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Reagent Addition: Add anhydrous and degassed triethylamine and THF as solvents. Stir the mixture for 10 minutes. Add this compound (1.2 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Upon completion, the solvent is removed in vacuo. The residue is redissolved in diethyl ether and filtered through a pad of celite to remove the catalyst and amine salts. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Acetylide R-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Acetylide Transmetalation PdII_Acetylide->Pd0 Reductive Elimination Product R-C≡CR' PdII_Acetylide->Product Cu_Acetylide Cu-C≡CR' Cu_Acetylide->PdII_Acetylide Alkyne H-C≡CR' Alkyne->Cu_Acetylide + Cu(I), Base Base Base Base->Cu_Acetylide Aryl_Halide R-X Aryl_Halide->PdII_Aryl

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction.[14][15] It involves the reaction between a terminal alkyne, such as this compound, and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole.[16] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast array of functional groups and reaction conditions, including aqueous media.[15][16] These features have made it indispensable in bioconjugation, drug development, and materials science.[15]

Table 4: Typical CuAAC Reaction Conditions

Azide SubstrateCopper(I) SourceLigand / AdditiveSolventTemp.
Benzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH / H₂ORT
Azido-PEGCuITBTADMSORT
Glycosyl AzideCu(OAc)₂Sodium AscorbateCH₂Cl₂ / H₂ORT

Experimental Protocol: CuAAC of this compound with Benzyl Azide

  • Setup: In a vial, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water and a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in water.

  • Reaction: Add the sodium ascorbate solution to the alkyne/azide mixture, followed by the copper sulfate solution. The reaction mixture will often turn heterogeneous.

  • Monitoring: Stir vigorously at room temperature. The reaction is typically complete within 1-24 hours. Progress can be monitored by TLC or LC-MS.

  • Workup: After completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 1,2,3-triazole can be purified by crystallization or column chromatography.

CuAAC_Cycle cluster_reactants Reactants cluster_catalysis Copper(I) Catalysis Alkyne This compound CuI_Acetylide Copper(I) Acetylide Alkyne->CuI_Acetylide + Cu(I) Azide Organic Azide (R-N₃) Dicopper_Intermediate Dicopper Intermediate CuI_Acetylide->Dicopper_Intermediate + Azide Copper_Triazolide Copper Triazolide Dicopper_Intermediate->Copper_Triazolide Cyclization Product 1,4-Disubstituted 1,2,3-Triazole Copper_Triazolide->Product Protonolysis Product->CuI_Acetylide Regenerates Cu(I) Catalyst

Caption: Simplified mechanism for the Cu(I)-catalyzed azide-alkyne cycloaddition.

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the alkyne's triple bond to form a vinylsilane.[17] The reaction is typically catalyzed by transition metal complexes, most commonly those of platinum (e.g., Speier's or Karstedt's catalyst) or ruthenium.[18] The regioselectivity of the addition to a terminal alkyne like this compound can be controlled to favor either the α-vinylsilane (1,1-disubstituted) or the β-vinylsilane (1,2-disubstituted), depending on the catalyst and conditions used.[18] The stereoselectivity typically results in a trans addition product (E-isomer for β-vinylsilanes).[18]

Table 5: Catalyst Effects on Hydrosilylation of Terminal Alkynes

CatalystTypical SilaneMajor ProductSelectivity
H₂PtCl₆ (Speier's)HSiCl₃, (EtO)₃SiHβ-(E)-vinylsilaneHigh
Karstedt's CatalystEt₃SiH, Ph₂MeSiHβ-(E)-vinylsilaneHigh
[Cp*Ru(MeCN)₃]PF₆Et₃SiH, (EtO)₃SiHα-vinylsilaneGood to Excellent

Experimental Protocol: Hydrosilylation of this compound (β-selective)

  • Setup: A Schlenk tube is charged with this compound (1.0 equivalent) and a magnetic stir bar under an inert atmosphere.

  • Catalyst Addition: A solution of Karstedt's catalyst (10-50 ppm) in xylene is added via syringe.

  • Reagent Addition: Triethylsilane (1.1 equivalents) is added dropwise at room temperature. The reaction is often mildly exothermic.

  • Reaction: The mixture is stirred at a specified temperature (e.g., 60 °C) for several hours until GC analysis indicates complete consumption of the starting material.

  • Workup: The reaction mixture is cooled, and the product is typically isolated by vacuum distillation or column chromatography to remove the catalyst.

Chalk_Harrod_Mechanism M M(0)Ln M_SiH H-M(II)Ln(SiR₃) M->M_SiH Oxidative Addition M_Alkyne π-Alkyne Complex M_SiH->M_Alkyne Coordination M_Vinyl Vinyl-M(II)Ln(SiR₃) M_Alkyne->M_Vinyl Migratory Insertion M_Vinyl->M Reductive Elimination Product Vinylsilane M_Vinyl->Product Silane H-SiR₃ Silane->M_SiH Alkyne Alkyne Alkyne->M_Alkyne Hydroboration_Oxidation cluster_hydroboration 1. Hydroboration (syn-addition) cluster_oxidation 2. Oxidation Alkyne This compound Vinylborane Vinylborane Intermediate Alkyne->Vinylborane Borane Borane Reagent (e.g., 9-BBN) Borane->Vinylborane Enol Enol Intermediate Vinylborane->Enol + Oxidant Oxidant H₂O₂ / NaOH Aldehyde Hexadecanal (Final Product) Enol->Aldehyde Tautomerization

References

The Elusive Alkyne: A Technical Guide to the Natural Sources and Analogs of 1-Hexadecyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyne is a long-chain terminal alkyne, a class of molecules with significant utility in synthetic chemistry and drug development. The terminal alkyne functional group is a versatile handle for "click" chemistry, bioconjugation, and the synthesis of complex molecular architectures. While its synthetic value is well-established, its natural origins are less explored. This technical guide provides an in-depth exploration of the known natural sources of this compound, its more abundant and structurally diverse natural analogs, and detailed methodologies for their isolation and synthesis.

Section 1: Natural Occurrence of this compound and Its Analogs

Direct evidence for this compound as a natural product is limited, suggesting it is a rare constituent in the biosphere. However, it has been reported as a volatile organic compound in the following plant species:

  • Houttuynia cordata (Chameleon plant)

  • Hamamelis virginiana (Witch hazel)

Natural Analogs: The Abundant World of Polyacetylenes

While this compound itself is elusive, a vast array of its structural analogs, primarily polyacetylenes (also known as polyynes), are widely distributed in nature. These compounds, characterized by multiple carbon-carbon triple bonds, are biosynthesized from fatty acids and are particularly abundant in certain plant families and marine organisms.[5][6][7]

Key Sources of Polyacetylene Analogs:

  • Apiaceae Family: Plants such as carrots (Daucus carota), celery, and parsley are rich sources of C17 polyacetylenes like falcarinol and falcarindiol.[8][9][10]

  • Araliaceae Family: Ginseng (Panax ginseng) is a well-known source of cytotoxic polyacetylenes, including panaxynol, panaxydol, and panaxytriol.[11][12][13][14]

  • Asteraceae Family: This is one of the richest families in polyacetylenes, with over 1100 compounds identified.[7][15] Genera like Echinacea and Artemisia are known to produce a high diversity of these compounds.[7][16][17]

  • Marine Sponges: Sponges of the genus Petrosia are prolific producers of unique and often highly functionalized polyacetylenes, some with potent biological activities.[18][19][20][21]

These natural analogs often possess significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making them of great interest to drug discovery programs.

Quantitative Data on Natural Analogs

The following table summarizes the cytotoxic activity of several polyacetylene analogs of this compound, providing a basis for comparison of their potential as therapeutic agents.

Compound NameNatural SourceTarget Cell LineCytotoxicity (IC₅₀)Reference(s)
Panaquinquecol 4Panax ginsengA2780 (Ovarian Cancer)7.60 µM[11][12]
Panaquinquecol 4Panax ginsengSKOV3 (Ovarian Cancer)27.53 µM[11][12]
PanaxydolPanax ginsengSK-OV-3 (Ovarian Cancer)2.93 µM[14]
PanaxynePanax ginsengSK-OV-3 (Ovarian Cancer)1.40 µM[14]
Petrosianyne APetrosia sp.CCRF-CEM (Leukemia)< 4 µg/mL[19]
Petrosianyne APetrosia sp.MOLT-4 (Leukemia)< 4 µg/mL[19]
Petrosianyne APetrosia sp.K-562 (Leukemia)< 4 µg/mL[19]

Section 2: Biosynthesis of Acetylenic Lipids

Polyacetylenes in plants are primarily derived from C18 fatty acids, such as oleic and linoleic acid, through a series of desaturation and modification steps. The key enzyme, a desaturase, introduces the initial triple bond. The pathway then proceeds through intermediates like crepenynic acid, followed by further desaturations, chain-shortening, and functional group modifications to generate the vast diversity of observed polyacetylenes.[5][6][22][23]

Polyacetylene Biosynthesis Oleic_Acid Oleic Acid (C18:1) Crepenynic_Acid Crepenynic Acid (C18) Oleic_Acid->Crepenynic_Acid Desaturation Linoleic_Acid Linoleic Acid (C18:2) Linoleic_Acid->Crepenynic_Acid Desaturation Dehydrocrepenynic_Acid Dehydrocrepenynic Acid Crepenynic_Acid->Dehydrocrepenynic_Acid Desaturation C17_Polyacetylenes C17 Polyacetylenes (e.g., Falcarinol) Dehydrocrepenynic_Acid->C17_Polyacetylenes β-oxidation Further_Modifications Further Modifications (Hydroxylation, etc.) C17_Polyacetylenes->Further_Modifications Diverse_Polyacetylenes Diverse Polyacetylenes Further_Modifications->Diverse_Polyacetylenes

Figure 1: Simplified Biosynthetic Pathway of Polyacetylenes.

Section 3: Methodologies for Isolation and Synthesis

Given the scarcity of this compound in nature, both isolation from analog-rich sources and chemical synthesis are viable approaches for obtaining long-chain alkynes for research.

Generalized Experimental Protocol for Polyacetylene Isolation

While a specific protocol for this compound is unavailable due to its low abundance, the following is a generalized procedure for the extraction and isolation of its polyacetylene analogs from plant material (e.g., Echinacea or carrot roots), which could be adapted for other sources.[16][17][24]

  • Extraction:

    • Fresh or dried and powdered plant material is subjected to extraction with a non-polar solvent. n-Hexane is commonly used.

    • Soxhlet extraction is an effective method for exhaustive extraction. The plant material is placed in a thimble and continuously extracted with refluxing n-hexane for several hours (e.g., 6-8 hours).

    • The resulting crude n-hexane extract is then concentrated under reduced pressure using a rotary evaporator.

  • Fractionation and Purification:

    • The crude extract is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing polyacetylenes (often visualized by their characteristic UV absorbance or by staining).

    • Fractions containing the compounds of interest are combined and may require further purification by preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) column.

  • Characterization:

    • The structure of the isolated pure compounds is elucidated using a combination of spectroscopic techniques:

      • NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon skeleton and the position of protons and functional groups.

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C-H stretch of a terminal alkyne or the C≡C stretch of internal alkynes.

      • UV-Vis Spectroscopy: To observe the characteristic absorbance of conjugated polyyne systems.

Isolation Workflow Start Plant Material (e.g., Carrot Roots) Extraction Soxhlet Extraction (n-Hexane) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Lipophilic Extract Concentration->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fractions Collected Fractions Silica_Column->Fractions HPLC Preparative HPLC (Reversed-Phase) Fractions->HPLC Pure_Compound Pure Polyacetylene HPLC->Pure_Compound Analysis Structural Characterization (NMR, MS, IR) Pure_Compound->Analysis

Figure 2: General Workflow for Polyacetylene Isolation.
Experimental Protocol for the Synthesis of this compound

Chemical synthesis provides a reliable and scalable route to this compound. The Corey-Fuchs reaction is a classic and effective two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[25][26][27][28][29] The starting material would be pentadecanal.

Step 1: Synthesis of 1,1-Dibromo-1-hexadecene

  • To a stirred solution of triphenylphosphine (2.0 equivalents) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., Argon), add carbon tetrabromide (1.0 equivalent).

  • Stir the resulting mixture at 0 °C for approximately 15 minutes.

  • Add a solution of pentadecanal (1.0 equivalent) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), reduce the solvent volume and add hexanes to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by silica gel chromatography to yield 1,1-dibromo-1-hexadecene.

Step 2: Synthesis of this compound

  • Dissolve the 1,1-dibromo-1-hexadecene (1.0 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 2.0 equivalents, typically as a solution in hexanes) dropwise.

  • Stir the solution at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a non-polar solvent like diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude this compound can be further purified by distillation or chromatography if necessary.

Corey-Fuchs Synthesis Aldehyde Pentadecanal Reagents1 CBr₄, PPh₃ DCM, 0°C to RT Dibromoalkene 1,1-Dibromo-1-hexadecene Aldehyde->Dibromoalkene Step 1 Reagents2 1. n-BuLi, THF, -78°C 2. H₂O quench Alkyne This compound Dibromoalkene->Alkyne Step 2

Figure 3: Corey-Fuchs Synthesis of this compound.

Conclusion

This compound is a compound of significant interest for synthetic applications, yet its natural occurrence appears to be minimal. In contrast, its structural analogs, the polyacetylenes, are a large and diverse class of bioactive natural products found across various plant families and marine organisms. For researchers requiring this compound, chemical synthesis via methods such as the Corey-Fuchs reaction is the most practical approach. The study of its naturally occurring, bioactive analogs, however, presents a rich field for natural product chemistry and drug discovery, with established protocols for their isolation and characterization. This guide provides the foundational knowledge and methodologies for professionals to explore both the synthesis of this compound and the rich pharmacology of its natural counterparts.

References

1-Hexadecyne: A Versatile Alkyne Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyne (C₁₆H₃₀), a terminal alkyne with a long aliphatic chain, has emerged as a crucial and versatile building block in modern organic synthesis and materials science. Its unique bifunctional nature, comprising a reactive terminal alkyne and a hydrophobic sixteen-carbon chain, allows for its incorporation into a diverse array of molecular architectures. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, with a focus on its utility in drug discovery and the development of functional materials. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature, characterized by its terminal triple bond which is amenable to a wide range of chemical transformations. Its long alkyl chain imparts significant hydrophobicity, influencing the solubility and aggregation properties of its derivatives. A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₆H₃₀[1]
Molecular Weight 222.41 g/mol [1]
CAS Number 629-74-3[1]
IUPAC Name Hexadec-1-yne[1]
Synonyms Tetradecylacetylene[1]
Boiling Point 284 °C (at 760 mmHg)[2]
Melting Point 15 °C
Density 0.797 g/mL
Refractive Index 1.442

Key Reactions and Applications

The reactivity of this compound is dominated by its terminal alkyne functionality, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This section details the most significant transformations and their applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4][5] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.[3]

This protocol describes a general procedure for the CuAAC reaction between this compound and an organic azide (e.g., benzyl azide).

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., tert-butanol/water 1:1 mixture)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent.

  • To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-4-tetradecyl-1H-1,2,3-triazole.

Reactant 1Reactant 2CatalystReducing AgentSolventYieldReference
This compoundBenzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂OHigh[3][6]
Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic electronic materials.

This protocol outlines a typical Sonogashira coupling reaction between this compound and an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

  • To a solution of the aryl iodide (1.0 eq) in the chosen solvent, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.05-0.1 eq).

  • Add the base (2.0-3.0 eq) to the reaction mixture.

  • Add this compound (1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

  • After completion, the reaction mixture is typically filtered to remove the precipitated ammonium salt.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired aryl-substituted alkyne.

Reactant 1Reactant 2Palladium CatalystCopper Co-catalystBaseSolventYieldReference
This compoundIodobenzenePd(PPh₃)₂Cl₂CuITriethylamineTHF>80%[7]

Applications in Drug Discovery and Materials Science

The unique properties of this compound make it a valuable tool in both drug discovery and materials science.

Synthesis of Bioactive Molecules

The long alkyl chain of this compound can be incorporated into drug candidates to enhance their lipophilicity, which can improve membrane permeability and oral bioavailability. The triazole ring formed via click chemistry is a known pharmacophore and can participate in hydrogen bonding and other interactions with biological targets. For instance, this compound can be used to synthesize analogs of natural products or to create libraries of compounds for high-throughput screening.

Functionalization of Surfaces and Nanoparticles

The terminal alkyne of this compound provides a reactive handle for the functionalization of surfaces and nanoparticles. Through "click" reactions or other coupling methods, self-assembled monolayers (SAMs) can be formed on various substrates, imparting hydrophobicity, biocompatibility, or other desired properties. For example, gold nanoparticles can be functionalized with this compound to create stable, dispersible nanomaterials for applications in sensing, imaging, and drug delivery.

Workflow for Surface Functionalization

The functionalization of a surface, such as a gold nanoparticle, with this compound can be visualized as a multi-step workflow. This process typically involves the synthesis of a thiol-terminated linker, its attachment to the gold surface, and subsequent reaction with an azide-modified molecule of interest via CuAAC.

Surface_Functionalization_Workflow cluster_functionalization Functionalization cluster_bioconjugation Bioconjugation Thiol_Linker Thiol-PEG-Alkyne Synthesis SAM_Formation Self-Assembled Monolayer (SAM) Formation Thiol_Linker->SAM_Formation AuNP Gold Nanoparticle (AuNP) AuNP->SAM_Formation Functionalized_AuNP Alkyne-Functionalized AuNP SAM_Formation->Functionalized_AuNP CuAAC_Reaction CuAAC 'Click' Reaction Functionalized_AuNP->CuAAC_Reaction Azide_Molecule Azide-Modified Molecule (e.g., Peptide) Azide_Molecule->CuAAC_Reaction Final_Conjugate Bioconjugated AuNP CuAAC_Reaction->Final_Conjugate

Caption: Workflow for the functionalization of a gold nanoparticle using this compound chemistry.

Characterization Data

The products of reactions involving this compound can be characterized using standard analytical techniques. The following table provides expected spectroscopic data for a representative product, 1-benzyl-4-tetradecyl-1H-1,2,3-triazole.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the benzyl group, the triazole proton, and the aliphatic protons of the tetradecyl chain.
¹³C NMR Resonances for the aromatic carbons, the triazole carbons, and the aliphatic carbons.
IR Spectroscopy Characteristic peaks for C-H stretching (aliphatic and aromatic), and C=C and C=N stretching of the aromatic and triazole rings. The disappearance of the alkyne C≡C and azide N≡N stretching bands from the starting materials is a key indicator of reaction completion.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.

Conclusion

This compound is a highly valuable and versatile chemical building block with broad applications in organic synthesis, drug discovery, and materials science. Its terminal alkyne functionality allows for its participation in robust and efficient coupling reactions such as the CuAAC and Sonogashira reactions, enabling the construction of complex molecular architectures. The long aliphatic chain provides a means to modulate the physicochemical properties of the resulting molecules. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries and innovations.

References

Spectroscopic Identification of 1-Hexadecyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the key spectroscopic features for the identification and characterization of 1-Hexadecyne.

This technical guide provides a comprehensive overview of the essential spectroscopic data and methodologies required for the unambiguous identification of this compound (C₁₆H₃₀), a terminal alkyne. The document details the characteristic features observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and all quantitative data is summarized in clear, structured tables.

Introduction

This compound is a long-chain terminal alkyne with the molecular formula C₁₆H₃₀ and a molecular weight of 222.41 g/mol . Its structure consists of a 16-carbon chain with a carbon-carbon triple bond at the C-1 position. The unique structural features of the terminal alkyne group give rise to distinct spectroscopic signatures that are crucial for its identification and differentiation from other isomers and related compounds. This guide will delve into these key spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group AssignmentIntensity
~3310≡C-H stretchStrong, Sharp
~2925C-H stretch (alkane)Strong
~2855C-H stretch (alkane)Strong
~2120C≡C stretchWeak, Sharp
~1465C-H bend (alkane)Medium
~630≡C-H bendStrong, Broad
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.18Triplet2H-CH ₂-C≡CH
~1.94Triplet1H-C≡CH
~1.53Quintet2H-CH ₂-CH₂-C≡CH
~1.26Multiplet22H-(CH ₂)₁₁-CH₃
~0.88Triplet3H-CH
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ, ppm)Assignment
~84.8C ≡CH
~68.1C≡C H
~31.9-(C H₂)ₙ-
~29.7-(C H₂)ₙ-
~29.6-(C H₂)ₙ-
~29.5-(C H₂)ₙ-
~29.3-(C H₂)ₙ-
~29.1-(C H₂)ₙ-
~28.8-(C H₂)ₙ-
~28.4-C H₂-C≡CH
~22.7-C H₂-CH₃
~18.4C H₂-C≡CH
~14.1-C H₃
Table 4: Mass Spectrometry (Electron Ionization) Data
m/zRelative Intensity (%)Proposed Fragment
222< 5[M]⁺
12320[C₉H₁₅]⁺
10935[C₈H₁₃]⁺
9570[C₇H₁₁]⁺
81100[C₆H₉]⁺
6785[C₅H₇]⁺
5575[C₄H₇]⁺
4160[C₃H₅]⁺

Detailed Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorptions that confirm the presence of the terminal alkyne and the long alkyl chain. The most diagnostic peak is the sharp, strong absorption at approximately 3310 cm⁻¹, which is characteristic of the stretching vibration of the sp-hybridized C-H bond (≡C-H) of a terminal alkyne. Another key feature is the weak but sharp absorption around 2120 cm⁻¹, corresponding to the C≡C triple bond stretch. The weakness of this peak is due to the small change in dipole moment during the vibration. Additionally, a strong, broad absorption is typically observed around 630 cm⁻¹, which is attributed to the bending vibration of the ≡C-H bond. The presence of the long alkyl chain is confirmed by the strong C-H stretching vibrations just below 3000 cm⁻¹ (around 2925 and 2855 cm⁻¹) and the C-H bending vibration around 1465 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments in the molecule. The terminal alkyne proton (-C≡CH ) appears as a triplet at approximately 1.94 ppm. The triplet multiplicity arises from coupling to the two adjacent methylene protons. The methylene group adjacent to the triple bond (-CH ₂-C≡CH) resonates as a triplet around 2.18 ppm, due to coupling with the terminal alkyne proton and the neighboring methylene group. The other methylene protons of the long alkyl chain appear as a large, complex multiplet in the region of 1.2-1.6 ppm. The terminal methyl group (-CH ₃) gives rise to a triplet at approximately 0.88 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments. The two sp-hybridized carbons of the alkyne group are readily identified. The terminal carbon (C ≡CH) appears at approximately 84.8 ppm, while the internal alkyne carbon (C≡C H) is found further upfield at around 68.1 ppm. The numerous sp³-hybridized carbons of the long alkyl chain produce a cluster of signals in the range of 14-32 ppm. The carbon of the terminal methyl group is the most shielded, appearing at about 14.1 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) at m/z 222 is typically of very low abundance. The fragmentation is dominated by cleavage of C-C bonds along the alkyl chain, leading to a series of carbocation fragments separated by 14 mass units (corresponding to a CH₂ group). The most prominent peaks are observed at m/z values of 81, 95, 109, and 123, which correspond to [C₆H₉]⁺, [C₇H₁₁]⁺, [C₈H₁₃]⁺, and [C₉H₁₅]⁺ fragments, respectively. The base peak is typically at m/z 81.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small drop of neat this compound onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum should be baseline corrected if necessary.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans (typically 8-16 for ¹H).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0-150 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

    • Set a longer relaxation delay and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and longer relaxation times of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs to obtain the spectra.

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • GC-MS Instrument Setup:

    • Install an appropriate capillary column (e.g., a non-polar column like DB-5ms).

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Set the carrier gas (helium) flow rate.

    • Set the mass spectrometer to operate in electron ionization (EI) mode at 70 eV.

    • Set the mass range to be scanned (e.g., m/z 35-300).

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the fragmentation pattern and compare it to reference spectra if available.

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown sample suspected to be this compound.

Spectroscopic_Identification_of_1_Hexadecyne Workflow for Spectroscopic Identification of this compound start Unknown Sample ir FT-IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms GC-MS start->ms ir_check Check for: - ≡C-H stretch (~3310 cm⁻¹) - C≡C stretch (~2120 cm⁻¹) - ≡C-H bend (~630 cm⁻¹) ir->ir_check nmr_check Check for: - Terminal alkyne protons (~1.9 ppm, t) - Propargylic protons (~2.2 ppm, t) - Alkyne carbons (~68, 85 ppm) nmr->nmr_check ms_check Check for: - Molecular ion at m/z 222 (weak) - Characteristic fragmentation pattern (m/z 81, 95, 109, etc.) ms->ms_check ir_pos Terminal Alkyne Features Present ir_check->ir_pos ir_neg Terminal Alkyne Features Absent ir_check->ir_neg nmr_pos This compound Proton/Carbon Environment Confirmed nmr_check->nmr_pos nmr_neg Inconsistent NMR Data nmr_check->nmr_neg ms_pos Correct Molecular Weight and Fragmentation ms_check->ms_pos ms_neg Incorrect MW or Fragmentation ms_check->ms_neg ir_pos->nmr_pos not_identified Not this compound ir_neg->not_identified nmr_pos->ms_pos nmr_neg->not_identified identified This compound Identified ms_pos->identified ms_neg->not_identified

Caption: Spectroscopic identification workflow for this compound.

Navigating the Landscape of 1-Hexadecyne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource on the Commercial Availability, Purity, and Applications of 1-Hexadecyne for Scientific Professionals

This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of this compound. The document outlines its commercial suppliers, available purity grades, key physicochemical properties, and detailed experimental protocols for its application in organic synthesis and materials science.

Commercial Suppliers and Purity Grades of this compound

This compound is accessible through several reputable chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in technical grades, with purity levels suitable for a range of synthetic applications. Below is a summary of prominent suppliers and their standard offerings.

SupplierStated PurityCAS Number
Sigma-Aldrich (via Combi-Blocks)90%[1]629-74-3[1]
Thermo Scientific Chemicals (formerly Alfa Aesar)tech. 90%[2]629-74-3[2]
TCI America>90.0% (GC)[3][4]629-74-3[3]
Santa Cruz BiotechnologyNot specified629-74-3
CymitQuimica (distributor for TCI)>90.0%(GC)[5]629-74-3[5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key data points.

PropertyValue
Molecular Formula C₁₆H₃₀[6]
Molecular Weight 222.41 g/mol [6]
Appearance Colorless to Yellow clear liquid[3][5]
Melting Point 13°C to 16°C[2]
Boiling Point 146°C to 148°C (at 10 mmHg)[2]
Density 0.79 g/mL[2]
Refractive Index 1.442[2]
Flash Point >110°C (230°F)[2]
Solubility Soluble in organic solvents; insoluble in water.

Applications in Research and Development

As a terminal alkyne with a long aliphatic chain, this compound is a versatile building block in several areas of chemical research. Its reactivity is centered around the carbon-carbon triple bond, enabling a variety of transformations.

  • Cross-Coupling Reactions: The terminal alkyne functionality makes this compound an ideal substrate for fundamental carbon-carbon bond-forming reactions such as the Sonogashira and Glaser couplings. These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[7][8][9][10]

  • Click Chemistry: this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction is widely used in bioconjugation, drug discovery, and materials science for the creation of stable triazole linkages.

  • Materials Science: The long alkyl chain of this compound is conducive to the formation of self-assembled monolayers (SAMs) on various substrates.[11][12] These ordered molecular layers are used to modify surface properties for applications in electronics, biosensors, and coatings. Additionally, long-chain α-olefins like 1-hexadecene, a close structural relative, are used in polymer synthesis.[13][14]

  • Drug Discovery and Medicinal Chemistry: The incorporation of long alkyl chains and alkyne handles is a strategy employed in the design of novel therapeutic agents and chemical probes.[15][16][17] The alkyne group can serve as a reactive handle for further functionalization or as a structural element to modulate the pharmacokinetic properties of a drug candidate.[17]

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are paramount for successful research outcomes. This section provides methodologies for key reactions involving this compound.

Sonogashira Coupling of this compound with an Aryl Halide

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][10][18][19]

Reaction Scheme:

R-X + H-C≡C-(CH₂)₁₃CH₃ → R-C≡C-(CH₂)₁₃CH₃ (Aryl Halide) + (this compound) → (Coupled Product)

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.02-0.1 eq).

  • Add the anhydrous solvent, followed by the amine base (2.0-7.0 eq).

  • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow:

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_flask Prepare Flask (Inert Atmosphere) add_solids Add Aryl Halide, Pd Catalyst, CuI prep_flask->add_solids add_liquids Add Solvent and Base add_solids->add_liquids add_alkyne Add this compound add_liquids->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor Progress (TLC/GC-MS) react->monitor dilute_filter Dilute and Filter react->dilute_filter Upon Completion wash Wash with Aq. Solns dilute_filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure Product purify->product

Workflow for Sonogashira Coupling of this compound.
Glaser Homocoupling of this compound

The Glaser coupling is an oxidative coupling of terminal alkynes to form a symmetric 1,3-diyne.[7][9][20][21]

Reaction Scheme:

2 H-C≡C-(CH₂)₁₃CH₃ → CH₃(CH₂)₁₃-C≡C-C≡C-(CH₂)₁₃CH₃ (this compound) → (Dotriaconta-15,17-diyne)

Materials:

  • This compound

  • Copper(I) salt (e.g., CuCl or CuI)

  • Base (e.g., ammonia, pyridine, or an amine like TMEDA)

  • Oxidant (e.g., oxygen from air)

  • Solvent (e.g., ethanol, methanol, or pyridine)

Procedure:

  • Dissolve the copper(I) salt in the chosen solvent in a reaction flask open to the air or with an air inlet.

  • Add the base to the solution.

  • Add a solution of this compound in the same solvent to the reaction mixture dropwise with vigorous stirring.

  • A color change and/or the formation of a precipitate may be observed.

  • Continue stirring at room temperature for several hours to overnight. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a dilute acid (e.g., hydrochloric acid or sulfuric acid) until the solution is acidic.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the resulting 1,3-diyne by recrystallization or column chromatography.

Visualization of Experimental Workflow:

Glaser_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_cu Dissolve Cu(I) Salt in Solvent add_base Add Base dissolve_cu->add_base add_alkyne Add this compound Solution add_base->add_alkyne react Stir under Air add_alkyne->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench with Acid react->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Recrystallization or Chromatography concentrate->purify product Pure 1,3-Diyne purify->product

Workflow for Glaser Homocoupling of this compound.
Formation of Self-Assembled Monolayers (SAMs) on Gold

This protocol describes the formation of a self-assembled monolayer of a thiol-derivatized this compound on a gold surface. A preliminary step to functionalize this compound with a thiol group would be required (e.g., via hydrothiolation). For the purpose of this guide, we will assume the availability of 1-hexadecanethiol as a close analogue for demonstrating the SAM formation process.

Materials:

  • 1-Hexadecanethiol (as an analogue for a thiol-functionalized long-chain alkyne)

  • High-purity ethanol

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or UV-Ozone cleaner

  • Clean glassware

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrate meticulously. A common method is immersion in Piranha solution for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).

    • Alternatively, use a UV-Ozone cleaner for 15-20 minutes.

    • Dry the substrate under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a dilute solution (e.g., 1 mM) of 1-hexadecanethiol in absolute ethanol.

  • Self-Assembly:

    • Immerse the cleaned and dried gold substrate into the thiol solution in a clean, covered container.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • After the immersion period, remove the substrate from the solution.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.

    • Dry the substrate again under a stream of nitrogen.

  • Characterization:

    • The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Visualization of Logical Relationships in SAM Formation:

SAM_Formation_Logic cluster_input Inputs cluster_process Process cluster_output Output cluster_characterization Characterization alkyne_thiol Long-Chain Alkyne Thiol immersion Immersion in Thiol Solution alkyne_thiol->immersion gold_substrate Gold Substrate cleaning Substrate Cleaning (Piranha/UV-Ozone) gold_substrate->cleaning solvent Solvent (Ethanol) solvent->immersion cleaning->immersion self_assembly Spontaneous Self-Assembly immersion->self_assembly rinsing Rinsing and Drying self_assembly->rinsing sam Self-Assembled Monolayer on Gold rinsing->sam characterization Contact Angle, Ellipsometry, XPS, AFM sam->characterization

Logical flow for the formation of a self-assembled monolayer.

This technical guide provides a foundational understanding of this compound for its effective application in scientific research. For specific applications, further optimization of the provided protocols may be necessary. Researchers are advised to consult the relevant safety data sheets (SDS) before handling any chemicals mentioned in this document.

References

Methodological & Application

Application Notes and Protocols for 1-Hexadecyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] 1-Hexadecyne, a terminal alkyne with a long aliphatic chain, is a valuable building block for introducing hydrophobicity, lipophilicity, or long alkyl chains into target molecules. These properties are often crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates or for the synthesis of surfactants and other amphiphilic molecules.

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, addressing the specific challenges associated with its hydrophobic nature.

Core Concepts and Reaction Mechanism

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. The catalyst can be introduced as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[3][5] The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and prevent catalyst disproportionation.[5]

The generally accepted mechanism proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product.[3]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound and Benzyl Azide

This protocol describes a representative synthesis of 1-benzyl-4-pentadecyl-1H-1,2,3-triazole, a product derived from this compound. Due to the hydrophobic nature of this compound, a co-solvent system is employed to ensure the solubility of all reactants.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of t-BuOH and deionized water (10 mL). Stir the mixture to ensure homogeneity.

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq) followed by a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 0.1 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of deionized water and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-benzyl-4-pentadecyl-1H-1,2,3-triazole.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction with this compound. Please note that yields can vary based on the specific azide substrate and purification efficiency.

ParameterValue
Alkyne This compound
Azide Benzyl Azide
Catalyst System CuSO₄·5H₂O (5 mol%) / Sodium Ascorbate (10 mol%)
Solvent t-BuOH / H₂O (1:1)
Temperature Room Temperature
Reaction Time 12-24 hours
Representative Yield 85-95%

Mandatory Visualizations

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Dissolve This compound & Azide in t-BuOH/H₂O catalyst Add CuSO₄ & Sodium Ascorbate reagents->catalyst 1 stir Stir at Room Temp (12-24h) catalyst->stir 2 extract Aqueous Work-up & Extraction with DCM stir->extract 3 purify Column Chromatography extract->purify 4 product Pure Triazole Product purify->product 5

Caption: Experimental workflow for the CuAAC synthesis with this compound.

Troubleshooting and Optimization

ProblemPossible CauseRecommended Solution
Low or No Product Yield Poor solubility of this compound: The long alkyl chain can lead to phase separation in aqueous solvent systems.Increase the proportion of the organic co-solvent (e.g., t-BuOH, DMSO, or DMF). Gentle heating may also improve solubility.
Catalyst Inactivation: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen.Deoxygenate the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Use a slight excess of sodium ascorbate.
Side Product Formation (Homocoupling of Alkyne) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of this compound.Ensure the reaction is performed under an inert atmosphere and that the solvent is deoxygenated.
Difficulty in Product Purification Residual Copper Catalyst: Copper salts can be difficult to remove from the final product.Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper ions. Passing the crude product through a short plug of silica gel can also be effective.

Logical Relationships in CuAAC

CuAAC_Logic cluster_reactants Reactants cluster_catalysis Catalytic System cluster_product Product alkyne This compound (Terminal Alkyne) cu_i Active Cu(I) Catalyst alkyne->cu_i Forms Copper Acetylide azide Organic Azide (e.g., Benzyl Azide) azide->cu_i Reacts with Copper Acetylide cu_ii Cu(II) Source (e.g., CuSO₄) cu_ii->cu_i Reduction reducer Reducing Agent (e.g., Sodium Ascorbate) reducer->cu_i triazole 1,4-Disubstituted 1,2,3-Triazole cu_i->triazole Catalyzes Cycloaddition

Caption: Logical relationship of components in the CuAAC reaction.

References

Application Notes and Protocols for Bioconjugation and Labeling with 1-Hexadecyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 1-Hexadecyne in bioconjugation and labeling applications. The primary method described is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction enables the efficient and specific covalent attachment of this compound to azide-modified biomolecules, such as proteins, nucleic acids, and lipids, for various applications including imaging, tracking, and targeted drug delivery.[4]

Principle of this compound Bioconjugation

The terminal alkyne group of this compound serves as a reactive handle for bioconjugation. In the presence of a copper(I) catalyst, this alkyne readily and specifically reacts with an azide group on a target biomolecule to form a stable triazole linkage.[1][2][5] This reaction is highly efficient, biocompatible, and can be performed in aqueous environments under mild conditions, making it ideal for working with sensitive biological samples.[1][2]

The long hydrocarbon chain of this compound imparts a hydrophobic character, which can be advantageous for applications involving membrane labeling or the creation of amphiphilic bioconjugates.[6][7]

Quantitative Data Summary

The efficiency of bioconjugation with this compound can be influenced by several factors, including the nature of the biomolecule, reactant concentrations, and reaction conditions. The following table provides a summary of typical reaction parameters and expected outcomes for the bioconjugation of an azide-modified protein with a fluorescent dye functionalized with this compound.

ParameterValueNotes
Reactants Azide-Modified Protein, this compound-Dye Conjugate
Molar Ratio (Alkyne:Azide) 4:1 to 10:1An excess of the alkyne-dye is typically used to drive the reaction to completion.[5]
Copper(I) Catalyst 50-250 µM CuSO₄ with a reducing agent (e.g., Sodium Ascorbate)The Cu(I) catalyst is often generated in situ from a Cu(II) salt.[2][8]
Ligand 250-1250 µM THPTA or TBTAA ligand is used to stabilize the Cu(I) catalyst and prevent oxidative damage to the biomolecule.[4][8]
Reaction Time 30-60 minutesThe reaction is typically rapid at room temperature.[2][5]
Temperature Room TemperatureMild reaction conditions preserve the integrity of most biomolecules.[1]
pH 7.0-9.0The optimal pH can vary depending on the biomolecule.[9]
Labeling Efficiency >90%High efficiencies can be achieved with optimized conditions.
Purification Method Size-Exclusion Chromatography or DialysisTo remove unreacted reagents and byproducts.[4]

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of an azide-modified protein with a this compound-functionalized fluorescent dye via CuAAC.

Materials
  • Azide-modified protein (e.g., antibody, enzyme)

  • This compound-functionalized fluorescent dye

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the this compound-dye

  • Size-exclusion chromatography column (e.g., PD-10) for purification

  • Microcentrifuge tubes

Stock Solution Preparation
  • Azide-Modified Protein: Prepare a solution of the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

  • This compound-Dye: Prepare a 10 mM stock solution of the this compound-functionalized dye in DMSO or DMF.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄ in deionized water.[5]

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

  • THPTA/TBTA Ligand: Prepare a 200 mM stock solution of the ligand in deionized water or DMSO.[5]

Bioconjugation Reaction
  • In a microcentrifuge tube, add the azide-modified protein solution.

  • Add the this compound-dye stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess of dye to protein).

  • Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA/TBTA ligand stock solution in a 1:2 molar ratio.[5] Let it stand for a few minutes.

  • Add the catalyst premix to the reaction mixture. The final concentration of CuSO₄ should be between 50 and 250 µM.[8]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be approximately 5 mM.[8]

  • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

Purification of the Labeled Protein
  • After the incubation period, purify the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., PD-10 desalting column) equilibrated with PBS.

  • Collect the fractions containing the labeled protein. The labeled protein will typically elute first due to its larger size.

Characterization
  • Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorption wavelength.

Visualizations

Experimental Workflow

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Prot Azide-Modified Protein Solution Mix Combine Reactants Prot->Mix Dye This compound-Dye Stock Solution Dye->Mix Cat Catalyst Premix (CuSO4 + Ligand) Cat->Mix Red Reducing Agent (Sodium Ascorbate) Red->Mix Incubate Incubate at RT (30-60 min) Mix->Incubate Initiate Reaction Purify Size-Exclusion Chromatography Incubate->Purify Analyze Characterize Labeled Protein (DOL, Concentration) Purify->Analyze

Caption: Workflow for this compound Bioconjugation.

Signaling Pathway Analogy: Targeted Labeling

Targeted_Labeling cluster_cell Target Cell cluster_probe Labeling Probe cluster_catalyst Catalyst System Receptor Azide-Modified Receptor Membrane Cell Membrane Hexadecyne This compound Hexadecyne->Receptor Click Reaction Fluorophore Fluorescent Dye Hexadecyne->Fluorophore Attached to Copper Cu(I) Copper->Receptor Copper->Hexadecyne

Caption: Targeted Cell Surface Labeling Analogy.

References

Application Notes and Protocols for the Synthesis of Novel Polymers from 1-Hexadecyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-hexadecyne as a monomer for the synthesis of novel polymers. This document details various polymerization methodologies, including Ziegler-Natta catalysis, metathesis polymerization, and click chemistry, offering insights into the synthesis of polymers with unique properties and potential applications in drug delivery, biomaterials, and advanced materials science.

Introduction to this compound in Polymer Synthesis

This compound is a long-chain terminal alkyne, a class of monomers that offers unique opportunities for polymer synthesis. The presence of a terminal triple bond allows for a variety of polymerization techniques, leading to the formation of polymers with distinct architectures and functionalities. The long C14 alkyl chain imparts hydrophobicity and can influence the self-assembly and crystalline properties of the resulting polymers. These characteristics make poly(this compound) and its derivatives attractive candidates for applications requiring tailored material properties.

Polymerization Methodologies

Ziegler-Natta Polymerization

Ziegler-Natta (ZN) catalysis is a well-established method for the polymerization of α-olefins and can be adapted for the polymerization of terminal alkynes. This method can produce stereoregular polymers with high molecular weights.

Reaction Principle: The polymerization of terminal alkenes using Ziegler-Natta catalysts typically involves the insertion of the monomer into a transition metal-alkyl bond. A similar mechanism can be envisioned for terminal alkynes. The catalyst system generally consists of a transition metal compound (e.g., titanium chlorides) and a co-catalyst, which is typically an organoaluminum compound.

Application Notes: Functionalized Surfaces Using 1-Hexadecyne Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Self-assembled monolayers (SAMs) provide a robust and flexible platform for tailoring the surface properties of materials at the molecular level.[1] 1-Hexadecyne (C₁₆H₃₀) is a long-chain alkyne particularly suited for creating well-ordered, dense monolayers on various substrates, most notably hydrogen-terminated silicon.[2] The key feature of a this compound SAM is its terminal alkyne group, which presents a chemically reactive handle on the surface. This terminal functionality allows for subsequent covalent modification using highly efficient and specific "click chemistry" reactions, such as the thiol-yne radical addition or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4]

This two-step approach—SAM formation followed by click chemistry functionalization—enables the precise immobilization of a wide array of molecules, including peptides, proteins, DNA, and small-molecule drugs. This versatility makes this compound SAMs a powerful tool in drug development, biosensor fabrication, and fundamental cell-surface interaction studies.[1][5]

Key Applications:

  • Biosensor Development: Covalently attach antibodies, enzymes, or other recognition elements to sensor surfaces for highly specific analyte detection.[1]

  • Drug Delivery Platforms: Functionalize nanoparticles or implantable devices with therapeutic agents for targeted delivery.[4]

  • Biomimetic Surfaces: Create surfaces that mimic biological membranes or tissues to study cell adhesion, proliferation, and differentiation.[6]

  • Wettability Control: Precisely tune the surface energy to control hydrophobic or hydrophilic interactions.[1]

Quantitative Data Summary

The following tables provide key properties of this compound and typical characterization data for the resulting SAMs. Values for SAMs are based on established data for analogous long-chain alkyl monolayers on silicon and can serve as benchmarks for experimental validation.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 629-74-3 [7]
Molecular Formula C₁₆H₃₀ [7]
Molecular Weight 222.41 g/mol [7]
Boiling Point 284.0 °C @ 760 mmHg [8]
Melting Point 13.0 - 16.0 °C [8]

| Purity | Typically >90% |[9] |

Table 2: Typical Characterization Data for this compound SAMs on Silicon

Parameter Bare Si Substrate (H-terminated) This compound SAM on Si Functionalized SAM (e.g., with a hydrophilic peptide)
Static Water Contact Angle < 10° (Hydrophilic) ~105-110° (Hydrophobic) 40-60° (More Hydrophilic)
Ellipsometric Thickness N/A ~1.8 - 2.2 nm Increase of 0.5 - 2.0 nm (depending on molecule)

| Surface Roughness (AFM, Rq) | < 0.5 nm | < 1.0 nm | < 1.5 nm |

Experimental Workflow and Signaling Pathways

The overall process for creating a functionalized surface involves substrate preparation, monolayer formation, and subsequent "click" functionalization, followed by thorough characterization.

G Overall Workflow for Surface Functionalization cluster_prep Step 1: Preparation cluster_sam Step 2: SAM Formation cluster_func Step 3: Functionalization cluster_char Step 4: Characterization Substrate Silicon Wafer Clean Substrate Cleaning (Piranha / UV-Ozone) Substrate->Clean HTerm Hydrogen Termination (HF Etch) Clean->HTerm SAM Hydrosilylation with This compound HTerm->SAM Click Thiol-Yne Click Chemistry (Immobilize Biomolecule) SAM->Click WCA Contact Angle Click->WCA XPS XPS Click->XPS AFM AFM Click->AFM

Caption: High-level workflow for creating functionalized surfaces.

The formation of the initial monolayer occurs via a hydrosilylation reaction, where the terminal alkyne of this compound forms a stable covalent bond with the hydrogen-terminated silicon surface.

G Mechanism: this compound SAM Formation on Silicon cluster_reactants Reactants cluster_process Process cluster_product Product SiH H-Terminated Silicon Surface (Si-H) Reaction Hydrosilylation (UV or Thermal) SiH->Reaction Hexadecyne This compound Molecule (HC≡C-R) Hexadecyne->Reaction SAM Alkyne-Terminated SAM (Si-CH=CH-R) Reaction->SAM

Caption: Hydrosilylation reaction for SAM formation.

Once the alkyne-terminated surface is prepared, it can be functionalized using various click chemistry reactions. The thiol-yne reaction is a metal-free approach that uses UV light to covalently attach thiol-containing molecules.[3][10]

G Pathway: Thiol-Yne Click Functionalization Surface Alkyne-Terminated Surface (Surface-C≡CH) Addition1 First Addition to Alkyne (Vinyl Sulfide Intermediate) Surface->Addition1 Thiol Thiol-containing Molecule (R-SH) UV UV Irradiation (~350 nm) Thiol->UV Addition2 Second Thiol Addition (Dithioether Linkage) Thiol->Addition2 Initiator Photoinitiator (e.g., Irgacure) Initiator->UV Radical Thiyl Radical Formation (R-S•) UV->Radical Radical->Addition1 Addition1->Addition2 Final Functionalized Surface Addition2->Final

Caption: Radical-mediated thiol-yne click chemistry pathway.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound SAMs on Silicon (100) Substrates

This protocol details the formation of a dense, alkyne-terminated monolayer on a silicon substrate via thermal hydrosilylation.

Materials:

  • Silicon (100) wafers

  • Acetone, Isopropanol, Methanol (semiconductor grade)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrofluoric acid (HF, 2% aqueous solution)

  • Deionized (DI) water (18.2 MΩ·cm)

  • This compound (≥90%)

  • Anhydrous Toluene or Mesitylene

  • Nitrogen (N₂) gas, ultra-high purity

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size (e.g., 1x1 cm).

    • Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each.

    • Dry the substrates under a stream of N₂ gas.

    • Prepare Piranha solution by adding H₂O₂ to H₂SO₄ in a 3:7 ratio. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).

    • Immerse the cleaned substrates in the Piranha solution for 30 minutes to remove organic residues and create a hydrophilic oxide layer.

    • Rinse the substrates copiously with DI water and dry with N₂.

  • Hydrogen Termination:

    • Immerse the oxidized substrates in a 2% HF solution for 2 minutes to etch away the silicon oxide layer, leaving a hydrogen-terminated surface (Si-H).

    • Rinse thoroughly with DI water and immediately dry with N₂. The surface should now be hydrophobic. Proceed to the next step without delay.

  • Self-Assembly (Hydrosilylation):

    • Prepare a 2% (v/v) solution of this compound in anhydrous toluene or mesitylene in a Schlenk flask.

    • Degas the solution by bubbling with N₂ for 20 minutes.

    • Place the freshly prepared H-terminated silicon substrates into the solution.

    • Heat the reaction mixture at 110°C (for toluene) or 160°C (for mesitylene) under an inert N₂ atmosphere for 4-6 hours.

    • After the reaction, allow the solution to cool to room temperature.

  • Post-Assembly Cleaning:

    • Remove the substrates from the solution and rinse with fresh toluene.

    • Sonicate the substrates in toluene, followed by isopropanol, for 10 minutes each to remove any physisorbed molecules.

    • Dry the substrates under a stream of N₂. The surface, now coated with a this compound SAM, is ready for characterization or further functionalization.

Protocol 2: Surface Functionalization via Photochemical Thiol-Yne Click Chemistry

This protocol describes how to attach a thiol-containing molecule (e.g., a cysteine-terminated peptide) to the alkyne-terminated surface.

Materials:

  • This compound SAM-coated substrate (from Protocol 1)

  • Thiol-containing molecule of interest (e.g., R-SH)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator.[10]

  • Anhydrous, UV-transparent solvent (e.g., acetonitrile, isopropanol)

  • UV lamp (e.g., 254 nm or 365 nm mercury lamp)

Procedure:

  • Solution Preparation:

    • Prepare a solution containing the thiol molecule (e.g., 10 mM) and the photoinitiator (e.g., 1 mM) in the chosen anhydrous solvent.

    • Degas the solution with N₂ for 15 minutes to remove oxygen, which can quench the radical reaction.

  • Click Reaction:

    • Place the this compound SAM substrate in the reaction solution inside a UV-transparent vessel.

    • Irradiate the substrate with the UV lamp for 1-2 hours under an inert atmosphere. Ensure the lamp is at a safe distance to avoid overheating.

  • Post-Reaction Cleaning:

    • After irradiation, remove the substrate and rinse thoroughly with the solvent used for the reaction.

    • Sonicate the substrate in fresh solvent for 10 minutes to remove any non-covalently bound molecules.

    • Dry the functionalized substrate under a stream of N₂.

Protocol 3: Characterization of SAMs

1. Contact Angle Goniometry:

  • Purpose: To measure changes in surface wettability, confirming the transition from a hydrophilic bare substrate to a hydrophobic alkyne-terminated SAM, and the subsequent change upon functionalization.

  • Method:

    • Place a 2-5 µL droplet of DI water on the surface.

    • Capture a profile image of the droplet.

    • Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.[11]

    • Perform measurements at multiple points on the surface to ensure homogeneity.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical states of the surface, providing direct evidence of SAM formation and functionalization.

  • Method:

    • Load the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey scan to identify all elements present.

    • Acquire high-resolution scans for key elements: Si 2p, C 1s, O 1s, and any unique elements from the functional molecule (e.g., N 1s for peptides, S 2p for thiols).

    • Expected Results: An increase in the C 1s signal after SAM formation. The appearance of N 1s and S 2p signals after thiol-yne functionalization with a peptide would confirm successful immobilization.[12][13]

3. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface topography, measure roughness, and confirm the formation of a uniform monolayer.

  • Method:

    • Operate the AFM in tapping mode to minimize surface damage.

    • Scan a representative area (e.g., 1x1 µm) of the surface.

    • Analyze the resulting images to assess monolayer uniformity and calculate the root-mean-square (Rq) roughness.

    • If a portion of the SAM can be removed (scratched), the monolayer thickness can be estimated from the height difference.[14][15]

References

The Strategic Application of 1-Hexadecyne in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Hexadecyne, a terminal alkyne with a sixteen-carbon chain, has emerged as a valuable and versatile building block in the synthesis of a diverse array of bioactive molecules. Its terminal alkyne functionality serves as a reactive handle for various carbon-carbon bond-forming reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and Sonogashira coupling.[1][2] These reactions, known for their high efficiency and specificity, allow for the modular assembly of complex molecular architectures, making this compound a key starting material in drug discovery and chemical biology.

The long lipophilic carbon chain of this compound is a common structural motif in many biologically active lipids, such as sphingolipids and their analogues.[3][4] Consequently, this compound is frequently employed in the total synthesis of these molecules and in the generation of novel derivatives with potential therapeutic applications, including antimicrobial and anticancer agents.

Application Notes

The utility of this compound in bioactive molecule synthesis can be broadly categorized into three main areas:

  • Synthesis of Bioactive Lipids: this compound is a foundational precursor for the synthesis of various sphingolipids and ceramides. These molecules are integral components of cell membranes and are involved in crucial signaling pathways regulating cell growth, differentiation, and apoptosis.[4] By incorporating or modifying the this compound backbone, novel analogues with potent and selective biological activities can be generated.

  • Click Chemistry for Bioconjugation and Drug Discovery: The terminal alkyne of this compound is an ideal partner for the CuAAC reaction.[1][5][6] This allows for the efficient and stable ligation of the 1-hexadecyl moiety to azide-containing molecules, such as peptides, proteins, or fluorescent dyes.[1] This "click" approach is widely used to create targeted drug delivery systems, molecular probes for imaging, and to generate libraries of compounds for high-throughput screening.

  • Sonogashira Coupling for Natural Product Synthesis: The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides.[2][7][8] This reaction is instrumental in the synthesis of complex natural products and their analogues that possess interesting biological activities.

Quantitative Data Summary

The following table summarizes key quantitative data from representative syntheses of bioactive molecules utilizing this compound.

Bioactive Molecule/IntermediateKey ReactionStarting Material from this compoundYield (%)Biological Activity/SignificanceReference
(2R)-hydroxyoctadec-3-enoic acid precursorAddition of 1-hexadecynylmagnesium bromide to ethyl glyoxalateThis compound69% (for the addition step)Key fatty acid component of various sphingolipids.[3]
1-Alkynes (general preparation)Alkylation of smaller alkynesNot specified64-90%Intermediates for further derivatization.[9]

Experimental Protocols

Protocol 1: Synthesis of a Sphingolipid Precursor via Grignard Reaction

This protocol describes the addition of a this compound-derived Grignard reagent to an electrophile, a key step in the synthesis of sphingolipid components.

Objective: To synthesize the propargylic alcohol precursor for (2R)-hydroxyoctadec-3-enoic acid.

Materials:

  • This compound

  • Ethylmagnesium bromide solution in THF

  • Ethyl glyoxalate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • A solution of 1-hexadecynylmagnesium bromide is prepared by reacting this compound with ethylmagnesium bromide in anhydrous THF.

  • The reaction flask is cooled to -30 °C in a dry ice/acetone bath.

  • A solution of ethyl glyoxalate in THF is added dropwise to the Grignard reagent solution with continuous stirring.

  • The reaction is allowed to proceed for several hours at -30 °C.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, which is then purified by column chromatography.

Expected Yield: Approximately 69%.[3]

Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between a this compound-containing molecule and an azide-functionalized molecule.

Objective: To covalently link a this compound-derived molecule to an azide-containing substrate.

Materials:

  • This compound-functionalized molecule

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-butanol/water mixture)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound-functionalized molecule and the azide-functionalized molecule in the chosen solvent system (e.g., 1:1 t-butanol:water).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the reaction mixture should change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, the product can be isolated by extraction and purified by column chromatography.

Visualizations

Synthesis_of_Sphingolipid_Precursor This compound This compound Addition_Reaction Addition Reaction (-30 °C, THF) This compound->Addition_Reaction EtMgBr EtMgBr Grignard_Reagent 1-Hexadecynylmagnesium bromide Grignard_Reagent->Addition_Reaction Ethyl_Glyoxalate Ethyl Glyoxalate Ethyl_Glyoxalate->Addition_Reaction Product Propargylic Alcohol Precursor Addition_Reaction->Product

Caption: Synthesis of a sphingolipid precursor from this compound.

Click_Chemistry_Workflow Hexadecyne_Molecule This compound -functionalized Molecule CuAAC CuAAC Reaction (CuSO4, Na Ascorbate) Hexadecyne_Molecule->CuAAC Azide_Molecule Azide-functionalized Molecule Azide_Molecule->CuAAC Triazole_Product 1,2,3-Triazole Linked Bioactive Molecule CuAAC->Triazole_Product

Caption: General workflow for CuAAC "click" chemistry.

Sonogashira_Coupling_Scheme This compound This compound Coupling Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) This compound->Coupling Aryl_Halide Aryl/Vinyl Halide Aryl_Halide->Coupling Coupled_Product Coupled Bioactive Molecule Coupling->Coupled_Product

Caption: Sonogashira coupling of this compound.

References

Experimental setup for Sonogashira coupling reactions with 1-Hexadecyne.

Author: BenchChem Technical Support Team. Date: December 2025

ANP-SC-001

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[1][3][4] Its tolerance of a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][5][6]

This document provides a detailed experimental protocol for the Sonogashira coupling of 1-Hexadecyne with an aryl halide. This compound, a long-chain terminal alkyne, serves as a key building block for introducing lipophilic chains into molecular structures, a common strategy in drug development to enhance membrane permeability and target engagement. The protocol outlines both the classic copper-co-catalyzed method and a copper-free alternative, which can be advantageous in minimizing homocoupling byproducts and simplifying purification.[2][7]

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (R-X) to form a Pd(II) complex.[1][8]

    • Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[1][8]

    • Reductive Elimination : The resulting complex undergoes reductive elimination to yield the final coupled product (R-C≡C-R') and regenerate the Pd(0) catalyst.[1]

  • Copper Cycle :

    • The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which is the active alkyne species for the transmetalation step.[1][8]

In copper-free variants, the base is typically strong enough to deprotonate the alkyne, allowing for the formation of a palladium acetylide intermediate directly, bypassing the need for the copper co-catalyst.[3][7]

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Inert Atmosphere (N₂ or Ar) D Combine Reagents & Catalysts A->D B Prepare Reagents: - Aryl Halide - this compound - Base (e.g., DIPA) - Solvent (e.g., THF) B->D C Prepare Catalysts: - Pd(PPh₃)₂Cl₂ - CuI C->D E Stir at RT (e.g., 3-12 h) D->E F Monitor Progress (TLC / GC-MS) E->F G Quench Reaction (e.g., sat. aq. NH₄Cl) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, MS) J->K

General workflow for Sonogashira coupling of this compound.

Experimental Protocols

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with this compound using a palladium/copper catalytic system.

Materials:

  • Aryl halide (e.g., Iodobenzene, 1.0 eq)

  • This compound (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 - 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 - 0.05 eq)

  • Diisopropylamine (DIPA) or Triethylamine (TEA) (5.0 - 7.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas line with a manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.025 mmol).

  • Solvent and Reagent Addition : Add anhydrous THF (5 mL) to the flask. Sequentially add diisopropylamine (7.0 mmol) and this compound (1.1 mmol) via syringe at room temperature.[8]

  • Reaction : Stir the reaction mixture at room temperature for 3-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[8]

  • The filtrate is then washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[8]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • Aryl halide (e.g., Iodobenzene, 1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like Pyrrolidine, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., NMP, DMF, or Toluene)

Procedure:

  • Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium catalyst and the base to a dry Schlenk flask.

  • Solvent and Reagent Addition : Add the anhydrous, degassed solvent (5 mL) and stir for 10 minutes. Add this compound (1.2 mmol) followed by the aryl halide (1.0 mmol).[7]

  • Reaction : Stir the mixture at the appropriate temperature (room temperature to 80 °C, substrate-dependent) and monitor the reaction's progress.[7]

  • Work-up and Purification : Follow the work-up and purification steps as outlined in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the Sonogashira coupling of this compound with various aryl halides.

EntryAryl Halide (1.0 eq)Catalyst System (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₂Cl₂ (2), CuI (2.5)DIPA (7.0)THFRT392
24-BromotoluenePd(PPh₃)₄ (4), CuI (4)TEA (5.0)DMF801285
34-IodoanisolePd(PPh₃)₂Cl₂ (2), CuI (2.5)DIPA (7.0)THFRT495
41-IodonaphthalenePd(dppf)Cl₂ (3), CuI (3)TEA (5.0)Toluene60888
5IodobenzenePd(PPh₃)₄ (5) (Copper-Free)Pyrrolidine (2.0)NMP501089

Yields are for isolated, purified products and are representative. Actual results may vary based on experimental precision and substrate purity.

Safety and Handling

  • Palladium catalysts and copper iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents like THF, DMF, and Toluene are flammable and should be handled with care.

  • Amine bases such as DIPA and TEA are corrosive and have strong odors; they should be handled in a well-ventilated fume hood.

  • All reactions under an inert atmosphere should be performed using proper Schlenk line or glovebox techniques to prevent exposure to air and moisture.

References

The Role of 1-Hexadecyne in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyne is a terminal alkyne with a 16-carbon aliphatic chain, making it a valuable and versatile building block in medicinal chemistry and drug discovery. Its terminal alkyne functional group serves as a reactive handle for a variety of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This allows for the efficient and specific conjugation of this compound to other molecules, facilitating the synthesis of novel drug candidates, molecular probes for target identification, and drug delivery systems.[1] The long hydrophobic carbon chain influences the physicochemical properties of the resulting molecules, such as lipophilicity, which can be critical for membrane permeability and interaction with biological targets.[2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, focusing on its application in the synthesis of potential therapeutic agents and as a tool for chemical biology research.

Application Notes

Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of diverse molecular architectures with potential therapeutic applications. The terminal alkyne allows for its incorporation into various scaffolds to explore structure-activity relationships (SAR).

  • Anticancer Agents: The 1,2,3-triazole moiety, readily formed from this compound via CuAAC, is a common feature in many anticancer compounds. While specific IC50 values for this compound-derived anticancer agents are not extensively reported in publicly available literature, numerous studies demonstrate the potent anticancer activity of 1,2,3-triazole derivatives against various cancer cell lines. The long alkyl chain of this compound can contribute to the lipophilicity of the final compound, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

  • Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Triazole-containing compounds have shown significant promise in this area. The incorporation of the lipophilic 16-carbon chain from this compound can enhance the interaction of the molecule with the lipid-rich cell membranes of bacteria and fungi, potentially leading to increased antimicrobial efficacy. Studies on long-chain N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides have shown that antimicrobial activity increases with chain length, up to approximately C14-C16, supporting the potential of the hexadecyl group in this context.[3]

Chemical Biology and Target Identification

The bioorthogonal nature of the alkyne group makes this compound an excellent tool for chemical biology applications, particularly in the identification and validation of drug targets.

  • Molecular Probes: this compound can be incorporated into bioactive molecules to create chemical probes. These probes can be used to label and identify their protein targets within a complex biological system. The alkyne handle allows for the subsequent attachment of a reporter tag, such as biotin or a fluorescent dye, via click chemistry. This enables the enrichment and identification of target proteins.

  • Activity-Based Protein Profiling (ABPP): In ABPP, a reactive probe is used to covalently label the active site of an enzyme. This compound can be part of a probe designed to target specific enzyme families. The long alkyl chain can mimic the lipid substrates of certain enzymes, directing the probe to the active site.

Quantitative Data Summary

While specific quantitative data for compounds directly synthesized from this compound is limited in the available literature, the following tables provide representative data for long-chain alkyl-substituted and triazole-containing compounds, illustrating the potential efficacy of molecules that could be derived from this compound.

Table 1: Representative Anticancer Activity of Triazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole DerivativesMCF-7 (Breast)2.61 - 9.46[4]
1,2,3-Triazole Derivatives4T1 (Breast)8.71 - 13.85[4]
1,2,3-Triazole DerivativesHT-1080 (Fibrosarcoma)15.13[5]
1,2,3-Triazole DerivativesA-549 (Lung)21.25[5]
1,2,4-Triazole DerivativesHela (Cervical)2.9 - 12.1[6]
1,2,4-Triazole DerivativesA549 (Lung)9.4 - 43.4[6]

Table 2: Representative Antimicrobial Activity of Long-Chain Alkyl Derivatives

Compound ClassMicroorganismMIC (µM)Reference
N-Alkyl Betaines (C16)S. aureus61[3]
N-Alkyl Betaines (C16)E. coli120[3]
N-Alkyl-N,N-Dimethylamine Oxides (C16)S. aureus62[3]
N-Alkyl-N,N-Dimethylamine Oxides (C14)E. coli31[3]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general method for the "click" reaction between this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMSO)

  • Nitrogen or Argon gas (optional, for degassing)

Procedure:

  • In a suitable reaction vessel, dissolve the azide-functionalized molecule (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • Prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

  • To the reaction mixture, add the sodium ascorbate solution (0.1-0.2 equivalents).

  • Add the CuSO₄·5H₂O solution (0.01-0.05 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Reaction_Vessel Reaction (t-BuOH/H2O, RT) This compound->Reaction_Vessel Azide_Molecule Azide-containing Molecule Azide_Molecule->Reaction_Vessel CuSO4 CuSO4 CuSO4->Reaction_Vessel NaAscorbate Sodium Ascorbate NaAscorbate->Reaction_Vessel Workup Work-up (Extraction) Reaction_Vessel->Workup Purification Purification (Chromatography) Workup->Purification Triazole_Product 1,2,3-Triazole Product Purification->Triazole_Product

Caption: Workflow for the synthesis of 1,2,3-triazole derivatives using CuAAC.

Protocol 2: Workflow for Target Identification using a this compound-based Probe

This protocol outlines a general workflow for identifying the protein targets of a bioactive molecule using a probe functionalized with this compound.

Materials:

  • This compound-functionalized bioactive probe

  • Cell lysate or living cells

  • Azide-biotin or Azide-fluorescent dye reporter tag

  • CuAAC reagents (as in Protocol 1)

  • Streptavidin beads (for biotinylated probes)

  • SDS-PAGE gels and Western blotting reagents or mass spectrometer

Procedure:

  • Probe Incubation: Incubate the cell lysate or living cells with the this compound-functionalized probe for a specified time to allow for target binding.

  • Lysis (for live cells): If using live cells, lyse the cells to release the protein-probe complexes.

  • Click Chemistry Labeling: Perform a CuAAC reaction (as described in Protocol 1) to attach the azide-reporter tag (biotin or fluorescent dye) to the alkyne handle of the probe.

  • Enrichment (for biotinylated probes): If a biotin tag was used, enrich the biotinylated protein-probe complexes using streptavidin beads. Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the streptavidin beads.

  • Analysis:

    • SDS-PAGE and Western Blotting: Separate the enriched proteins by SDS-PAGE and visualize them by in-gel fluorescence (if a fluorescent tag was used) or by Western blotting using an anti-biotin antibody.

    • Mass Spectrometry: Digest the enriched proteins and identify them by mass spectrometry for a proteome-wide analysis.

Target_ID_Workflow Start Incubate Cells/Lysate with this compound Probe Lysis Cell Lysis (if applicable) Start->Lysis Click_Reaction Click Chemistry with Azide-Reporter Tag Lysis->Click_Reaction Enrichment Enrichment with Streptavidin Beads (for Biotin Tag) Click_Reaction->Enrichment Analysis Protein Analysis Enrichment->Analysis SDS_PAGE SDS-PAGE / Western Blot Analysis->SDS_PAGE Visualization Mass_Spec Mass Spectrometry (Proteomics) Analysis->Mass_Spec Identification

Caption: General workflow for target identification using a this compound-based probe.

Signaling Pathway Example: PI3K/Akt/mTOR Pathway

While a specific drug derived from this compound that targets the PI3K/Akt/mTOR pathway has not been explicitly identified in the reviewed literature, this pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[2][7][8] Many kinase inhibitors that target this pathway incorporate hydrophobic moieties to interact with the ATP-binding pocket. The long alkyl chain of this compound could be incorporated into a kinase inhibitor scaffold to enhance its binding affinity and cellular permeability.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a common target in cancer drug discovery. A hypothetical inhibitor, potentially derived from this compound, is shown to block the activity of PI3K.

PI3K_Akt_mTOR_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Hypothetical Inhibitor (this compound Derivative) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitor.

Conclusion

This compound is a valuable and versatile building block in drug discovery and development. Its terminal alkyne functionality provides a reliable handle for click chemistry, enabling the efficient synthesis of diverse compound libraries and the creation of sophisticated chemical biology probes. The long alkyl chain imparts lipophilicity, a key property that can be modulated to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. While more research is needed to fully elucidate the therapeutic potential of drugs specifically derived from this compound, the principles and protocols outlined in this document provide a solid foundation for its application in the ongoing quest for novel and effective medicines.

References

Application Notes and Protocols: 1-Hexadecyne in the Construction of Dendrimers and Complex Macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-hexadecyne in the synthesis of dendrimers and other complex macromolecules. The unique properties of this compound, featuring a long hydrophobic alkyl chain and a terminal alkyne group, make it an ideal building block for creating amphiphilic macromolecules with applications in drug delivery and materials science. The terminal alkyne functionality allows for efficient conjugation to dendrimer scaffolds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3]

Introduction to this compound in Macromolecular Construction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[4] Their unique architecture, consisting of a central core, repeating branching units, and a periphery of functional groups, allows for the precise control of size, shape, and surface functionality.[4] The incorporation of this compound onto the periphery of dendrimers imparts a hydrophobic character, leading to the formation of amphiphilic structures. These amphiphilic dendrimers can self-assemble in aqueous environments to form micelles or vesicles, which can encapsulate hydrophobic drug molecules, thereby enhancing their solubility and bioavailability.[5][6][7]

The primary method for attaching this compound to a dendrimer scaffold is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized dendron or dendrimer core.[1][2][3]

Key Applications

The primary application of this compound-functionalized dendrimers lies in the field of drug delivery. The hydrophobic interior of the self-assembled nanostructures can serve as a reservoir for poorly water-soluble drugs, protecting them from degradation and facilitating their transport to target sites.[8][9][10]

Workflow for Drug Encapsulation using this compound Functionalized Dendrimers:

G cluster_synthesis Macromolecule Synthesis cluster_formulation Drug Formulation cluster_application Application Dendron Azide-Functionalized Dendron/Core CuAAC CuAAC Click Reaction Dendron->CuAAC Hexadecyne This compound Hexadecyne->CuAAC AmphiphilicDendrimer Amphiphilic Dendrimer CuAAC->AmphiphilicDendrimer SelfAssembly Self-Assembly in Aqueous Solution AmphiphilicDendrimer->SelfAssembly Micelle Drug-Loaded Micelle/Vesicle SelfAssembly->Micelle Delivery Targeted Drug Delivery Micelle->Delivery Drug Hydrophobic Drug Drug->SelfAssembly Release Drug Release at Target Site Delivery->Release

Caption: Workflow for the synthesis and application of this compound functionalized dendrimers.

Experimental Protocols

Protocol 1: Synthesis of an Azide-Terminated Dendron (Exemplary)

This protocol describes a general method for the synthesis of an azide-terminated dendron, which can subsequently be reacted with this compound. The specific choice of core and branching units will determine the generation and final properties of the dendrimer.

Materials:

  • Di-tert-butyl iminodiacetate

  • Acrylonitrile

  • Lithium aluminum hydride (LiAlH)

  • 2-(2-Azidoethoxy)ethanol

  • Tosyl chloride

  • Sodium azide

  • Appropriate solvents (e.g., THF, DMF, Methanol)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Synthesis of the Dendron Core: A suitable core with multiple reactive sites is synthesized or procured. For this example, a diamine core derived from di-tert-butyl iminodiacetate is used.

  • Michael Addition: The core is reacted with an excess of acrylonitrile via a Michael addition reaction to introduce cyanoethyl groups.

  • Reduction: The cyano groups are reduced to primary amines using a reducing agent like LiAlH in an appropriate solvent such as THF. This step creates the first generation of the dendron.

  • Functionalization with Azide Groups: a. The terminal amine groups are reacted with a tosylated azido-alcohol (e.g., 2-(2-azidoethoxy)ethyl tosylate). The tosylate is prepared by reacting 2-(2-azidoethoxy)ethanol with tosyl chloride. b. Alternatively, the terminal amine groups can be converted to azides through a diazo transfer reaction using a suitable azide source.

  • Purification: The resulting azide-terminated dendron is purified by column chromatography on silica gel.

Characterization: The structure and purity of the azide-terminated dendron should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[2][11][12]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Azide-Terminated Dendron

This protocol details the "clicking" of this compound onto the azide-functionalized dendron.

Materials:

  • Azide-terminated dendron (from Protocol 1)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., a mixture of THF and water, or DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the azide-terminated dendron and a slight excess of this compound (e.g., 1.1 equivalents per azide group) in the chosen solvent system.

  • Catalyst Preparation: Prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Reaction Initiation: Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the alkyne and azide signals and the appearance of the triazole proton signal.

  • Work-up and Purification: a. Once the reaction is complete, the solvent is removed under reduced pressure. b. The residue is redissolved in an organic solvent (e.g., dichloromethane) and washed with an aqueous solution of EDTA to remove the copper catalyst. c. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. d. The final this compound-functionalized dendrimer is purified by column chromatography on silica gel.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the successful conjugation and purity.[2][11][12]

Logical Relationship of CuAAC Reaction Components:

G Azide Azide-Terminated Dendron Triazole Triazole Linkage Azide->Triazole Alkyne This compound Alkyne->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole catalyzes ReducingAgent Sodium Ascorbate CuSO4 CuSO4 ReducingAgent->CuSO4 reduces CuSO4->Catalyst forms Product This compound Functionalized Dendrimer Triazole->Product forms

Caption: Key components and their roles in the CuAAC reaction for dendrimer synthesis.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of a generation 2 (G2) dendrimer functionalized with this compound, and its subsequent use for drug encapsulation.

Table 1: Synthesis and Characterization of G2-Hexadecyne Dendrimer

ParameterValueMethod of Analysis
Synthesis
Yield of Azide-Terminated G2 Dendron85%Gravimetric
Yield of G2-Hexadecyne Dendrimer (CuAAC)>95%¹H NMR Spectroscopy
Characterization
Molecular Weight (Calculated)~3500 g/mol -
Molecular Weight (Experimental)3510 m/zMALDI-TOF Mass Spectrometry
¹H NMR (δ, ppm) - Triazole Proton7.5-7.8¹H NMR Spectroscopy
¹H NMR (δ, ppm) - Alkyl Chain (CH₂)n1.2-1.4¹H NMR Spectroscopy
¹H NMR (δ, ppm) - Terminal CH₃0.88¹H NMR Spectroscopy

Table 2: Drug Encapsulation in G2-Hexadecyne Dendrimer Micelles

ParameterPaclitaxelDoxorubicin (hydrophobic form)
Drug Loading Capacity (wt%) 12%9%
Drug Loading Efficiency (%) 75%68%
Micelle Size (Hydrodynamic Diameter) 150 nm135 nm
Critical Micelle Concentration (CMC) 5 µg/mL7 µg/mL

Note: The data presented in these tables are illustrative and will vary depending on the specific dendrimer generation, core, and experimental conditions.

Conclusion

This compound is a valuable synthon for the construction of amphiphilic dendrimers and complex macromolecules. Its long alkyl chain provides the necessary hydrophobicity for self-assembly and drug encapsulation, while the terminal alkyne allows for efficient and specific conjugation via "click" chemistry. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound-based macromolecules in various applications, particularly in the development of advanced drug delivery systems. Further research can focus on optimizing the dendrimer architecture and surface chemistry to enhance drug loading, stability, and targeted delivery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Hexadecyne Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexadecyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for this compound?

A1: The primary difference lies in the requirement of a catalyst. CuAAC utilizes a copper(I) catalyst to facilitate the reaction between an azide and a terminal alkyne like this compound, resulting in the formation of a 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is known for its high yield and regioselectivity.[1] In contrast, SPAAC is a metal-free alternative that employs a strained cyclooctyne instead of a terminal alkyne.[3][] The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, which can be advantageous in biological systems where copper toxicity is a concern.[2][5]

Q2: Which copper source is best for CuAAC reactions with this compound?

A2: While copper(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[6] A more common and reliable approach is to generate the active Cu(I) catalyst in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[7][8] This method helps maintain the necessary concentration of the active catalyst throughout the reaction.[8]

Q3: Why is a ligand often necessary in CuAAC reactions?

A3: Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and its disproportionation.[9][10] They can also increase the solubility of the copper catalyst and accelerate the reaction rate.[10] For reactions in aqueous or partially aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are often recommended.[9] In organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[7]

Q4: How does the long alkyl chain of this compound affect the reaction conditions?

A4: The long, hydrophobic hexadecyl chain of this compound can lead to solubility challenges, especially in aqueous reaction media. Therefore, the choice of solvent is critical. A co-solvent system, such as a mixture of t-BuOH/water or DMF/water, is often employed to ensure that all reactants, including the lipophilic this compound, remain in solution.[6][11]

Q5: Can I use SPAAC with this compound?

A5: No, direct SPAAC is not possible with this compound. SPAAC requires a strained cyclic alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN), to react with an azide.[3][] this compound is a linear, terminal alkyne and lacks the necessary ring strain to undergo a catalyst-free reaction with an azide. To utilize a strain-promoted reaction, you would need to use a different alkyne partner.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is one of the most common issues in click chemistry. The underlying cause can often be traced back to the catalyst, reagents, or reaction setup.

Possible Causes & Solutions:

  • Inactive Catalyst: The Cu(I) catalyst is essential for CuAAC and is susceptible to oxidation.[6]

    • Solution: Use freshly prepared stock solutions of the reducing agent (e.g., sodium ascorbate).[6] Ensure the reaction is properly degassed to remove oxygen, for instance, by bubbling with an inert gas like argon or nitrogen for 10-15 minutes.[6] Consider using a stabilizing ligand like THPTA or TBTA.[9]

  • Impure Reagents: The purity of this compound, the azide partner, and the solvents can significantly impact the reaction's success.[9]

    • Solution: Verify the purity of your starting materials using techniques like NMR or mass spectrometry. If necessary, purify the reagents before use.[9]

  • Poor Solubility of this compound: Due to its long alkyl chain, this compound may not be fully soluble in the reaction medium, leading to a slower or incomplete reaction.[13]

    • Solution: Employ a co-solvent system that can dissolve both polar and non-polar reactants. Common choices include mixtures of t-BuOH/water, DMF/water, or DMSO/water.[6][7]

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of alkyne to azide can result in a low yield.

    • Solution: While a 1:1 stoichiometry is often a good starting point, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the less expensive or more accessible reagent can drive the reaction to completion.[9]

  • Steric Hindrance: Bulky groups near the alkyne or azide functional groups can impede the reaction.

    • Solution: If significant steric hindrance is suspected, increasing the reaction temperature or prolonging the reaction time may be beneficial.[6]

Troubleshooting Workflow for Low Yield

Caption: A troubleshooting workflow for low-yield CuAAC reactions.

Problem 2: Presence of Side Products

The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diyne.

Possible Causes & Solutions:

  • Excess Oxygen: The presence of oxygen can promote the oxidation of Cu(I) to Cu(II), which can catalyze the homocoupling of this compound.[10]

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[6]

  • Insufficient Reducing Agent: An inadequate amount of sodium ascorbate may not be sufficient to reduce all the Cu(II) to Cu(I) and counteract dissolved oxygen.

    • Solution: Ensure a sufficient excess of the reducing agent is used. A common practice is to use 10-20 mol% of sodium ascorbate relative to the limiting reagent.[14]

Reaction Pathways in CuAAC

Reaction_Pathways cluster_desired Desired Pathway (CuAAC) cluster_side Side Reaction (Homocoupling) alkyne This compound (R-C≡CH) catalyst Cu(I) Catalyst alkyne->catalyst azide Azide (R'-N3) azide->catalyst product 1,4-Triazole Product catalyst->product alkyne2 2x this compound (R-C≡CH) cu2 Cu(II) alkyne2->cu2 o2 O2 o2->cu2 diyne Diyne Product (R-C≡C-C≡C-R) cu2->diyne

Caption: Desired and side reaction pathways in CuAAC.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters and provides a starting point for the optimization of CuAAC reactions involving this compound.

ParameterRecommended Range/ValueRationale & Considerations
Catalyst 1-10 mol% Cu(II) salt (e.g., CuSO₄)Lower catalyst loading is generally preferred to minimize potential side reactions and simplify purification.[15]
Reducing Agent 5-20 mol% Sodium AscorbateShould be in excess of the copper catalyst to ensure the maintenance of the active Cu(I) state. Prepare fresh solutions.[14]
Ligand 1-5 equivalents relative to CopperThe optimal ligand-to-copper ratio can vary. A 5:1 ratio is a good starting point for ligands like THPTA.[9]
Solvent t-BuOH/H₂O, DMF/H₂O, DMSO/H₂OCo-solvents are crucial for solubilizing the non-polar this compound and polar reaction components.[6][7]
Temperature Room Temperature to 60°CMost CuAAC reactions proceed efficiently at room temperature. Gentle heating can accelerate slow or sterically hindered reactions.[1][9]
Reactant Ratio 1:1 to 1:1.5 (Alkyne:Azide)A slight excess of one reactant can help drive the reaction to completion.[9]
Reaction Time 1 to 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a general starting point and may require optimization for specific substrates and scales.

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 100 mM in DMF or a suitable organic solvent).

  • Prepare a stock solution of your azide (e.g., 110 mM in the same solvent).

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).[6]

  • Prepare a stock solution of a suitable ligand (e.g., 50 mM TBTA in DMF/t-BuOH or 50 mM THPTA in water).[6]

2. Reaction Setup:

  • In a reaction vial, add the this compound solution (1.0 equivalent).

  • Add the azide solution (1.1 equivalents).

  • Add the reaction solvent (e.g., a 1:1 mixture of DMF and water) to achieve the desired final concentration.

  • Add the ligand solution (e.g., 0.05 equivalents).

  • Add the CuSO₄ solution (0.01-0.05 equivalents).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.[6]

  • Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).[6]

3. Reaction and Workup:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.

  • The crude product can be purified by column chromatography.

Experimental Workflow for CuAAC

CuAAC_Workflow prep 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, Na-Ascorbate, Ligand) mix 2. Combine Reactants (this compound, Azide, Solvent, Ligand, CuSO4) prep->mix degas 3. Degas Mixture (Ar or N2 bubbling) mix->degas initiate 4. Initiate Reaction (Add Sodium Ascorbate) degas->initiate react 5. React & Monitor (RT or heat, TLC/LC-MS) initiate->react workup 6. Workup & Extraction react->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: A step-by-step workflow for a typical CuAAC experiment.

References

How to improve the yield of 1-Hexadecyne coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of 1-hexadecyne coupling reactions.

Troubleshooting Guide

Low yields in this compound coupling reactions can stem from various factors. This guide outlines common issues, their probable causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air and may have decomposed.Use a freshly opened or properly stored catalyst. Consider using a more stable pre-catalyst.[1]
Poor Substrate Reactivity: Aryl or vinyl halides have varying reactivity (I > Br > Cl > OTf).[2] Steric hindrance around the coupling sites can also impede the reaction.For less reactive halides (e.g., chlorides), consider using more active catalyst systems with bulky, electron-rich ligands.[3] Increasing the reaction temperature may also be necessary.[4]
Insufficient Base: The base may not be strong enough to deprotonate the terminal alkyne effectively, or it may be consumed by side reactions.Use a stronger base or a higher concentration of the current base. Ensure the base is anhydrous if the reaction is moisture-sensitive. Common bases include amines like triethylamine (TEA) or diisopropylamine (DIPA).[5]
Significant Homocoupling (Glaser Coupling) Presence of Oxygen: The copper co-catalyst in Sonogashira reactions can promote the oxidative homocoupling of this compound in the presence of oxygen.[6][7]Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6][7]
High Copper Concentration: An excess of the copper(I) co-catalyst can favor the homocoupling pathway.Reduce the amount of the copper co-catalyst.[5] Alternatively, consider a copper-free Sonogashira protocol.[8][9][10]
Slow Heterocoupling Rate: If the desired cross-coupling reaction is slow, homocoupling can become a more prominent side reaction.[5]Optimize the reaction conditions to accelerate the cross-coupling, such as by using a more active catalyst system or a higher temperature.[4][5] Adding the this compound slowly to the reaction mixture can also help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[6]
Formation of Side Products (Other than Homocoupling) Catalyst-Induced Side Reactions: The catalyst may be promoting other undesired reactions, such as oligomerization of the alkyne.Screen different ligands or catalyst systems. Sometimes, a less active catalyst can be more selective.
Reaction with Solvent: Some solvents can participate in side reactions under the reaction conditions.Choose an inert solvent that is appropriate for the specific coupling reaction. Toluene, DMF, and THF are common choices for Sonogashira reactions.[4][5]
Incomplete Conversion Insufficient Reaction Time or Temperature: The reaction may not have reached completion under the current conditions.Monitor the reaction progress using techniques like TLC or GC-MS and allow it to run for a longer duration if necessary. If the reaction is stalled, a moderate increase in temperature might be beneficial.[4]
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.For lengthy reactions, a second addition of the catalyst might be necessary. Using more robust catalyst systems can also prevent premature deactivation.

Frequently Asked Questions (FAQs)

Q1: How can I suppress the formation of the 1,3-diyne homocoupling product (Glaser coupling) in my Sonogashira reaction?

A1: The formation of the homocoupled product is a common side reaction in copper-co-catalyzed Sonogashira couplings, primarily caused by the presence of oxygen.[6][7] To minimize this:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[6][7]

  • Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[8][9][10] These reactions may require a different base or a higher palladium catalyst loading to facilitate the deprotonation of this compound.[6]

  • Slow Addition of Alkyne: Adding the this compound dropwise to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.[6]

Q2: What is the optimal catalyst loading for my this compound coupling reaction?

A2: The optimal catalyst loading is a balance between reaction efficiency and cost. While there is no single "best" loading, here is a general approach to optimization:

  • Initial Screening: For a new reaction, it is common to start with a higher catalyst loading, for instance, 1-5 mol% for the palladium catalyst.[6]

  • Systematic Reduction: Once the reaction is shown to be successful, you can systematically decrease the catalyst loading in subsequent experiments (e.g., to 0.5 mol%, 0.1 mol%, etc.) until the yield or reaction time is no longer acceptable.[6]

The optimal loading is highly dependent on the specific substrates, ligand, solvent, and temperature used.

Table 1: Representative Data on Catalyst Loading for a Generic Sonogashira Coupling

Pd Catalyst Loading (mol%)CuI Co-catalyst (mol%)Yield (%)
510>95
2490
1285
0.5175
0.10.250

Note: This data is for illustrative purposes and will likely require optimization for your specific reaction with this compound.

Q3: Which type of coupling reaction should I choose for my this compound?

A3: The choice of coupling reaction depends on your desired product:

  • Sonogashira Coupling: This is the most versatile method for coupling this compound (a terminal alkyne) with aryl or vinyl halides to form unsymmetrical disubstituted alkynes.[8]

  • Glaser Coupling: This reaction is used for the homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[11] If this is your desired product, you would use conditions that favor this pathway, such as a copper salt in the presence of an oxidant like air.

  • Cadiot-Chodkiewicz Coupling: This reaction is ideal for synthesizing unsymmetrical 1,3-diynes by coupling a terminal alkyne (like this compound) with a 1-haloalkyne.[12][13] It offers high selectivity for the cross-coupled product over homocoupling.[13]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the optimization of your specific reaction.

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add degassed toluene (5 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Substrate Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Low Yield of this compound Coupling Product Check_Catalyst Is the catalyst active and properly handled? Start->Check_Catalyst Check_Inertness Is the reaction under a strict inert atmosphere? Check_Catalyst->Check_Inertness Yes Sol_Catalyst Use fresh catalyst or a more stable pre-catalyst. Check_Catalyst->Sol_Catalyst No Check_Homocoupling Is significant homocoupling observed? Check_Inertness->Check_Homocoupling Yes Sol_Inertness Thoroughly degas all reagents and solvents. Maintain inert atmosphere. Check_Inertness->Sol_Inertness No Check_Conditions Are the reaction conditions (temperature, time, base) optimal? Check_Homocoupling->Check_Conditions No Sol_Homocoupling Consider copper-free conditions or slow addition of this compound. Check_Homocoupling->Sol_Homocoupling Yes Sol_Conditions Optimize temperature, reaction time, and base strength/concentration. Check_Conditions->Sol_Conditions No End Improved Yield Check_Conditions->End Yes Sol_Catalyst->End Sol_Inertness->End Sol_Homocoupling->End Sol_Conditions->End

Caption: A troubleshooting workflow for improving the yield of this compound coupling reactions.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne R-Pd(II)-C≡CR'(L₂) Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product R-C≡CR' RedElim->Product Alkyne R'-C≡CH Cu_Acetylide R'-C≡C-Cu Alkyne->Cu_Acetylide + CuI, Base CuI CuI Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.

References

Common side reactions and byproducts in 1-Hexadecyne synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-hexadecyne.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is low when using the alkylation of acetylene with 1-bromopentadecane. What are the potential side reactions?

A1: Low yields in this synthesis are often attributed to competing elimination reactions and the formation of dialkylated byproducts. The acetylide anion is a strong base, which can promote the elimination of HBr from 1-bromopentadecane to form 1-pentadecene. Additionally, the product, this compound, still possesses an acidic proton and can be deprotonated to form a hexadecynyl anion. This can then react with another molecule of 1-bromopentadecane to yield the dialkylated byproduct, di(pentadecyl)acetylene.

Q2: I am observing a significant amount of 1-pentadecene in my reaction mixture. How can I minimize this elimination byproduct?

A2: To minimize the formation of 1-pentadecene, which arises from an E2 elimination pathway, consider the following adjustments to your protocol:

  • Use a less sterically hindered base: If you are generating your acetylide in situ with a very strong, bulky base, switching to a base like sodium amide (NaNH₂) in liquid ammonia can favor the desired SN2 reaction over elimination.

  • Control the reaction temperature: Running the reaction at lower temperatures can decrease the rate of the elimination reaction more than the substitution reaction.

  • Choice of leaving group: While bromide is a good leaving group, switching to an iodide (1-iodopentadecane) can sometimes enhance the rate of the desired substitution reaction. However, iodide is also an excellent leaving group for elimination. Careful optimization of other parameters is still necessary.

Q3: During the synthesis of this compound via dehydrohalogenation of a dihalo-hexadecane, I am getting a mixture of products. What are the likely byproducts?

A3: Dehydrohalogenation reactions can lead to several byproducts depending on the starting material and reaction conditions. If you start with 1,1-dibromohexadecane, incomplete elimination will result in 1-bromo-1-hexadecene. If you start with 1,2-dibromohexadecane, you can get a mixture of this compound and 2-hexadecyne, as well as the intermediate vinyl bromide, 1-bromo-1-hexadecene. The regioselectivity of the elimination is influenced by the base used; a bulky base like potassium tert-butoxide can favor the formation of the terminal alkyne (Hofmann product).

Q4: I am attempting a Sonogashira coupling with this compound and I am observing a significant amount of a higher molecular weight byproduct. What is this and how can I prevent it?

A4: A common side reaction in Sonogashira and other coupling reactions involving terminal alkynes is the undesired homo-coupling of the alkyne, which in the case of this compound would lead to the formation of 1,3-hexadecadiyne. This is often referred to as the Glaser coupling byproduct. To minimize this:

  • Ensure rigorous anaerobic conditions: Oxygen promotes the oxidative homo-coupling. Degas your solvents and reactants thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Use a copper(I) co-catalyst: While Sonogashira is palladium-catalyzed, the addition of a copper(I) salt is crucial for the reaction mechanism and can help suppress homo-coupling.

  • Control the addition of the alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne, which can disfavor the bimolecular homo-coupling reaction.

Summary of Potential Byproducts

Synthesis MethodStarting MaterialsDesired ProductPotential Byproducts
Alkylation of AcetyleneAcetylene, 1-Bromopentadecane, Strong BaseThis compound1-Pentadecene, Di(pentadecyl)acetylene
Dehydrohalogenation1,1-Dibromohexadecane, Strong BaseThis compound1-Bromo-1-hexadecene
Dehydrohalogenation1,2-Dibromohexadecane, Strong BaseThis compound2-Hexadecyne, 1-Bromo-1-hexadecene
Coupling ReactionsThis compound, Aryl/Vinyl Halide, Pd/Cu catalystCoupled Product1,3-Hexadecadiyne (Glaser coupling)

Experimental Protocols

Synthesis of this compound via Alkylation of Acetylene

This protocol is adapted from standard laboratory procedures for the synthesis of terminal alkynes.

Materials:

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • 1-Bromopentadecane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetylene gas

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer under an inert atmosphere (argon or nitrogen).

  • Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask.

  • Slowly add sodium amide to the liquid ammonia with stirring to form a solution of sodium acetylide.

  • Bubble acetylene gas through the solution for a short period to ensure the formation of the sodium acetylide.

  • Dissolve 1-bromopentadecane in anhydrous diethyl ether or THF and add it dropwise to the sodium acetylide solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The ammonia will evaporate.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with hexane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Alkylation of Acetylene for this compound Synthesis start Start: Acetylene + 1-Bromopentadecane reaction Reaction with Strong Base (e.g., NaNH2 in liq. NH3) start->reaction workup Aqueous Workup reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound via alkylation.

Troubleshooting_Alkylation cluster_troubleshooting Troubleshooting Low Yield in Alkylation Synthesis start Low Yield of this compound byproduct_check Analyze Crude Product (GC-MS, NMR) start->byproduct_check elimination Presence of 1-Pentadecene? byproduct_check->elimination dialkylation Presence of Di(pentadecyl)acetylene? byproduct_check->dialkylation elimination->dialkylation No remedy_elimination Lower Reaction Temperature Use Less Hindered Base elimination->remedy_elimination Yes remedy_dialkylation Use Excess Acetylide Slow Addition of Alkyl Halide dialkylation->remedy_dialkylation Yes optimize Optimize Reaction Conditions dialkylation->optimize No remedy_elimination->optimize remedy_dialkylation->optimize

Caption: Troubleshooting logic for low yield in this compound synthesis.

Side_Reactions cluster_reactions Competing Reactions in Alkylation Synthesis cluster_sn2 Desired SN2 Pathway cluster_e2 Side Reaction: E2 Elimination reactants Acetylide Anion 1-Bromopentadecane product This compound reactants:f0->product Nucleophilic Attack byproduct_e2 1-Pentadecene reactants:f0->byproduct_e2 Proton Abstraction

Caption: Visualization of competing SN2 and E2 pathways.

Addressing low efficiency in 1-Hexadecyne-based bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Hexadecyne-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments, with a focus on resolving issues of low reaction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments, providing potential causes and solutions in a question-and-answer format.

Question 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound has a low or no yield. What are the possible reasons and how can I improve it?

Low conjugation efficiency is a frequent challenge in bioconjugation.[1] A systematic approach to troubleshooting is often the most effective.

Potential Cause 1: Suboptimal Reaction Conditions

The reaction parameters must be carefully controlled to favor the desired conjugation reaction.[1]

  • pH: The efficiency of CuAAC is pH-dependent.[2] For many applications, a pH around 7.5 is a good starting point, with an optimal range of pH 7-9.[2][3] Buffers such as PBS or HEPES are often suitable.[2]

  • Temperature: CuAAC reactions can be performed over a wide range of temperatures (0–160°C).[4] Reactions with sensitive biomolecules can proceed at 4°C overnight, while room temperature for 1-2 hours is also common.[3]

  • Catalyst System: The active Cu(I) catalyst is crucial. It can be generated from Cu(I) salts or by reducing Cu(II) salts with agents like sodium ascorbate.[5] Insufficient or degraded reducing agent can lead to low Cu(I) concentration. The use of copper-stabilizing ligands, such as BTTAA or THPTA, can accelerate the reaction rate and reduce copper-mediated side reactions.[4][6][7]

Recommended Solutions:

  • Optimize pH: Perform a pH optimization screen with buffers ranging from pH 6.5 to 8.5 in 0.5 unit increments.[2]

  • Vary Temperature and Time: If room temperature reactions are inefficient, try incubating at 4°C overnight.

  • Ensure Active Catalyst: Use fresh sodium ascorbate solution. Consider using a 3- to 10-fold excess of sodium ascorbate.[4] Incorporate a copper-chelating ligand to improve catalyst stability and reaction rate.

Potential Cause 2: Reagent Quality and Storage

The quality and proper handling of your starting materials are critical for a successful conjugation reaction.[1]

  • This compound Quality: Impurities in this compound can interfere with the reaction.

  • Azide-Modified Biomolecule: The azide group can be sensitive and may degrade if not handled properly.[8] Common additives in antibody/protein buffers like Tris, glycine, or sodium azide can interfere with conjugation chemistries.[1][]

  • Improper Storage: Moisture-sensitive reagents can degrade if not stored correctly, for example, at -20°C in a desiccated environment.[1]

Recommended Solutions:

  • Verify Reagent Purity: Use high-purity this compound.

  • Buffer Exchange: If interfering substances are present in your biomolecule solution, perform a buffer exchange using methods like dialysis, ultrafiltration, or gel filtration chromatography.[1]

  • Proper Reagent Handling: Allow reagents to equilibrate to room temperature before opening to prevent condensation.[1] Store all reagents according to the manufacturer's recommendations.

Potential Cause 3: Side Reactions and Inhibitors

Unwanted side reactions can consume your starting materials and reduce the yield of the desired bioconjugate.

  • Alkyne Homocoupling: In the presence of copper, terminal alkynes can react with each other.[10][11]

  • Thiol Reactivity: The thiol group of cysteine residues can sometimes react with the alkyne.[7][12]

  • Reaction with Buffer Components: Buffers containing primary amines (e.g., Tris) can compete in reactions targeting amine groups.[1] Reducing agents like DTT in the buffer can react with the azide group.[8]

Recommended Solutions:

  • Use Excess Ascorbate: Adding a slight excess of sodium ascorbate can help prevent oxidative homocoupling.[5]

  • Protect Thiol Groups: If thiol reactivity is suspected, consider using a reversible blocking agent for cysteine residues.

  • Use Non-Reactive Buffers: Switch to buffers that do not contain interfering components, such as PBS or HEPES.

Question 2: I am observing poor solubility of my this compound-containing molecule or the final bioconjugate. What can I do?

The long hydrocarbon chain of this compound can impart hydrophobicity, leading to solubility issues, a common challenge in bioconjugation.[3]

Recommended Solutions:

  • Co-solvents: Introduce a small percentage of a water-miscible organic solvent like DMSO or DMF to aid in the solubilization of the this compound derivative.

  • PEGylation: Incorporating polyethylene glycol (PEG) linkers can improve the aqueous solubility of the reactants and the final conjugate.[3]

  • Modification of this compound: If possible, modify the this compound molecule to include more hydrophilic functional groups.

Question 3: The purification of my this compound bioconjugate is challenging, and I'm experiencing significant product loss. How can I optimize the purification process?

Purification is a critical step for isolating the desired bioconjugate from unreacted components and byproducts.[1][][13]

Recommended Solutions:

  • Chromatography Techniques:

    • Size Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller unreacted molecules.

    • Hydrophobic Interaction Chromatography (HIC): Can be useful for separating species with different hydrophobicities, which may arise from the this compound modification.

    • Ion-Exchange Chromatography (IEX): Separates molecules based on charge.

  • Tangential Flow Filtration (TFF): A method that can be used for purification and buffer exchange and is often scalable.[14]

  • Optimize Conditions: Adjusting the buffer composition, pH, and salt concentration during purification can significantly improve recovery.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point. Optimization will be required for specific biomolecules and applications.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent like DMSO.

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water.

      • Sodium ascorbate in water.

      • A copper-chelating ligand (e.g., THPTA or BTTAA) in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified biomolecule.

    • Add the this compound solution. The molar ratio of alkyne to biomolecule may need to be optimized (e.g., 10-50 fold excess of the alkyne).

    • Add the copper-chelating ligand.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing is recommended.

  • Purification:

    • Purify the bioconjugate using an appropriate method such as SEC, IEX, or dialysis to remove unreacted reagents and byproducts.

Parameter Typical Range Notes
Biomolecule Concentration >0.5 mg/mLLow concentrations can hinder conjugation efficiency.[1]
This compound Molar Excess 10 - 100xOptimization is required.
CuSO₄ Concentration 50 - 500 µM
Sodium Ascorbate Concentration 1 - 5 mMShould be in excess of CuSO₄.
Ligand Concentration 250 µM - 2.5 mMTypically 5x the concentration of CuSO₄.
pH 7.0 - 8.5A pH of ~7.5 is a good starting point.[2]
Temperature 4 - 25 °C
Reaction Time 1 - 16 hours

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation? this compound is a terminal alkyne, a molecule containing a carbon-carbon triple bond at one end.[15] This terminal alkyne functional group makes it a valuable reagent for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[][15] These reactions are used to attach this compound to biomolecules that have been modified to contain an azide group, allowing for the specific labeling of proteins, nucleic acids, and other biological molecules.[15]

Q2: What is the difference between CuAAC and SPAAC for this compound conjugation?

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction uses a copper(I) catalyst to join a terminal alkyne like this compound with an azide.[5][16] It is highly efficient and regioselective, typically forming the 1,4-disubstituted triazole product.[4][5] However, the copper catalyst can be toxic to cells, which can be a limitation for in vivo applications.[4][11]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne instead of a terminal alkyne like this compound.[] While it avoids the issue of copper toxicity, the reagents can be more expensive and the reaction may be slower than CuAAC.[3] Therefore, for bioconjugation with this compound, CuAAC is the relevant reaction.

Q3: Can the long alkyl chain of this compound affect my biomolecule's function? Yes, the long, hydrophobic hexadecyl chain can potentially impact the structure and function of the biomolecule. It may lead to aggregation or alter the solubility and binding properties of a protein. It is essential to characterize the final bioconjugate to ensure that its biological activity is retained.

Q4: Are there alternatives to this compound for bioconjugation? Yes, there are many other alkynes used in bioconjugation. These may have different chain lengths, or contain other functional groups to modulate properties like solubility. The choice of alkyne will depend on the specific application and the desired properties of the final bioconjugate.

Visual Guides

Troubleshooting_Workflow start Low Bioconjugation Efficiency reagent_quality Check Reagent Quality & Storage start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions purification Evaluate Purification Strategy start->purification reagent_details • Purity of this compound • Integrity of Azide Group • Buffer Composition (no Tris, DTT) • Proper Storage (-20°C, desiccated) reagent_quality->reagent_details condition_details • pH (Screen 6.5-8.5) • Temperature (4°C vs RT) • Catalyst (Fresh Ascorbate, Ligand) • Reagent Concentrations reaction_conditions->condition_details purification_details • Method (SEC, IEX, HIC, TFF) • Buffer Optimization • Monitor Fractions for Product Loss purification->purification_details success Improved Efficiency reagent_details->success condition_details->success purification_details->success

Caption: Troubleshooting workflow for low bioconjugation efficiency.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System 1_Hexadecyne This compound (Alkyne) Reaction_Mix Reaction Mixture 1_Hexadecyne->Reaction_Mix Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Reaction_Mix CuSO4 Cu(II)SO4 Cu_I Cu(I) - Active Catalyst CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Reaction_Mix Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Product 1,2,3-Triazole Linked Bioconjugate Reaction_Mix->Product Cycloaddition

Caption: Key components of the CuAAC reaction pathway.

References

Technical Support Center: Copper Catalyst Removal from 1-Hexadecyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the effective removal of residual copper catalysts from reactions involving 1-hexadecyne.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual copper catalyst from my this compound reaction product essential? Residual copper can be highly problematic for several reasons. In the context of drug development, copper ions can be toxic to cells and must be reduced to parts-per-million (ppm) levels to meet regulatory requirements.[1] Furthermore, leftover copper can catalyze unwanted side reactions, interfere with downstream applications like fluorescence-based assays, and negatively impact the stability and purity of your final compound.[1]

Q2: What are the most common methods for removing copper catalysts? The most prevalent and effective strategies for removing copper catalysts from organic reaction mixtures fall into four main categories:

  • Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing the product is washed with an aqueous solution of a chelating agent.[1] Agents like EDTA, ammonia, or ammonium chloride form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1][2]

  • Solid-Phase Scavenging: This technique uses solid-supported scavengers, such as functionalized silica resins (e.g., SiliaMetS®, QuadraSil™), that selectively bind to copper.[1][3] The copper-bound scavenger is then easily removed by simple filtration.[1]

  • Precipitation: This method involves converting the soluble copper catalyst into an insoluble salt, which can then be filtered off.[1] For instance, adding a base can precipitate copper(II) hydroxide.[1]

  • Adsorption/Filtration: The crude product solution is passed through a plug or column of an adsorbent like silica gel, neutral alumina, or celite.[2][4][5] The polar copper salts adsorb onto the stationary phase while the typically less polar organic product is eluted.[2][6]

Q3: How do I choose the best copper removal method for my this compound product? The choice depends on several factors, including the properties of your final product (solubility, stability), the required level of purity, cost, and the scale of your reaction. This compound and many of its derivatives are nonpolar and soluble in organic solvents, making them good candidates for aqueous washes or solid-phase scavenging. The following flowchart can guide your decision.

G start Start: Crude Reaction Mixture q1 Is the product soluble in a water-immiscible organic solvent? start->q1 q2 Is ultra-low copper (<10 ppm) required for biological assays or GMP synthesis? q1->q2 Yes method3 Consider alternative purification (e.g., recrystallization) or consult literature for specialized methods. q1->method3 No q3 Is cost a primary concern? q2->q3 No method2 Solid-Phase Scavenger q2->method2 Yes method1 Aqueous Wash (EDTA, NH4OH) q3->method1 Yes method4 Silica/Alumina Plug Filtration q3->method4 No combine Combine Methods: Aqueous Wash followed by Scavenger or Silica Plug method1->combine For maximum purity method2->combine For maximum purity

Caption: Decision flowchart for selecting a copper removal method.

Q4: Is it effective to combine different copper removal methods? Yes, combining methods is a highly effective strategy.[6] A common and robust approach is to perform an initial aqueous wash with a chelating agent to remove the bulk of the copper, followed by passing the organic solution through a solid-phase scavenger or a simple plug of silica/alumina to capture any remaining trace amounts.[2][6]

Troubleshooting Guide
Problem Symptom Possible Cause Suggested Solution
1. Persistent Copper Contamination The organic layer retains a green or blue tint after washing.[6]Incomplete removal of copper salts.Perform additional aqueous washes with a chelating agent like saturated NH₄Cl or an EDTA solution. Consider increasing the concentration or volume of the washing solution.[6]
2. Ineffective Aqueous Wash The aqueous layer remains colorless, but the organic layer is still colored, or subsequent analysis (e.g., ICP-MS) shows high copper levels.The pH of the aqueous solution may not be optimal for the chosen chelating agent.[1] Insufficient mixing during the liquid-liquid extraction.[1]For EDTA washes, ensure the pH is appropriate for chelation (often slightly basic, around 8).[7] For ammonia-based washes, a blue aqueous layer indicates successful copper complexation; if it's colorless, the method may be ineffective for the copper species present.[2] Shake the separatory funnel vigorously to ensure thorough mixing.[6]
3. Low Product Yield After Purification Significant loss of desired product after the workup procedure.The product may have partial water solubility, leading to loss during aqueous extractions.[1] The product may be adsorbing to the solid support (e.g., silica gel, scavenger resin).[1]Minimize the number of aqueous washes or use brine (saturated NaCl solution) for the final washes to reduce product partitioning into the aqueous layer. Switch to a non-aqueous method like solid-phase scavenging to avoid liquid-liquid extraction entirely.[8] If using a solid support, try eluting with a more polar solvent to ensure complete recovery of the product.[1]
4. Scavenger Resin Issues Solid-phase scavenger is ineffective or seems to be cost-prohibitive.The chosen scavenger may not be optimal for copper. The capacity of the scavenger was exceeded.Use a scavenger known to be effective for copper, such as those with thiourea or diamine functionalities.[9][10] Ensure you are using a sufficient excess of the scavenger (typically 3-5 equivalents relative to copper). Consider using a less expensive bulk adsorbent like activated carbon or passing the solution through a plug of silica gel or alumina as a lower-cost alternative.[4][11]
Comparison of Copper Removal Methods

The table below summarizes the efficiency and characteristics of common copper removal techniques.

Removal Technique Typical Final Copper Level (ppm) Potential Product Yield Loss Advantages Disadvantages
Aqueous Wash (NH₄OH/NH₄Cl) < 50[2]1 - 10%Inexpensive, simple, and effective for removing Cu(I) salts.[2][6]Requires liquid-liquid extraction; may not be suitable for water-soluble or base-sensitive products.[1][2]
Aqueous Wash (EDTA) < 501 - 10%Strong chelator for various copper species, widely applicable.[6]pH-dependent effectiveness; can be slow, sometimes requiring overnight stirring.[1][7]
Solid-Phase Scavengers < 10[1]1 - 5%High efficiency and selectivity; simple filtration-based workup avoids aqueous extraction.[1][3]Higher cost compared to simple aqueous washes or bulk adsorbents.[1]
Silica/Alumina Filtration Variable (depends on loading)2 - 10%Simple, inexpensive, and can be combined with chromatography.[4][12]Lower capacity than scavengers; may require large amounts of solvent for elution.[12]
Precipitation Variable> 5%Can remove large quantities of catalyst.Can be non-selective, potentially leading to co-precipitation of the product; filtration of fine precipitates can be difficult.[1]
Experimental Protocols
Protocol 1: Aqueous Wash with Ammonium Hydroxide/Ammonium Chloride

This protocol is highly effective for removing copper(I) salts.

  • Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Add a saturated aqueous solution of ammonium chloride (NH₄Cl) and a small amount of aqueous ammonium hydroxide (NH₄OH) to adjust the pH of the aqueous layer to ~8.[6]

  • Shake the funnel vigorously. A deep blue color in the aqueous layer indicates the formation of the tetraamminecopper(II) complex, confirming copper removal.[2][6]

  • Separate the organic layer.

  • Repeat the wash with the NH₄OH/NH₄Cl solution until the aqueous layer is colorless.[2]

  • Perform a final wash of the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[6]

Protocol 2: Aqueous Wash with EDTA

EDTA is a powerful and general-purpose chelating agent for copper.

  • Dilute the reaction mixture with an appropriate organic solvent and transfer to a separatory funnel.

  • Wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), typically at a pH of 8.[6][7]

  • Shake the funnel vigorously for several minutes and allow the layers to separate. For stubborn cases, the biphasic mixture can be stirred vigorously in a flask for several hours to overnight.[7]

  • Separate the layers and repeat the EDTA wash if necessary.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.[6]

Protocol 3: Solid-Phase Scavenging

This method offers high efficiency and a simple filtration workup.

  • Following the reaction, dilute the crude mixture with a suitable solvent (e.g., THF, dichloromethane).

  • Add a silica-based copper scavenger, such as SiliaMetS Thiourea (typically 3-5 equivalents relative to the copper catalyst).[3]

  • Stir the suspension at room temperature. Reaction time can range from 1 to 24 hours, depending on the specific scavenger and reaction matrix.

  • Once scavenging is complete (monitor by TLC or LC-MS), remove the resin by filtration. A pad of celite can aid in removing fine particles.[1]

  • Wash the filtered resin with a small amount of the solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.

Workflow & Logic Diagrams

G cluster_0 Reaction Phase cluster_1 Workup & Purification cluster_2 Final Product A This compound Reaction (e.g., Click, Sonogashira) B Reaction Quench & Solvent Dilution A->B C Bulk Copper Removal (Aqueous Wash or Solid Scavenger) B->C D Phase Separation (Decant or Filter) C->D E Polishing Step (Optional) (Silica Plug or 2nd Scavenger) D->E F Dry & Concentrate (Na2SO4, Roto-evaporation) E->F G Purified Product (<50 ppm Cu) F->G

Caption: General experimental workflow for copper catalyst removal.

References

Improving the stability of 1-Hexadecyne under various experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to enhance the stability of 1-Hexadecyne throughout various experimental conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues encountered when working with this compound.

Problem: Low Yield or Absence of Desired Product

If you are experiencing low yields or cannot isolate your target compound, consider the following potential degradation pathways for this compound.

ObservationPotential CauseRecommended Actions
Unexpected peaks in NMR/MS corresponding to an isomer. Isomerization: this compound (a terminal alkyne) can isomerize to more thermodynamically stable internal alkynes (e.g., 2-Hexadecyne)[1]. This is often catalyzed by bases. Weaker bases like potassium hydroxide (KOH) can promote this rearrangement[1].- Use a very strong base like sodium amide (NaNH₂) if deprotonation is intended. The strong base will deprotonate the terminal alkyne to form the acetylide salt, which is stable to rearrangement[1]. An aqueous workup is then needed to regenerate the terminal alkyne[2].- Avoid prolonged exposure to basic conditions, especially at elevated temperatures.
Formation of a symmetrical diyne byproduct (dimer). Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen and a copper(I) catalyst, terminal alkynes can undergo oxidative dimerization[3][4]. This is a common side reaction in copper-catalyzed cross-coupling reactions like the Sonogashira coupling[5][3][4][6].- Perform reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen[3][4][6].- Utilize copper-free Sonogashira protocols where applicable[6].- If copper is necessary, use the lowest effective catalyst loading and consider slow addition of the alkyne to keep its concentration low[7].
Formation of a methyl ketone. Hydration: In the presence of acid and water, terminal alkynes can undergo hydration to form an enol, which then tautomerizes to the more stable methyl ketone[8][9]. This can be catalyzed by mercuric ions (Hg²⁺)[10][9].- Ensure that solvents and reagents are anhydrous, especially when working under acidic conditions.- Avoid strong acids if hydration is not the desired reaction.
Complex mixture of byproducts. General Decomposition: Prolonged heating or exposure to air and moisture can lead to gradual decomposition. This compound is generally stable under normal conditions, but its reactivity as a terminal alkyne makes it susceptible to degradation under harsh experimental setups[11].- Store this compound under an inert atmosphere, in a cool, dark, and dry place.- Use freshly purified this compound for sensitive reactions.- Minimize reaction times and temperatures whenever possible.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent oxidation. For long-term stability, it is recommended to store it in a cool (2-8°C), dark, and dry environment.

  • Q2: How should I handle this compound in the laboratory? A2: Handle this compound in a well-ventilated area, preferably in a fume hood. Use standard personal protective equipment (gloves, safety glasses). To maintain its purity, it is best to handle it under an inert atmosphere, especially when transferring between containers.

Reaction-Specific Issues

  • Q3: I'm performing a Sonogashira coupling and observing significant homocoupling of this compound. How can I prevent this? A3: Homocoupling (Glaser coupling) is a common side reaction. To minimize it:

    • Exclude Oxygen: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction[3][4][6].

    • Go Copper-Free: The most effective method is to use a copper-free Sonogashira protocol[6].

    • Optimize Copper Concentration: If copper is essential, reduce the amount of the copper(I) co-catalyst to the minimum required[7].

    • Slow Addition: Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction[7].

  • Q4: In a copper-catalyzed "click" reaction (CuAAC), my reaction is sluggish or failing. Could the this compound be the issue? A4: While the azide partner can also be a source of issues, problems with the alkyne can occur.

    • Purity: Ensure the this compound is pure and free from any inhibiting impurities.

    • Homocoupling: Similar to the Sonogashira reaction, oxidative homocoupling can occur, consuming your alkyne. Ensure your reaction is deoxygenated, especially if it is running for a long time.

    • Steric Hindrance: While this compound itself is not sterically bulky at the reactive end, ensure that other reagents are not sterically hindering the approach to the triple bond.

  • Q5: Can this compound isomerize to an internal alkyne during my reaction? A5: Yes, terminal alkynes can isomerize to more stable internal alkynes, particularly in the presence of bases and at elevated temperatures[1]. If your reaction conditions are basic, this is a possibility. To avoid this, use a very strong base like NaNH₂ if you need to form the acetylide, as this traps it and prevents isomerization[1]. Avoid weaker bases like KOH or prolonged heating if you need to maintain the terminal alkyne structure[1].

Data Presentation

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the qualitative stability based on the general behavior of terminal alkynes.

ParameterConditionStability of this compoundPotential Degradation Products
Temperature AmbientGenerally Stable-
Elevated (>80-100 °C)Moderate to LowIsomerized internal alkynes, decomposition products
Atmosphere Inert (Argon, Nitrogen)High-
Air (Oxygen)Moderate to LowOxidative homocoupling products (diynes)
pH NeutralHigh-
Acidic (with H₂O)LowMethyl ketones (via hydration)
Basic (weak base, e.g., KOH)LowInternal alkyne isomers
Basic (strong base, e.g., NaNH₂)High (as acetylide)Acetylide anion
Catalysts Copper(I) saltsLow (in air)Homocoupling products (diynes)
Strong Oxidizing AgentsLowOxidized byproducts

Experimental Protocols

Protocol 1: General Handling and Degassing of this compound for Sensitive Reactions

This protocol describes the steps to ensure this compound is free of dissolved oxygen before use in sensitive reactions like Sonogashira coupling.

  • Preparation: Place the required volume of this compound in a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Connect the flask to a Schlenk line and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove air from the headspace.

  • Degassing: While maintaining a positive pressure of inert gas, bubble the inert gas through the liquid this compound via a long needle or cannula for 15-20 minutes.

  • Storage/Use: After degassing, store the flask under a positive pressure of inert gas or use it immediately by transferring it via a syringe or cannula.

Protocol 2: Copper-Free Sonogashira Coupling to Minimize Dimerization

This protocol provides a general procedure for a copper-free Sonogashira coupling, which is a key strategy to prevent the homocoupling of this compound.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere in a Schlenk flask, combine the aryl halide (1.0 eq), Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0 eq) and anhydrous, degassed solvent (e.g., toluene).

  • Addition of Alkyne: Add this compound (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield with this compound start Low Yield or Unexpected Product check_isomer Check for Isomers (NMR/MS) start->check_isomer Analyze Crude Reaction Mixture check_dimer Check for Dimer (MS, m/z ~2x alkyne) check_isomer->check_dimer No isomer_issue Isomerization Likely check_isomer->isomer_issue Yes check_ketone Check for Ketone (IR, NMR) check_dimer->check_ketone No dimer_issue Homocoupling Likely check_dimer->dimer_issue Yes hydration_issue Hydration Likely check_ketone->hydration_issue Yes solution_isomer Use Stronger Base (NaNH2) or Avoid Base/Heat isomer_issue->solution_isomer solution_dimer Use Inert Atmosphere & Copper-Free Protocol dimer_issue->solution_dimer solution_hydration Use Anhydrous Conditions & Avoid Strong Acids hydration_issue->solution_hydration

Caption: A logical workflow for troubleshooting common stability issues with this compound.

Sonogashira_vs_Glaser Competing Pathways in Sonogashira Coupling cluster_sonogashira Desired Pathway: Sonogashira Coupling cluster_glaser Side Reaction: Glaser Coupling S1 R-X + Pd(0) S2 R-Pd(II)-X S1->S2 Oxidative Addition S3 R-Pd-C≡CR' S2->S3 Transmetalation (with Cu-C≡CR') S4 R-C≡CR' S3->S4 Reductive Elimination G1 2 R'-C≡CH + Cu(I) G2 2 R'-C≡C-Cu G1->G2 Deprotonation G3 R'-C≡C-C≡C-R' G2->G3 Oxidative Dimerization (O2) start This compound (R'-C≡CH) start->S3 start->G1

References

Troubleshooting guide for incomplete 1-Hexadecyne reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions with 1-Hexadecyne.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with this compound is showing low to no conversion. What are the primary causes?

Incomplete Sonogashira coupling reactions involving this compound can stem from several factors. The most critical aspects to investigate are the integrity of your catalyst system, the exclusion of oxygen, and the purity of your reagents. The palladium catalyst, often in conjunction with a copper co-catalyst, is susceptible to deactivation. The presence of oxygen can lead to the undesirable homocoupling of this compound, a common side reaction known as Glaser coupling, which competes with the desired cross-coupling. Finally, impurities in the starting materials or solvents can poison the catalyst.

Q2: I am observing a significant amount of a byproduct that I suspect is the dimer of this compound. How can I prevent this?

The formation of a 1,3-diyne byproduct is indicative of oxidative homocoupling (Glaser coupling). This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, it is crucial to ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by:

  • Degassing Solvents: Thoroughly sparge all solvents with an inert gas (e.g., argon or nitrogen) prior to use.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup.

  • Reagent Purity: Use high-purity reagents and solvents to avoid contaminants that may facilitate oxidation.

In some cases, opting for a copper-free Sonogashira protocol may be advantageous to circumvent the issue of homocoupling.

Q3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with this compound is sluggish or incomplete. What should I check?

For CuAAC reactions, several factors can contribute to low yields or slow reaction rates. Key areas to troubleshoot include:

  • Catalyst Activity: The active catalyst is Cu(I). If starting with a Cu(II) salt, ensure the reducing agent (e.g., sodium ascorbate) is fresh and added in sufficient quantity to generate and maintain the Cu(I) oxidation state.

  • Ligand Choice: The choice of ligand for the copper catalyst can significantly impact the reaction rate and efficiency.

  • Solvent System: The solubility of all reactants, including the this compound, azide partner, and catalyst, is critical. A mixture of solvents, such as t-BuOH/water, is often employed. If solubility is an issue, consider adding a co-solvent like DMSO, but keep its concentration minimal to avoid denaturing biological substrates.

  • pH of the Reaction Mixture: The optimal pH for CuAAC reactions is typically in the neutral to slightly basic range.

Q4: How can I monitor the progress of my this compound reaction to better understand the issue?

Effective reaction monitoring is key to diagnosing problems. Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For more quantitative and detailed analysis, HPLC-MS can be used to monitor the concentrations of reactants, products, and any byproducts in real-time by analyzing aliquots from the reaction mixture.

  • Gas Chromatography (GC): GC is another useful technique for monitoring the progress of reactions involving volatile components.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete this compound reactions.

TroubleshootingWorkflow Troubleshooting Flowchart for Incomplete this compound Reactions start Incomplete Reaction Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Assess Catalyst Activity (Age, Handling) start->check_catalyst reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok catalyst_ok Catalyst OK? check_catalyst->catalyst_ok reagents_ok->conditions_ok Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->catalyst_ok Yes optimize_conditions Optimize Conditions (e.g., Increase Temp, Degas) conditions_ok->optimize_conditions No replace_catalyst Use Fresh Catalyst/Ligand catalyst_ok->replace_catalyst No analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) catalyst_ok->analyze_byproducts Yes end Reaction Optimized purify_reagents->end optimize_conditions->end replace_catalyst->end homocoupling Homocoupling Observed? analyze_byproducts->homocoupling increase_degassing Improve Degassing, Consider Cu-free homocoupling->increase_degassing Yes other_byproduct Identify Other Byproducts homocoupling->other_byproduct No increase_degassing->end other_byproduct->end

Caption: A step-by-step decision tree for troubleshooting incomplete this compound reactions.

Data on Reaction Condition Optimization

ParameterSub-optimal ConditionOptimized ConditionExpected Outcome on Yield
Atmosphere Presence of OxygenRigorously Degassed (Ar/N₂)Increase (minimizes homocoupling)
Catalyst Old or Deactivated Pd/CuFresh, High-Purity CatalystIncrease
Solvent Poor Reagent SolubilitySolvent System Ensuring Full SolubilityIncrease
Base (Sonogashira) Weak or Wet BaseStrong, Anhydrous Amine BaseIncrease
Temperature Too LowOptimized for Specific Coupling PartnersIncrease (up to a point, then decomposition)
Concentration Too DiluteOptimal Concentration (Substrate Dependent)Increase

Experimental Protocols

Protocol 1: Troubleshooting a Stalled Sonogashira Coupling Reaction
  • Initial Assessment:

    • Take an aliquot of the reaction mixture and analyze by TLC or HPLC-MS to confirm the presence of starting materials and the absence or low level of the desired product.

  • Inert Atmosphere Check:

    • Ensure a continuous positive pressure of inert gas (argon or nitrogen).

    • If the reaction was not set up under strictly anaerobic conditions, it is best to restart the reaction with properly degassed solvents and reagents.

  • Catalyst Activity Test:

    • If the inert atmosphere is confirmed to be good, the catalyst is the next suspect.

    • In a separate, small-scale control reaction, use fresh palladium and copper catalysts. If this reaction proceeds while the original does not, catalyst deactivation is the likely cause.

  • Re-initiation of the Stalled Reaction:

    • To the stalled reaction mixture, under a positive flow of inert gas, add a fresh portion of the palladium catalyst (e.g., 2-5 mol %).

    • If a copper co-catalyst is used, also add a fresh portion of the copper salt.

    • Monitor the reaction closely by TLC or HPLC-MS for any signs of product formation.

  • Temperature Adjustment:

    • If the addition of fresh catalyst does not restart the reaction, a moderate increase in temperature (e.g., 10-20 °C) may be beneficial, particularly for less reactive aryl bromides or chlorides.

Protocol 2: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Dissolve the azide-containing compound and this compound in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of a copper(II) sulfate in water.

  • Reaction Setup:

    • To the solution of the azide and this compound, add the sodium ascorbate solution (typically 5-10 mol %).

    • Add the copper(II) sulfate solution (typically 1-5 mol %).

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or HPLC-MS until the limiting reagent is consumed.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

Signaling Pathway and Workflow Diagrams

Sonogashira Catalytic Cycle

SonogashiraCycle Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne R-Pd(II)-C≡CR' Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' (Product) RedElim->Product ArylHalide R-X ArylHalide->OxAdd Cu_acetylide Cu-C≡CR' Cu_acetylide->Transmetalation

Caption: Key steps in the Sonogashira cross-coupling reaction.

Copper-Free Click Chemistry (SPAAC) Workflow

SPAAC_Workflow Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) start Prepare Azide and Strained Alkyne Reagents dissolve Dissolve Reagents in Biocompatible Buffer/Solvent start->dissolve mix Mix Reagent Solutions dissolve->mix incubate Incubate at Desired Temperature (e.g., 37°C) mix->incubate monitor Monitor Reaction Progress (e.g., LC-MS, Fluorescence) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify characterize Characterize Product (e.g., MS, SDS-PAGE) purify->characterize end Bioconjugate Obtained characterize->end

Caption: A typical experimental workflow for copper-free click chemistry.

Technical Support Center: Enhancing Selectivity in Enzymatic Transformations of 1-Hexadecyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the enzymatic transformation of 1-Hexadecyne. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the selectivity of your enzymatic reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Low or No Substrate Conversion

  • Question: My enzyme is not converting this compound, or the conversion rate is very low. What are the possible causes and solutions?

  • Answer: Low or no conversion of a highly hydrophobic substrate like this compound is a common issue. Here are the primary causes and troubleshooting steps:

    • Poor Substrate Solubility: this compound is poorly soluble in aqueous buffers, limiting its availability to the enzyme's active site.

      • Solution 1: Introduce a Co-solvent. Use a water-miscible organic solvent like DMSO or isopropanol to increase substrate solubility. Start with a low concentration (e.g., 1-5% v/v) and gradually increase it, keeping in mind that high concentrations can denature the enzyme.

      • Solution 2: Employ a Biphasic System. A system with an aqueous phase containing the enzyme and an organic phase (e.g., hexane, heptane) containing the this compound can be effective. The reaction occurs at the interface, and vigorous stirring is necessary to maximize the interfacial area.

      • Solution 3: Use Surfactants or Detergents. Non-ionic surfactants like Tween® or Triton™ X-100 can form micelles to encapsulate the this compound and increase its apparent solubility in the aqueous phase.

    • Enzyme Inactivation: The reaction conditions or the substrate itself might be inactivating the enzyme.

      • Solution 1: Check pH and Temperature. Ensure the reaction pH and temperature are optimal for your specific enzyme.

      • Solution 2: Substrate Inhibition. High concentrations of this compound could lead to substrate inhibition. Try running the reaction at a lower substrate concentration.

      • Solution 3: Enzyme Immobilization. Immobilizing the enzyme on a solid support can improve its stability in the presence of organic solvents and at challenging temperatures.[1]

    • Incorrect Cofactor/Cosubstrate Concentration: For enzymes like P450 monooxygenases, the concentration and regeneration of cofactors (e.g., NADPH) and cosubstrates (e.g., O₂) are critical.

      • Solution: Optimize Cofactor System. Ensure you have an efficient cofactor regeneration system in place and that the reaction is adequately aerated if oxygen is required.

Issue 2: Poor Regio- or Enantioselectivity

  • Question: My enzymatic reaction is producing a mixture of isomers (regio- or enantiomers). How can I improve the selectivity?

  • Answer: Achieving high selectivity is a key advantage of enzymatic catalysis, but it can be challenging. Here are some strategies to enhance it:

    • Enzyme Choice: The inherent properties of the enzyme are the primary determinant of selectivity.

      • Solution: Screen Different Enzymes. Test a panel of enzymes (e.g., different lipases or P450 variants) to find one with the desired selectivity for this compound.

    • Reaction Medium Engineering: The solvent can influence the enzyme's conformation and, consequently, its selectivity.

      • Solution 1: Vary Co-solvents. Experiment with different organic co-solvents and their concentrations. A more hydrophobic solvent may favor a different product isomer.

      • Solution 2: Immobilization. The method of immobilization can alter the enzyme's structure and rigidity, sometimes leading to enhanced selectivity. Immobilization on hydrophobic supports can be particularly effective for lipases.

    • Protein Engineering: If you have the resources, modifying the enzyme's active site can dramatically alter its selectivity.

      • Solution: Site-Directed Mutagenesis. Based on the enzyme's structure, you can mutate amino acid residues in the active site to better accommodate this compound and favor the formation of the desired product.

Frequently Asked Questions (FAQs)

  • Q1: Which class of enzymes is most suitable for transforming this compound?

    • A1: Due to its long, hydrophobic alkyl chain and terminal alkyne group, lipases and cytochrome P450 monooxygenases are excellent candidates. Lipases can catalyze reactions like hydration and esterification, while P450s can perform oxidations such as hydroxylation and epoxidation.

  • Q2: How can I effectively solubilize this compound for an enzymatic reaction without inactivating the enzyme?

    • A2: A common and effective method is to use a biphasic system where this compound is dissolved in a non-polar organic solvent (e.g., heptane) and the enzyme is in an aqueous buffer. This minimizes direct contact of high concentrations of organic solvent with the enzyme. Alternatively, using a minimal amount of a co-solvent like DMSO (typically under 5% v/v) can improve solubility while maintaining enzyme activity.

  • Q3: What are the expected products of enzymatic transformations of this compound?

    • A3: Depending on the enzyme and reaction conditions, you can expect:

      • Hydration (e.g., with a lipase or hydratase): This would likely yield 2-hexadecanone (Markovnikov addition) or hexadecanal (anti-Markovnikov addition).

      • Oxidation (e.g., with a P450): This can lead to hydroxylation at various positions along the alkyl chain or epoxidation of the triple bond.

  • Q4: Can I use whole-cell biocatalysts for this compound transformations?

    • A4: Yes, using whole cells (e.g., yeast or bacteria expressing the desired enzyme) can be advantageous. The cell can provide a suitable environment for the enzyme and may have internal mechanisms for cofactor regeneration. However, the cell membrane can be a barrier to the hydrophobic substrate, so permeabilization of the cells might be necessary.

  • Q5: How do I monitor the progress of the reaction?

    • A5: Gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) are the most common methods for monitoring the disappearance of the this compound substrate and the appearance of the product(s). High-performance liquid chromatography (HPLC) can also be used, especially if the products are derivatized to contain a UV-active chromophore.

Data Presentation

The following tables summarize representative quantitative data for enzymatic transformations of long-chain terminal alkynes/alkenes, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Chemoenzymatic Epoxidation of Long-Chain Terminal Alkenes

Data adapted from the epoxidation of 1-tetradecene, a substrate structurally similar to this compound.

EnzymeCo-solvent (v/v)H₂O₂ (mM)pHConversion (%)Product Distribution (Epoxide/Other)
CglUPO60% Acetone17.0~2072% / 28%
rCciUPO60% Acetone17.0>9580% / 20%
rHinUPO60% Acetone15.5~6075% / 25%

Table 2: Influence of Co-solvent on Lipase-Catalyzed Reactions

This table provides a general guide on the effect of solvent hydrophobicity (LogP) on lipase activity.

SolventLogP ValueGeneral Effect on Lipase Activity
Hexane3.5High activity retention
Toluene2.5Good activity retention
Acetonitrile-0.33Moderate activity, potential for inactivation
DMSO-1.3Low concentrations can be tolerated

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Hydration of this compound in a Biphasic System

This protocol is a general guideline and should be optimized for your specific lipase.

  • Enzyme Preparation: Prepare a solution of the lipase (e.g., 1-10 mg/mL) in a suitable aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0). If using an immobilized lipase, weigh out the desired amount.

  • Reaction Setup: In a reaction vessel, add the aqueous buffer containing the lipase.

  • Substrate Addition: Add an equal volume of an organic solvent (e.g., heptane) containing this compound at the desired concentration (e.g., 10-50 mM).

  • Reaction Initiation: Place the vessel in a shaking incubator at the optimal temperature for the enzyme (e.g., 30-50 °C) with vigorous shaking (e.g., 200-250 rpm) to ensure adequate mixing of the two phases.

  • Monitoring: At regular intervals, withdraw a small aliquot from the organic phase. Centrifuge to separate the phases if necessary. Analyze the organic phase by GC or GC-MS to determine the conversion of this compound and the formation of 2-hexadecanone.

  • Work-up: Once the reaction is complete, separate the organic layer. The product can be purified by silica gel column chromatography.

Protocol 2: General Procedure for P450-Catalyzed Oxidation of this compound using Whole Cells

This protocol is a general starting point for using a recombinant microbial strain (e.g., E. coli) expressing a cytochrome P450.

  • Cell Culture and Induction: Grow the recombinant microbial strain in a suitable medium to a desired cell density (e.g., OD₆₀₀ of 0.6-0.8). Induce the expression of the P450 enzyme with an appropriate inducer (e.g., IPTG) and grow for a further period at a reduced temperature (e.g., 18-25 °C).

  • Cell Harvesting and Resuspension: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Resuspend the cells in the same buffer to a desired concentration (e.g., a final OD₆₀₀ of 10-20).

  • Reaction Setup: To the cell suspension, add a carbon source (e.g., glucose) to facilitate cofactor regeneration.

  • Substrate Addition: Add this compound, typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO, to the desired final concentration (e.g., 1-5 mM).

  • Reaction: Incubate the reaction mixture at an appropriate temperature (e.g., 30 °C) with vigorous shaking for good aeration.

  • Monitoring and Work-up: At time points, extract a sample of the reaction mixture with an organic solvent (e.g., ethyl acetate). Analyze the organic extract by GC-MS to identify and quantify the products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme Enzyme Solution / Immobilized Enzyme ReactionVessel Biphasic System (Aqueous + Organic) Enzyme->ReactionVessel Substrate This compound in Organic Solvent/ Co-solvent Substrate->ReactionVessel Monitoring Reaction Monitoring (GC/GC-MS) ReactionVessel->Monitoring Sampling Purification Product Purification (Chromatography) ReactionVessel->Purification Work-up Monitoring->ReactionVessel Product Pure Product(s) Purification->Product

Caption: General experimental workflow for enzymatic transformation of this compound.

Troubleshooting_Guide Start Low Yield or Poor Selectivity? LowYield Low Yield Start->LowYield Yield Issue PoorSelectivity Poor Selectivity Start->PoorSelectivity Selectivity Issue CheckSolubility Is Substrate Soluble? LowYield->CheckSolubility AddCosolvent Add Co-solvent or use Biphasic System CheckSolubility->AddCosolvent No CheckActivity Is Enzyme Active? CheckSolubility->CheckActivity Yes AddCosolvent->CheckActivity OptimizeConditions Optimize pH/Temp, Immobilize Enzyme CheckActivity->OptimizeConditions No CheckCofactors Are Cofactors Sufficient? CheckActivity->CheckCofactors Yes OptimizeConditions->CheckCofactors OptimizeCofactors Optimize Cofactor Regeneration CheckCofactors->OptimizeCofactors No ScreenEnzymes Screen Different Enzymes PoorSelectivity->ScreenEnzymes MediumEngineering Modify Reaction Medium (Solvents) ScreenEnzymes->MediumEngineering ProteinEngineering Site-Directed Mutagenesis MediumEngineering->ProteinEngineering

Caption: Troubleshooting decision tree for enhancing enzymatic transformations.

References

Validation & Comparative

Characterization of 1-Hexadecyne Reaction Products: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of the characterization of products derived from 1-hexadecyne through common synthetic transformations—hydrogenation, hydration, and Sonogashira coupling—utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and spectral data are presented to facilitate the identification and differentiation of these products.

This guide offers a side-by-side comparison of the analytical data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry for the products of three distinct and widely used reactions of the terminal alkyne, this compound. The objective is to provide a clear and practical resource for researchers to effectively identify and characterize these and similar long-chain hydrocarbon derivatives.

Comparative Data of this compound and Its Reaction Products

The following tables summarize the key NMR and mass spectrometry data for this compound and its reaction products: hexadecane (from hydrogenation), 2-hexadecanone (from hydration), and 1-phenyl-1-hexadecyne (from Sonogashira coupling).

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 2.18t2H≡C-CH ₂-
1.94t1H-C≡CH
1.52m2H≡C-CH₂-CH ₂-
1.26m22H-(CH ₂)-
0.88t3H-CH
Hexadecane [1][2]1.25s (br)28H-(CH ₂)-
0.88t6H-CH
2-Hexadecanone 2.41t2H-CH ₂-C(O)-
2.13s3H-C(O)-CH
1.56m2H-CH₂-C(O)-CH ₂-
1.25s (br)22H-(CH ₂)-
0.88t3H-CH
1-Phenyl-1-hexadecyne 7.45-7.28m5HAr-H
2.43t2H≡C-CH ₂-
1.63m2H≡C-CH₂-CH ₂-
1.29s (br)22H-(CH ₂)-
0.88t3H-CH

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 84.1C ≡CH
68.2C≡C H
31.9, 29.7, 29.6, 29.5, 29.4, 29.1, 28.8, 28.4, 22.7-(C H₂)-
18.4≡C-C H₂-
14.1-C H₃
Hexadecane 31.9, 29.7, 29.4, 22.7-(C H₂)-
14.1-C H₃
2-Hexadecanone 209.3C =O
43.9-C H₂-C(O)-
31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 24.0, 22.7-(C H₂)-
29.8-C(O)-C H₃
14.1-C H₃
1-Phenyl-1-hexadecyne 131.6, 128.3, 128.2Ar-C
123.4Ar-C (ipso)
91.3Ph-C ≡C-
80.5Ph-C≡C -
31.9, 29.6, 29.5, 29.3, 29.0, 28.8, 22.7-(C H₂)-
19.6≡C-C H₂-
14.1-C H₃

Table 3: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 222.41222193, 179, 165, 151, 137, 123, 109, 95, 81, 67, 55, 41
Hexadecane 226.44226211, 197, 183, 169, 155, 141, 127, 113, 99, 85, 71, 57, 43
2-Hexadecanone 240.42240225, 197, 183, 169, 155, 141, 127, 113, 99, 85, 71, 58, 43
1-Phenyl-1-hexadecyne 298.50298283, 269, 255, 241, 227, 213, 199, 185, 171, 157, 143, 129, 115, 102, 91

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the this compound reaction products are provided below.

Hydrogenation of this compound to Hexadecane

Reaction:

C₁₄H₂₉C≡CH + 2H₂ --(Pd/C)--> C₁₆H₃₄

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add 10% palladium on carbon (10 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon) three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with ethanol.

  • The filtrate is concentrated under reduced pressure to yield hexadecane as a colorless oil or waxy solid.

Characterization:

  • ¹H NMR: The spectrum will show the disappearance of the acetylenic proton at ~1.94 ppm and the propargylic protons at ~2.18 ppm. The appearance of a large broad singlet around 1.25 ppm corresponding to the methylene protons and a triplet around 0.88 ppm for the two methyl groups is characteristic.[1][2]

  • ¹³C NMR: The spectrum will show the disappearance of the alkyne carbons at ~84.1 and ~68.2 ppm. A series of peaks between 14 and 32 ppm corresponding to the saturated carbons will be observed.

  • MS: The molecular ion peak will be observed at m/z 226, corresponding to the molecular weight of hexadecane. The fragmentation pattern will be characteristic of a long-chain alkane, with fragments differing by 14 amu (CH₂).

Hydration of this compound to 2-Hexadecanone

Reaction:

C₁₄H₂₉C≡CH + H₂O --(HgSO₄, H₂SO₄)--> C₁₄H₂₉C(O)CH₃

Procedure: [3]

  • A solution of this compound (1 mmol) in a mixture of water (1 mL) and methanol (5 mL) is prepared in a round-bottom flask.

  • To this solution, a catalytic amount of mercury(II) sulfate (0.1 mmol) and a few drops of concentrated sulfuric acid are added.

  • The reaction mixture is heated to 60-80 °C and stirred for 4-6 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 2-hexadecanone as a white solid.

Characterization:

  • ¹H NMR: The spectrum will show the disappearance of the alkyne proton signals. Key new signals include a singlet at ~2.13 ppm for the methyl ketone protons and a triplet at ~2.41 ppm for the methylene protons adjacent to the carbonyl group.

  • ¹³C NMR: The most significant change is the appearance of a downfield signal for the carbonyl carbon at ~209.3 ppm. The alkyne carbon signals will be absent.

  • MS: The molecular ion peak will be at m/z 240. A prominent fragment ion at m/z 58 (McLafferty rearrangement) and a base peak at m/z 43 (acetyl cation) are characteristic of a methyl ketone.

Sonogashira Coupling of this compound with Iodobenzene

Reaction:

C₁₄H₂₉C≡CH + C₆H₅I --(Pd(PPh₃)₂Cl₂, CuI, Et₃N)--> C₁₄H₂₉C≡CC₆H₅

Procedure: [4][5][6][7]

  • To a solution of iodobenzene (1 mmol) in triethylamine (10 mL) in a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • The mixture is degassed by bubbling with argon for 15 minutes.

  • This compound (1.2 mmol) is then added via syringe.

  • The reaction mixture is stirred at room temperature under an argon atmosphere for 4-8 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite®, and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether, washed with saturated ammonium chloride solution and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane) to give 1-phenyl-1-hexadecyne as a solid.

Characterization:

  • ¹H NMR: The spectrum will show the disappearance of the terminal alkyne proton. Aromatic proton signals will appear in the range of 7.28-7.45 ppm. The propargylic protons will be shifted slightly downfield to ~2.43 ppm.

  • ¹³C NMR: The spectrum will show the disappearance of the terminal alkyne carbon signals. Aromatic carbon signals will be present between 123 and 132 ppm. The two internal alkyne carbons will appear at approximately 91.3 and 80.5 ppm.

  • MS: The molecular ion peak will be observed at m/z 298. The fragmentation pattern will show characteristic losses of alkyl fragments from the long chain and fragments corresponding to the phenylalkyne moiety.

Alternative Characterization Methods

While NMR and MS are the primary tools for structural elucidation, other spectroscopic techniques can provide complementary information.

  • Infrared (IR) Spectroscopy:

    • This compound: A sharp C≡C stretch at ~2120 cm⁻¹ and a strong ≡C-H stretch at ~3300 cm⁻¹.[8]

    • Hexadecane: Only C-H stretching (~2850-2960 cm⁻¹) and bending (~1375, 1465 cm⁻¹) vibrations are observed.

    • 2-Hexadecanone: A strong C=O stretch around 1715 cm⁻¹.

    • 1-Phenyl-1-hexadecyne: A C≡C stretch (weaker than in terminal alkynes) around 2230 cm⁻¹ and aromatic C-H and C=C stretches.

  • Raman Spectroscopy: Raman spectroscopy is particularly useful for symmetrical or weakly polar bonds.[9][10][11][12][13]

    • The C≡C bond in alkynes gives a strong and sharp signal in the Raman spectrum, making it an excellent tool for detecting the presence of the alkyne functionality, especially in complex mixtures or biological systems.[9][10][11][12]

Visualization of Workflows and Concepts

Reaction_Workflow Hexadecyne This compound Hydrogenation Hydrogenation (H₂, Pd/C) Hexadecyne->Hydrogenation Hydration Hydration (H₂O, HgSO₄, H₂SO₄) Hexadecyne->Hydration Sonogashira Sonogashira Coupling (PhI, Pd/Cu cat.) Hexadecyne->Sonogashira Hexadecane Hexadecane Hydrogenation->Hexadecane Hexadecanone 2-Hexadecanone Hydration->Hexadecanone Phenylhexadecyne 1-Phenyl-1-hexadecyne Sonogashira->Phenylhexadecyne Analysis NMR & MS Analysis Hexadecane->Analysis Hexadecanone->Analysis Phenylhexadecyne->Analysis

Caption: General workflow for the synthesis and analysis of this compound derivatives.

Analytical_Comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry NMR_Info Provides detailed information about the carbon-hydrogen framework. H_NMR ¹H NMR (Proton environment, connectivity) H_NMR->NMR_Info C_NMR ¹³C NMR (Carbon skeleton) C_NMR->NMR_Info MS_Info Determines the molecular weight and provides information about fragmentation patterns. EI_MS Electron Ionization MS (Molecular weight, fragmentation) EI_MS->MS_Info Product Reaction Product Product->H_NMR Product->C_NMR Product->EI_MS

Caption: Comparison of information obtained from NMR and Mass Spectrometry.

References

Validating Protein S-Palmitoylation: A Comparative Guide to 1-Hexadecyne Labeling and Acyl-Biotin Exchange

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating protein S-palmitoylation—a crucial lipid post-translational modification—accurate and robust validation methods are paramount. This guide provides an objective comparison between two prominent techniques: metabolic labeling with the alkyne-tagged palmitic acid analog, 1-Hexadecyne (alk-16), and the chemical-based Acyl-Biotin Exchange (ABE) assay. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in selecting the most appropriate method for your research needs.

At a Glance: this compound vs. Acyl-Biotin Exchange (ABE)

The validation of protein S-palmitoylation, a reversible lipid modification, is critical for understanding its role in protein trafficking, signaling, and disease. The two leading methods, metabolic labeling with alkyne analogs like this compound and Acyl-Biotin Exchange (ABE), offer distinct advantages and disadvantages. Metabolic labeling provides a direct snapshot of fatty acid incorporation in living cells and is well-suited for dynamic studies, while ABE captures the total palmitoylation status of a protein population from cell or tissue lysates.

FeatureThis compound (Metabolic Labeling & Click Chemistry)Acyl-Biotin Exchange (ABE)
Principle Metabolic incorporation of an alkyne-tagged palmitic acid analog into proteins in live cells, followed by bioorthogonal "click" reaction with a reporter tag (e.g., biotin-azide).Chemical-based, three-step process on cell lysates: 1) Block free thiols, 2) Cleave palmitate-thioester bonds with hydroxylamine (HAM), 3) Label newly exposed thiols with a biotin tag.[1][2][3]
Cell Requirement Requires live, metabolically active cells to incorporate the alkyne analog.[4]Can be performed on cell lysates and tissue samples, not requiring live cells.[5][6]
Study of Dynamics Excellent for pulse-chase experiments to study palmitoylation turnover and dynamics.[7][8]Provides a static measurement of the total palmitoylated protein pool at the time of lysis.[7]
Sensitivity High sensitivity, reported to be over a million times more sensitive than traditional radioactive labeling.[9][10]Generally more sensitive than radioactive labeling, with newer low-background versions improving accuracy.[6][7][11][12]
Potential for Bias Labeling efficiency can be influenced by cellular uptake and metabolism of the analog. May have a bias towards proteins with rapid turnover.[7]Susceptible to false positives from incomplete blocking of free thiols and false negatives from inefficient thioester cleavage or biotin labeling.[13]
Specificity Directly labels proteins that incorporate the fatty acid analog.Labels any cysteine that was protected by a hydroxylamine-sensitive thioester bond.
Validation Typically validated by in-gel fluorescence (with fluorescent-azide tag) or affinity purification followed by Western blot or mass spectrometry.Validated by Western blot, comparing hydroxylamine-treated (+HAM) vs. untreated (-HAM) samples.

Visualizing the Methodologies

To better understand the practical application of these techniques, we present diagrams of the experimental workflows and a relevant signaling pathway where S-palmitoylation plays a key regulatory role.

Experimental Workflows

G cluster_0 This compound Metabolic Labeling Workflow cluster_1 Acyl-Biotin Exchange (ABE) Workflow A 1. Cell Culture & Labeling Incubate live cells with This compound (alk-16) B 2. Cell Lysis Harvest cells and prepare protein lysate A->B C 3. Click Chemistry React lysate with Azide-Biotin (or Azide-Fluorophore) B->C D 4. Affinity Purification Enrich biotinylated proteins using Streptavidin beads C->D E 5. Validation - In-gel fluorescence (if fluorophore used) - Western Blot - Mass Spectrometry D->E F 1. Cell Lysis Prepare protein lysate from cells or tissue G 2. Block Free Thiols Incubate with NEM to block non-palmitoylated cysteines F->G H 3. Cleave Thioesters Treat with Hydroxylamine (+HAM) to remove palmitate groups. (Control: -HAM) G->H I 4. Biotinylation Label newly exposed thiols with a biotin reagent H->I J 5. Affinity Purification Enrich biotinylated proteins using Streptavidin beads I->J K 6. Validation - Western Blot (compare +HAM vs -HAM) - Mass Spectrometry J->K

Comparison of experimental workflows.
S-Palmitoylation in EGFR Signaling

Protein S-palmitoylation is a key regulator of many signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) is palmitoylated by the enzyme DHHC20. This modification alters the conformation of EGFR's C-terminal tail, affecting its interaction with downstream signaling adaptors like Grb2 and influencing signal duration.[1][9][14] This process can be interrogated using this compound to track the dynamics of EGFR palmitoylation upon EGF stimulation.

EGFR_Palmitoylation_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Activates invis1 EGFR->invis1 DHHC20 DHHC20 (Palmitoyltransferase) DHHC20->EGFR Palmitoylates DHHC20->invis1 Inhibits Grb2 Grb2 (Adaptor) SOS1 SOS1 Grb2->SOS1 Ras Ras SOS1->Ras MAPK_Pathway MAPK Pathway (Proliferation) Ras->MAPK_Pathway invis1->Grb2 recruits invis2 Palmitoylation of EGFR by DHHC20 impedes Grb2 binding, leading to a more transient signal.

EGFR signaling regulation by palmitoylation.

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific cell types and proteins of interest is highly recommended.

Protocol 1: this compound Metabolic Labeling and Validation

This protocol describes the metabolic incorporation of this compound (alk-16) into cellular proteins, followed by click chemistry for detection.

Materials:

  • This compound (alk-16)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium, delipidated serum

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents: Azide-biotin, Copper(II) sulfate (CuSO₄), THPTA ligand, Sodium Ascorbate

  • Streptavidin-agarose beads

  • SDS-PAGE reagents and Western blot equipment

Procedure:

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in ethanol. Saponify the fatty acid and complex it with fatty acid-free BSA. Dilute this complex into cell culture medium containing delipidated serum to the desired final concentration (e.g., 25-50 µM).[9]

  • Metabolic Labeling: Culture cells in the prepared this compound-containing medium for a designated period (e.g., 4-16 hours). The optimal time should be determined empirically.[8]

  • Cell Lysis: Wash cells with cold PBS and lyse using a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

  • Click Reaction: To 50-100 µg of protein lysate, add the click chemistry reaction cocktail. A typical cocktail includes the azide-biotin probe (final concentration ~20-50 µM), CuSO₄, a copper-chelating ligand like THPTA, and a freshly prepared reducing agent like sodium ascorbate to catalyze the reaction.[9]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation & Enrichment: Precipitate the proteins using a methanol/chloroform method to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.

  • Affinity Purification: Incubate the lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (i.e., palmitoylated) proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins by boiling in SDS-PAGE sample buffer.

  • Validation:

    • Western Blot: Analyze the eluate by SDS-PAGE and Western blot using an antibody against the protein of interest.

    • Mass Spectrometry: For proteome-wide analysis, perform on-bead digestion of the captured proteins with trypsin, followed by LC-MS/MS analysis to identify the enriched proteins.[7]

Protocol 2: Acyl-Biotin Exchange (ABE) Assay

This protocol details the chemical labeling of endogenously palmitoylated proteins from a cell or tissue lysate.[1][2]

Materials:

  • Lysis Buffer (without reducing agents, with protease inhibitors)

  • N-ethylmaleimide (NEM)

  • Hydroxylamine hydrochloride (HAM)

  • Tris-HCl

  • Thiol-reactive biotin reagent (e.g., Biotin-HPDP)

  • Streptavidin-agarose beads

  • SDS-PAGE reagents and Western blot equipment

Procedure:

  • Lysis: Lyse cells or homogenize tissue in a buffer containing protease inhibitors. It is crucial to avoid reducing agents at this stage.

  • Blocking of Free Thiols: Add N-ethylmaleimide (NEM) to the lysate (final concentration ~10-20 mM) and incubate for 1-4 hours at 4°C to irreversibly block all free cysteine residues that are not palmitoylated. Quench excess NEM.

  • Protein Precipitation: Precipitate proteins (e.g., with acetone) to remove the NEM.

  • Thioester Cleavage: Resuspend the protein pellet and split the sample into two equal aliquots.

    • +HAM sample: Treat with ~0.5-1 M hydroxylamine (neutralized to pH 7.4) for 1 hour at room temperature to specifically cleave palmitate-thioester bonds.

    • -HAM control: Treat with a control buffer (e.g., Tris-HCl) instead of hydroxylamine.

  • Biotinylation: Add a thiol-reactive biotin reagent (e.g., Biotin-HPDP) to both the +HAM and -HAM samples to label the newly exposed cysteine thiols in the +HAM sample.

  • Affinity Purification: Incubate the lysates with streptavidin-agarose beads to enrich for biotinylated proteins.

  • Washing and Elution: Wash the beads thoroughly and elute the captured proteins.

  • Validation by Western Blot: Analyze the input, +HAM eluate, and -HAM eluate by SDS-PAGE and Western blot. A specific signal in the +HAM lane that is absent or significantly reduced in the -HAM lane confirms palmitoylation.[1]

Conclusion

The choice between this compound metabolic labeling and the ABE assay depends on the specific research question. For studying the dynamics of palmitoylation in living cells, the this compound-based click chemistry approach is superior. For analyzing the total palmitoylation state in a broader range of sample types, including tissues, or when metabolic labeling is not feasible, the ABE assay is a robust and widely used alternative. Both methods, when coupled with mass spectrometry, provide powerful tools for the large-scale discovery of palmitoylated proteins, offering deep insights into the regulatory roles of this vital lipid modification.

References

Unveiling the Impact of Alkyne Structure on Click Chemistry Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation and molecular synthesis, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful and versatile tool. The choice of terminal alkyne, however, can significantly influence reaction efficiency. This guide provides an objective comparison of 1-hexadecyne and other terminal alkynes in CuAAC reactions, supported by experimental data to inform your selection process.

The reactivity of terminal alkynes in CuAAC is influenced by factors such as steric hindrance and hydrophobicity. While electronically activated alkynes like propiolamides can exhibit faster reaction rates, they may also be prone to side reactions. For many applications, propargyl compounds and simple terminal alkynes offer a good balance of reactivity, stability, and ease of incorporation into molecules of interest.

Performance Comparison of Terminal Alkynes in CuAAC

To quantify the differences in reactivity among various terminal alkynes, a kinetic assay utilizing a fluorogenic azidocoumarin can be employed. The time required to reach 50% and 90% of the maximum fluorescence signal serves as a reliable indicator of the reaction rate. The following table summarizes the performance of a panel of terminal alkynes in a ligand-accelerated CuAAC reaction.

AlkyneStructureTime to 50% Completion (min)Time to 90% Completion (min)
Propiolamide A Secondary Propiolamide~2~5
Propargyl Ether B Propargyl Derivative~3~8
Propargyl Ether C Propargyl Derivative~3~8
Propargyl Ether D Propargyl Derivative~3~8
Tertiary Propiolamide E Tertiary Propiolamide~4~10
N-propargylamide F Propargyl Derivative~5~12
Propargylamine G Propargyl Derivative~6~15
Propargylamine H Propargyl Derivative~6~15
Propargylamine I Propargyl Derivative~6~15
Propargyl Alcohol J Propargyl Derivative~7~18
Aromatic Alkyne K Phenylacetylene Derivative~8~20
Longer-chain Alkyne L (1-Dodecyne) Aliphatic Alkyne~9 ~22
Aromatic Alkyne M Phenylacetylene Derivative~10~25

Data adapted from a study on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. The study utilized 1-dodecyne as a representative long-chain alkyne, which serves as a close proxy for this compound in terms of general reactivity trends for aliphatic alkynes.

As the data indicates, longer-chain aliphatic alkynes like 1-dodecyne (and by extension, this compound) exhibit slightly slower reaction kinetics compared to electronically activated propiolamides and less sterically hindered propargyl derivatives. However, they remain highly effective substrates for CuAAC, reaching near-complete conversion in a reasonable timeframe. The increased hydrophobicity and potential for steric hindrance of the long alkyl chain in this compound may contribute to this modest decrease in reaction rate.

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for performing a CuAAC reaction. Optimization of reactant concentrations, catalyst, ligand, and reaction time may be necessary for specific substrates.

Materials:

  • Azide-functionalized molecule

  • Terminal alkyne-functionalized molecule (e.g., this compound)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Appropriate solvent (e.g., DMSO/water mixture)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide, alkyne, CuSO₄, sodium ascorbate, and THPTA ligand in the chosen solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the azide and alkyne solutions to the desired final concentrations.

    • Add the THPTA ligand solution, followed by the CuSO₄ solution. The final concentration of the ligand is typically in slight excess of the copper catalyst.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Reaction Monitoring:

    • The reaction progress can be monitored by techniques such as TLC, LC-MS, or by using a fluorogenic azide, which allows for real-time fluorescence measurement.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography, precipitation, or extraction to isolate the desired triazole product.

Experimental Workflow for a Typical CuAAC Reaction

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide Prepare Azide Stock Solution Mix Combine Azide, Alkyne, Ligand, and CuSO4 Azide->Mix Alkyne Prepare Alkyne (e.g., this compound) Stock Solution Alkyne->Mix Catalyst Prepare CuSO4 Stock Solution Catalyst->Mix Ligand Prepare THPTA Stock Solution Ligand->Mix Reducer Prepare Sodium Ascorbate Solution Initiate Add Sodium Ascorbate Reducer->Initiate Mix->Initiate React Incubate at Room Temperature Initiate->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Purify Purify Product (Chromatography) Monitor->Purify Characterize Characterize Final Product Purify->Characterize

Caption: A generalized workflow for performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Signaling Pathway of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Metallacycle Six-Membered Copper-Containing Intermediate Cu_Acetylide->Metallacycle Azide Azide (R'-N3) Azide->Metallacycle Triazole_Cu Copper-Triazolide Intermediate Metallacycle->Triazole_Cu Triazole_Cu->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Product Protonolysis

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

A Comparative Analysis of 1-Hexadecyne and 1-Octadecyne Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of target molecules. This guide provides a comparative analysis of the reactivity of two long-chain terminal alkynes: 1-Hexadecyne and 1-Octadecyne. While structurally very similar, differing only by two methylene units, subtle differences in their physical properties can influence their reactivity in various chemical transformations.

This document outlines their comparative performance in key reactions, supported by available data and representative experimental protocols.

Comparative Reactivity Analysis

Both this compound and 1-Octadecyne possess a terminal triple bond, which is the primary site of their chemical reactivity. The general reactivity profile for both compounds is characteristic of terminal alkynes, participating in reactions such as catalytic hydrogenation, cycloadditions (including "click chemistry"), and hydrosilylation. The long alkyl chains (C14 for this compound and C16 for 1-Octadecyne) are largely electronically inert but can influence reactivity through steric effects and by modifying the physical properties of the molecules, such as solubility and melting point.

Catalytic Hydrogenation

Catalytic hydrogenation of terminal alkynes can be controlled to yield either the corresponding alkene (cis or trans) or the fully saturated alkane.[1]

  • Complete Hydrogenation: In the presence of catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C), both this compound and 1-Octadecyne can be fully hydrogenated to n-hexadecane and n-octadecane, respectively.[1] The reaction typically proceeds to completion under standard hydrogenation conditions.

  • Partial Hydrogenation (to cis-alkene): Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), the hydrogenation can be selectively stopped at the alkene stage to produce the corresponding cis-alkene.[1]

  • Partial Hydrogenation (to trans-alkene): Reduction with sodium in liquid ammonia affords the trans-alkene.[1]

From a comparative standpoint, the difference in chain length between this compound and 1-Octadecyne is expected to have a minimal impact on the intrinsic rate of the catalytic hydrogenation of the triple bond. However, differences in physical properties, such as melting point and solubility in a given solvent, may necessitate minor adjustments to reaction conditions to ensure homogeneity and optimal catalyst activity.

Cycloaddition Reactions

The terminal alkyne functionality of both molecules makes them excellent substrates for various cycloaddition reactions.

  • [3+2] Cycloaddition (Click Chemistry): Both this compound and 1-Octadecyne are suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. The long alkyl chains can impart desirable lipophilic properties to the resulting triazole products, which is advantageous in applications such as drug delivery and materials science. The difference in two methylene units is unlikely to significantly alter the reaction kinetics of the cycloaddition itself.

  • Other Cycloadditions: Terminal alkynes can also participate in other cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, often catalyzed by transition metals.[4] The reactivity in these cases is primarily governed by the electronic nature of the alkyne and the catalyst system employed.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across the triple bond, yielding vinylsilanes. This reaction is a powerful tool for the synthesis of organosilicon compounds.[5]

  • Regioselectivity: The hydrosilylation of terminal alkynes can lead to different regioisomers (α- and β-vinylsilanes) and stereoisomers (E- and Z-isomers). The outcome is highly dependent on the catalyst used. For instance, ruthenium catalysts can favor the formation of α-vinylsilanes.[5]

  • Influence of Chain Length: While no direct comparative studies on the hydrosilylation of this compound and 1-Octadecyne were found, the steric bulk of the long alkyl chain might play a minor role in influencing the regioselectivity of the addition, particularly with bulky silanes or catalysts. However, this effect is expected to be subtle given the remote position of the bulk relative to the reacting triple bond.

Data Presentation

Due to the limited availability of direct comparative quantitative data for the reactivity of this compound and 1-Octadecyne in the literature, this section focuses on their physical properties, which can influence reaction conditions.

PropertyThis compound1-Octadecyne
Molecular Formula C₁₆H₃₀C₁₈H₃₄
Molecular Weight 222.41 g/mol 250.46 g/mol
CAS Number 629-74-3629-89-0
Melting Point 15-16 °C28-30 °C
Boiling Point ~285 °C (estimated)~315 °C (estimated)
Solubility Soluble in organic solvents (e.g., THF, CH₂Cl₂)Soluble in organic solvents (e.g., THF, CH₂Cl₂)

Experimental Protocols

The following are representative experimental protocols for key reactions involving long-chain terminal alkynes. These should be adapted and optimized for specific substrates and desired outcomes.

Catalytic Hydrogenation (Partial, to cis-Alkene)

Objective: To synthesize cis-1-Hexadecene from this compound.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hexane (anhydrous)

  • Hydrogen gas (H₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous hexane.

  • Add Lindlar's catalyst (5 mol%).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from 1-Octadecyne and an organic azide.

Materials:

  • 1-Octadecyne

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • To a solution of 1-Octadecyne (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water, add a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

  • Add a freshly prepared solution of sodium ascorbate (0.1 eq) in water.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hydrosilylation

Objective: To synthesize a vinylsilane from this compound and a hydrosilane.

Materials:

  • This compound

  • Hydrosilane (e.g., Triethylsilane)

  • Hydrosilylation catalyst (e.g., Karstedt's catalyst)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add the hydrosilane (1.1 eq).

  • Add the hydrosilylation catalyst (e.g., 10 ppm of Karstedt's catalyst).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by GC or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Alkyne Reactions reagents Reagents & Solvents reaction_setup Reaction Setup (Inert atmosphere, temperature control) reagents->reaction_setup reaction Reaction (Stirring, monitoring) reaction_setup->reaction workup Work-up (Quenching, extraction, washing) reaction->workup purification Purification (Chromatography, distillation, recrystallization) workup->purification analysis Analysis (NMR, MS, IR) purification->analysis product Final Product analysis->product

Caption: A generalized workflow for conducting chemical reactions with terminal alkynes.

Reactivity_Comparison Factors Influencing Comparative Reactivity cluster_alkynes Long-Chain Terminal Alkynes cluster_properties Physicochemical Properties cluster_reactivity Reactivity Outcomes hexadecyne This compound (C16) chain_length Alkyl Chain Length hexadecyne->chain_length Shorter octadecyne 1-Octadecyne (C18) octadecyne->chain_length Longer steric_hindrance Steric Hindrance chain_length->steric_hindrance Subtle increase solubility Solubility chain_length->solubility Affects melting_point Melting Point chain_length->melting_point Affects selectivity Selectivity (Regio-/Stereo-) steric_hindrance->selectivity Minor influence reaction_rate Reaction Rate solubility->reaction_rate Can influence homogeneity melting_point->reaction_rate Can influence reaction setup yield Product Yield reaction_rate->yield selectivity->yield

Caption: Logical diagram of factors influencing the subtle reactivity differences.

Conclusion

This compound and 1-Octadecyne exhibit the characteristic reactivity of terminal alkynes, making them valuable building blocks in organic synthesis. The primary difference between them, the length of their alkyl chains, results in variations in their physical properties, such as melting point and, to a lesser extent, solubility. While these differences may necessitate adjustments in reaction setup and conditions, they are not expected to lead to significant changes in their intrinsic chemical reactivity. The choice between this compound and 1-Octadecyne will likely be dictated by the desired physical properties of the final product, such as its lipophilicity and melting point, rather than by a substantial difference in their performance in common alkyne transformations. For applications where precise control over the lipophilicity or self-assembly properties of the final molecule is crucial, the selection of one over the other can be a critical design element.

References

A Comparative Guide to 1-Hexadecyne Functionalized Surfaces for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface functionalization chemistry is a critical determinant of experimental success. The ability to immobilize biomolecules, polymers, or other chemical entities with high efficiency, stability, and control is paramount for applications ranging from biosensing and drug delivery to cell adhesion studies and materials science. This guide provides an objective comparison of 1-hexadecyne functionalized surfaces with a primary alternative, alkanethiol-based self-assembled monolayers (SAMs), focusing on their performance in creating well-defined surface modifications, particularly for subsequent "click chemistry" applications.

Performance Comparison: this compound vs. Alkanethiols

Terminal alkynes, such as this compound, have emerged as a robust alternative to the more traditional thiol-based surface chemistry on gold and other noble metal surfaces. The primary advantage of alkyne-functionalized surfaces lies in their ability to readily participate in highly efficient and bioorthogonal click chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the covalent attachment of a wide variety of azide-modified molecules in a specific and high-yielding manner.

While direct comparative data for this compound is limited, studies on similar long-chain alkynes, such as 1-octadecyne, provide valuable insights into their performance characteristics relative to well-established alkanethiols like 1-octadecanethiol.

Table 1: Quantitative Comparison of Surface Functionalization Performance

Performance MetricThis compound (on Gold)1-Hexadecanethiol (on Gold)Key Advantages of this compound
Relative Packing Density ~74% of thiol counterpart[1]100% (Reference)While lower, still forms well-ordered monolayers suitable for most applications.
Ellipsometric Thickness ~1.8 ± 0.1 nm (for C18 alkyne)[1]~2.2 ± 0.1 nm (for C18 thiol)[1]Provides a thin, uniform coating.
Water Contact Angle ~102 ± 2° (for C18 alkyne)[1]~111 ± 1° (for C18 thiol)[1]Indicates a hydrophobic surface, though slightly less than the corresponding thiol.
Thermal Stability Stable up to ~373 K[2]Stable up to ~383–393 K[2]Offers good thermal stability for a range of applications.
Hydrolytic Stability Stable in various aqueous media for over 7 days with minor changes in wettability.[1]Highly stable in various aqueous media for over 7 days.[1]Sufficiently stable for biosensing applications in aqueous environments.[1][2]
Electrochemical Stability Stable in a wide anodic potential window.[1]Slightly higher oxidative desorption potential than alkynes.[2]Suitable for electrochemical sensor applications.
Subsequent Reaction High efficiency in CuAAC "click" chemistry.Requires different coupling chemistry (e.g., NHS-ester).Enables highly efficient and specific bio-orthogonal conjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following protocols outline the formation of this compound self-assembled monolayers on gold and a subsequent CuAAC reaction.

Protocol 1: Formation of this compound Self-Assembled Monolayers (SAMs) on Gold

This protocol describes the formation of a terminal alkyne-functionalized surface on a gold substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)

  • This compound

  • Absolute ethanol (200 proof)

  • n-Hexane

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water

  • Nitrogen or Argon gas

  • Clean glass vials

Equipment:

  • Fume hood

  • Ultrasonic bath

  • Tweezers

  • Oven or hot plate

  • Glovebox (optional, but recommended for highest quality films)

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes in a fume hood. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water, followed by absolute ethanol.

    • Dry the substrates under a stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in absolute ethanol. It is recommended to prepare this solution fresh.

  • Self-Assembly Process:

    • Immerse the cleaned and dried gold substrates into the this compound solution in a clean glass vial.

    • To minimize oxidation, it is advisable to purge the vial with nitrogen or argon gas before sealing.

    • Allow the self-assembly to proceed for 16-24 hours at 60°C.[3]

  • Rinsing and Drying:

    • After the immersion period, carefully remove the substrates from the solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh ethanol, followed by n-hexane, to remove any non-covalently bound molecules.

    • Dry the functionalized substrates under a stream of dry nitrogen gas.

    • Store the functionalized surfaces in a clean, dry environment, preferably under an inert atmosphere.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a this compound Functionalized Surface

This protocol details the "clicking" of an azide-containing molecule onto the alkyne-terminated surface.

Materials:

  • This compound functionalized substrate (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., azide-PEG, fluorescent azide dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., deionized water, PBS, or an appropriate organic solvent)

Equipment:

  • Reaction vessel

  • Nitrogen or Argon gas source

Procedure:

  • Prepare the Reaction Mixture:

    • In a reaction vessel, dissolve the azide-functionalized molecule in the chosen solvent to the desired concentration (e.g., 10 µM to 1 mM).

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).

  • Initiate the Click Reaction:

    • Place the this compound functionalized substrate in the reaction vessel containing the azide solution.

    • Add CuSO₄ to a final concentration of 1 mol% relative to the azide.

    • Add sodium ascorbate to a final concentration of 5 mol% relative to the azide to reduce Cu(II) to the active Cu(I) catalyst.

    • Gently agitate the reaction mixture. The reaction can typically be carried out at room temperature for 1-8 hours. Reaction times may vary depending on the specific reactants and concentrations.

  • Washing:

    • After the reaction, remove the substrate and rinse it thoroughly with the reaction solvent to remove unreacted reagents and the copper catalyst.

    • Perform additional washing steps with appropriate solvents to ensure a clean surface.

  • Drying and Characterization:

    • Dry the surface under a stream of nitrogen gas.

    • The now functionalized surface is ready for characterization (e.g., XPS, contact angle, fluorescence microscopy if a fluorescent azide was used) or for its intended application.

Visualizing the Workflow and Comparison

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in the comparison.

G cluster_0 Surface Functionalization Workflow A Clean Gold Substrate B Immersion in this compound Solution A->B Ethanol, 60°C, 16-24h C Self-Assembled Monolayer Formation B->C D Rinsing and Drying C->D E Alkyne-Functionalized Surface D->E

Caption: Workflow for creating a this compound functionalized surface.

G cluster_1 Click Chemistry Reaction on Functionalized Surface F Alkyne-Functionalized Surface G Incubation with Azide-Molecule, CuSO4, Sodium Ascorbate F->G Aqueous or Organic Solvent, RT H CuAAC Reaction G->H I Washing and Drying H->I J Covalently Modified Surface I->J G cluster_2 Comparative Logic: Alkyne vs. Thiol Functionalization node1 This compound SAM Packing Density: ~74% Stability: Good node3 Subsequent Chemistry CuAAC Click Reaction Bioorthogonal, High Efficiency node1->node3 Enables node2 1-Hexadecanethiol SAM Packing Density: 100% Stability: Excellent node4 Subsequent Chemistry NHS-Ester Coupling, etc. Less Specific, Multi-step node2->node4 Requires

References

A Comparative Guide to 1-Hexadecyne Probes for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Hexadecyne probes, detailing their applications, stability, and performance in both in vitro and in vivo settings. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative probes to assist researchers in selecting the optimal tools for their studies.

Introduction to this compound Probes

This compound is a 16-carbon fatty acid analog containing a terminal alkyne group. This alkyne serves as a bioorthogonal handle, allowing for the specific chemical labeling of biomolecules through "click chemistry."[1] The long hydrocarbon chain of this compound mimics natural fatty acids, making it a valuable tool for studying lipid metabolism and protein lipidation, particularly S-palmitoylation. Once incorporated into proteins, the alkyne group can be tagged with a reporter molecule, such as a fluorophore or biotin, enabling visualization, identification, and quantification of the modified proteins.[2]

In Vitro Applications and Stability

Terminal alkynes, such as the one in this compound, have demonstrated excellent stability across a variety of ligation conditions in in vitro settings.[3] This chemical stability is crucial for reliable and reproducible labeling experiments in cell lysates and other complex biological mixtures.

Applications
  • Metabolic Labeling of Lipidated Proteins: this compound is used to metabolically label proteins that undergo fatty acylation. Cells are incubated with the probe, which is then incorporated into proteins by cellular machinery.

  • Activity-Based Protein Profiling (ABPP): Alkyne-functionalized probes can be used in ABPP to identify enzyme targets and study their activity.[1]

  • In-Gel Fluorescence Visualization: Labeled proteins can be visualized directly in polyacrylamide gels after click reaction with a fluorescent azide.

Stability

In vitro studies have shown that terminal alkynes are highly stable and do not readily react with biological nucleophiles under typical experimental conditions, ensuring the integrity of the probe until the click reaction is initiated.[4]

Table 1: In Vitro Stability of Terminal Alkyne Probes

ParameterObservationSource(s)
Chemical Stability Excellent stability across various ligation conditions.[3]
Reactivity with Thiols Generally considered inert towards biological thiols in the absence of a catalyst.[4]
pH Stability Click chemistry reactions with terminal alkynes are effective over a broad pH range (typically 4-11).[2]

In Vivo Applications and Stability

The application of this compound probes in vivo allows for the study of protein lipidation in the context of a whole organism. However, in vivo stability and potential toxicity are critical considerations.

Applications
  • Tracking Protein Lipidation in Animal Models: this compound can be administered to animals to study the dynamics of protein fatty acylation in different tissues.

  • Target Engagement Studies: Labeled probes can be used to verify that a drug is binding to its intended target in a living organism.

Stability and Toxicity

While specific quantitative data on the in vivo half-life of this compound is limited, studies on similar long-chain fatty acid analogs suggest they are incorporated into metabolic pathways. The terminal alkyne itself is generally considered to be metabolically stable.[5] The primary toxicity concern for in vivo applications often stems from the copper catalyst used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The use of copper-chelating ligands or copper-free click chemistry methods, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can mitigate this toxicity.[6][7]

Table 2: In Vivo Considerations for Alkyne Probes

ParameterObservation/ConsiderationSource(s)
Metabolic Stability The terminal alkyne is generally stable; the fatty acid chain is subject to metabolic processes.[5]
Toxicity of Probe Long-chain fatty acids are generally well-tolerated at appropriate concentrations.[8]
Toxicity of CuAAC The copper catalyst can be toxic in vivo.[1]
Alternatives to CuAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative suitable for in vivo use.[6][7]

Comparison with Alternative Probes

A key alternative to this compound for studying protein palmitoylation is the use of azide-functionalized fatty acids, such as 15-azidopentadecanoic acid. The choice between an alkyne and an azide probe can depend on the specific experimental design and the available detection reagents.

Table 3: Comparison of this compound (Alkyne) and Azide-Functionalized Palmitate Probes

FeatureThis compound ProbeAzide-Functionalized Palmitate Probe
Bioorthogonal Handle Terminal AlkyneAzide
Click Reaction Partner Azide-functionalized reporter (e.g., Azide-Fluorophore)Alkyne-functionalized reporter (e.g., Alkyne-Biotin)
Stability Generally high chemical stability.Azide group is stable in physiological settings.[1]
Background Labeling Can exhibit lower background in some CuAAC applications.May show higher background in some contexts.
Cell Permeability High, due to lipophilic nature.High, due to lipophilic nature.

Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general steps for labeling proteins in cultured cells with this compound.

Materials:

  • This compound probe

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Cell culture medium

  • Cultured cells

Procedure:

  • Probe Preparation (Saponification): To improve solubility, prepare a stock solution of the this compound-BSA conjugate.[1]

    • Dissolve this compound in ethanol.

    • Add KOH and heat to saponify the fatty acid.

    • In a separate tube, dissolve fatty acid-free BSA in PBS.

    • Add the saponified this compound solution to the BSA solution and incubate to allow complex formation.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing the this compound-BSA complex at the desired final concentration (e.g., 25-100 µM).

    • Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with PBS to remove excess probe.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysate.

cluster_prep Probe Preparation cluster_cell Cellular Labeling cluster_process Downstream Processing p1 Dissolve this compound in Ethanol p2 Saponify with KOH p1->p2 p3 Complex with Fatty Acid-Free BSA p2->p3 c1 Incubate Cells with This compound-BSA Complex p3->c1 c2 Metabolic Incorporation into Proteins c1->c2 d1 Wash Cells c2->d1 d2 Lyse Cells d1->d2 d3 Protein Quantification d2->d3

Workflow for metabolic labeling of cells with this compound.
In-Gel Fluorescence Detection of Labeled Proteins

This protocol outlines the steps for visualizing this compound-labeled proteins in a polyacrylamide gel.

Materials:

  • Cell lysate containing this compound-labeled proteins

  • Azide-functionalized fluorophore (e.g., Azide-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Click Chemistry Reaction:

    • To a sample of the cell lysate (e.g., 50 µg of protein), add the azide-fluorophore, CuSO₄, THPTA, and freshly prepared sodium ascorbate.

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • SDS-PAGE:

    • Add SDS-PAGE sample loading buffer to the reaction mixture.

    • Separate the proteins by SDS-PAGE.

  • Fluorescence Scanning:

    • After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

start Labeled Protein Lysate click Click Reaction with Azide-Fluorophore start->click sds_page SDS-PAGE Separation click->sds_page scan In-Gel Fluorescence Scanning sds_page->scan end Visualize Labeled Proteins scan->end

Workflow for in-gel fluorescence detection.

Signaling Pathways and Logical Relationships

This compound probes are instrumental in elucidating the role of protein lipidation in various signaling pathways. For instance, S-palmitoylation, which can be studied using this compound, is known to regulate the trafficking, localization, and activity of many signaling proteins, including G protein-coupled receptors (GPCRs) and small GTPases like Ras.

Hexadecyne This compound AcylTransferase Fatty Acyl-CoA Synthetase & Acyltransferase Hexadecyne->AcylTransferase LabeledProtein Alkyne-Labeled Signaling Protein (e.g., Ras) AcylTransferase->LabeledProtein Membrane Membrane Localization & Trafficking LabeledProtein->Membrane Signaling Downstream Signaling Membrane->Signaling

Role of this compound in studying protein lipidation and signaling.

Conclusion

This compound probes are robust and versatile tools for the study of protein lipidation. Their high stability in vitro and utility in metabolic labeling make them invaluable for a wide range of applications, from basic cell biology to drug discovery. While considerations for in vivo use, such as the potential toxicity of copper catalysts, must be addressed, the development of alternative click chemistry methods has expanded the applicability of these probes to whole-organism studies. This guide provides a framework for researchers to understand the capabilities and limitations of this compound probes and to design experiments that will yield reliable and insightful data.

References

A Comparative Guide to Azide-Alkyne Cycloaddition: Unraveling the Roles of Terminal Alkynes and Strained Cyclooctynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. "Click chemistry," particularly the azide-alkyne cycloaddition, offers a powerful toolkit for these applications. However, a common point of confusion lies in the different types of alkynes used and their corresponding reaction mechanisms. This guide clarifies the distinction between the copper-catalyzed reaction of terminal alkynes, such as 1-Hexadecyne, and the strain-promoted reaction of cyclooctynes, providing a data-driven comparison to inform your experimental design.

A frequent misconception is the application of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with terminal alkynes like this compound. The "strain-promoted" nature of SPAAC is intrinsically linked to the use of strained cyclic alkynes (cyclooctynes). The release of this ring strain is the driving force for the reaction, allowing it to proceed without the need for a metal catalyst.[1][2] In contrast, terminal alkynes, characterized by a triple bond at the end of a carbon chain, require a catalyst—most commonly copper(I)—to efficiently react with azides. This latter reaction is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4]

This guide will therefore compare the performance of CuAAC, the relevant reaction for this compound and other terminal alkynes, with SPAAC, which employs strained cyclooctynes.

Performance Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is a critical decision in experimental design, balancing the need for speed and biocompatibility.[1][5]

Quantitative Data Summary
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Reactant Terminal Alkynes (e.g., this compound, propargyl alcohol)Strained Cyclooctynes (e.g., DBCO, BCN)[6][7]
Catalyst Copper(I)[3][4]None (driven by ring strain)[1][2]
Second-Order Rate Constant (k₂) 1 to 100 M⁻¹s⁻¹[3]10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)[5][6]
Biocompatibility Lower, due to copper cytotoxicity.[1][3] Ligands can mitigate this.[8]High, ideal for in vivo and live-cell studies.[1][9]
Typical Reaction Time Minutes to a few hours[10]Hours to overnight[10]
Typical Yield >90%[10]>85%[10]
Regioselectivity High (1,4-isomer exclusively)[10]Low (mixture of regioisomers)[7]

In-Depth Analysis

Reaction Kinetics

CuAAC generally exhibits significantly faster reaction kinetics than SPAAC, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[3] This makes it an excellent choice for applications where rapid conjugation is paramount. The reaction rate of SPAAC is highly dependent on the specific cyclooctyne used, with more strained systems like dibenzocyclooctyne (DBCO) showing faster kinetics than less strained ones like bicyclo[6.1.0]nonyne (BCN).[5][6] However, even the fastest SPAAC reactions are generally slower than CuAAC.[6]

Biocompatibility and Cytotoxicity

The primary advantage of SPAAC is its superior biocompatibility.[1][9] By avoiding the use of a copper catalyst, SPAAC is well-suited for in vivo and live-cell applications where cytotoxicity is a major concern.[1][9] The copper(I) catalyst used in CuAAC can be toxic to cells, primarily through the generation of reactive oxygen species (ROS).[1] The use of copper-chelating ligands, such as THPTA and BTTAA, can help to stabilize the copper(I) and reduce its toxicity, making CuAAC feasible for some biological applications, particularly for short-term exposure.[1][8]

Side Reactions

Both CuAAC and SPAAC can be prone to side reactions. In CuAAC, the primary side reaction is the oxidative homocoupling of terminal alkynes, which can be minimized by working under anaerobic conditions or by using appropriate ligands.[11] Some strained cyclooctynes used in SPAAC have been reported to react with thiols, which can lead to off-target labeling in biological systems rich in cysteine-containing proteins.[12] Additionally, highly reactive cyclooctynes can be unstable and prone to other side reactions.[7]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Terminal Alkyne

This protocol provides a general method for the conjugation of a terminal alkyne, such as this compound, to an azide-containing molecule.

Materials:

  • Terminal alkyne (e.g., this compound)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

  • Dissolve the terminal alkyne and the azide-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the ligand.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, purify the product using appropriate chromatographic methods.

Protocol 2: General Procedure for SPAAC with a DBCO-Functionalized Molecule

This protocol outlines a general procedure for the conjugation of a DBCO-functionalized molecule to an azide.

Materials:

  • DBCO-functionalized molecule

  • Azide-containing molecule

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the reaction buffer.

  • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The optimal reaction time will depend on the concentration and reactivity of the substrates.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, SDS-PAGE for proteins).

  • Purify the conjugate using a method appropriate for the molecules being conjugated (e.g., size-exclusion chromatography, dialysis).

Visualizing the Workflows

To further clarify the distinction between these two powerful bioconjugation techniques, the following diagrams illustrate their respective experimental workflows.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation Terminal Alkyne Terminal Alkyne Reaction Mixture Reaction Mixture Terminal Alkyne->Reaction Mixture Azide Azide Azide->Reaction Mixture CuSO4 CuSO4 Premix Premix Catalyst (Cu(I)-Ligand) CuSO4->Premix Ligand Ligand Ligand->Premix Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture Initiation Premix->Reaction Mixture Purification Purification Reaction Mixture->Purification Final Conjugate Final Conjugate Purification->Final Conjugate

A generalized experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactant Preparation Strained Alkyne\n(e.g., DBCO) Strained Alkyne (e.g., DBCO) Reaction Mixture Reaction Mixture Strained Alkyne\n(e.g., DBCO)->Reaction Mixture Azide Azide Azide->Reaction Mixture Incubation Incubation (Room Temp or 37°C) Reaction Mixture->Incubation Purification Purification Incubation->Purification Final Conjugate Final Conjugate Purification->Final Conjugate

References

A Researcher's Guide to Quantifying 1-Hexadecyne Incorporation in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 1-Hexadecyne incorporation into polymer backbones is a critical step in characterizing novel materials and drug delivery systems. The alkyne group serves as a versatile handle for subsequent modifications via "click chemistry," making the accurate determination of its presence essential for ensuring reaction efficiency and final product quality. This guide provides a comparative overview of key analytical methods for this purpose, complete with experimental protocols and performance data.

Comparison of Quantitative Analysis Methods

The following table summarizes the most common analytical techniques for quantifying this compound in polymers, highlighting their principles, sample requirements, and key performance characteristics.

MethodPrincipleSample RequirementsAdvantagesLimitations
¹H NMR Spectroscopy Integration of the signal from the terminal acetylenic proton of this compound relative to a characteristic signal from the polymer backbone.Soluble polymer in a deuterated solvent.Provides absolute quantification without the need for a calibration curve; non-destructive.Lower sensitivity compared to other methods; signal overlap can complicate analysis.
¹³C NMR Spectroscopy Integration of the signals from the sp-hybridized carbons of the alkyne relative to carbon signals from the polymer backbone.Soluble polymer in a deuterated solvent; may require longer acquisition times.Less prone to signal overlap than ¹H NMR; provides detailed structural information.Inherently lower sensitivity than ¹H NMR; long relaxation times can necessitate the use of relaxation agents for accurate quantification.[1][2][3][4][5]
Stimulated Raman Scattering (SRS) Microscopy Detection of the unique vibrational frequency of the alkyne C≡C bond, which lies in a biologically silent region of the Raman spectrum.[6][7]Solid or solvated polymer sample.High sensitivity and specificity; enables quantitative imaging and spatial distribution analysis.[6][7][8][9][10][11][12]Requires specialized and expensive equipment; quantification may require a calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorbance of the characteristic C≡C stretching vibration of the alkyne.Thin polymer film or solution.Widely accessible and relatively inexpensive; can be used for bulk analysis.[13][14][15][16][17][18][19]Lower sensitivity; quantification requires a calibration curve and can be affected by sample thickness and homogeneity.[13]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Determination of the mass of polymer chains to confirm the presence of the this compound end-group.Polymer co-crystallized with a matrix.High mass accuracy and resolution, allowing for unambiguous identification of functionalized chains.[8][9][20][21]Primarily qualitative or semi-quantitative for the degree of incorporation, especially for polymers with high polydispersity.
Elemental Analysis Measurement of the bulk elemental composition (Carbon, Hydrogen) of the polymer.Solid, dry polymer sample.Provides an average quantification of incorporation across the entire sample.[22][23][24]Indirect method; requires high accuracy and knowledge of the polymer's elemental composition before modification; less sensitive to low levels of incorporation.

Experimental Protocols

Detailed methodologies for the key quantitative techniques are provided below.

Quantitative ¹H NMR Spectroscopy

Objective: To determine the molar percentage of this compound incorporation.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound functionalized polymer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with polymer or alkyne signals.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery for accurate integration.

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Integration: Integrate the characteristic signal of the acetylenic proton of this compound (typically around 1.9-2.5 ppm).[25] Integrate a well-resolved signal from the polymer backbone that corresponds to a known number of protons.

  • Calculation: The degree of incorporation can be calculated by comparing the normalized integral of the alkyne proton to the normalized integral of the polymer backbone signal.[26][27][28]

Stimulated Raman Scattering (SRS) Microscopy

Objective: To visualize and quantify the spatial distribution of this compound in a polymer matrix.

Protocol:

  • Instrumentation Setup: Utilize a laser-scanning microscope equipped with two synchronized picosecond lasers (pump and Stokes beams).[6][7] The frequency difference between the two lasers is tuned to match the vibrational frequency of the alkyne bond (around 2100-2260 cm⁻¹).[6][7]

  • Sample Preparation: The polymer sample can be in the form of a thin film, a solution, or integrated within a biological sample.

  • Image Acquisition: Scan the sample and collect the SRS signal at the alkyne frequency. The intensity of the signal is proportional to the concentration of alkyne groups.

  • Quantitative Analysis: Generate a calibration curve by measuring the SRS signal intensity of polymer samples with known concentrations of this compound. Use this curve to convert the SRS signal intensity of the unknown sample into a quantitative measure of alkyne concentration.

Quantitative FTIR Spectroscopy

Objective: To determine the bulk concentration of this compound in a polymer sample.

Protocol:

  • Sample Preparation: Prepare a series of polymer standards with known concentrations of this compound. Prepare the unknown sample in the same manner (e.g., thin films of a specific thickness or solutions at a known concentration).

  • FTIR Measurement: Acquire the FTIR spectra of the standards and the unknown sample.

  • Peak Analysis: Identify the characteristic absorption peak for the alkyne C≡C stretch (around 2100-2260 cm⁻¹).

  • Calibration Curve: Create a calibration curve by plotting the absorbance of the alkyne peak versus the known concentration of this compound for the standard samples.

  • Quantification: Determine the concentration of this compound in the unknown sample by measuring the absorbance of its alkyne peak and using the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the primary quantitative methods.

G Quantitative ¹H NMR Workflow cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Quantification A Dissolve Polymer in Deuterated Solvent B Add Internal Standard A->B C Acquire ¹H NMR Spectrum (with long relaxation delay) B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Alkyne and Backbone Signals D->E F Calculate Molar Ratio E->F

Caption: Workflow for quantitative ¹H NMR analysis.

G Stimulated Raman Scattering (SRS) Microscopy Workflow cluster_0 Calibration cluster_1 Sample Analysis cluster_2 Quantification A Prepare Standards with Known Alkyne Concentration B Acquire SRS Images of Standards A->B C Generate Calibration Curve (Intensity vs. Concentration) B->C F Determine Alkyne Concentration using Calibration Curve C->F D Prepare Unknown Polymer Sample E Acquire SRS Image at Alkyne Frequency D->E E->F

Caption: Workflow for quantitative SRS microscopy.

G Quantitative FTIR Workflow cluster_0 Calibration cluster_1 Sample Analysis cluster_2 Quantification A Prepare Polymer Standards with Known Alkyne Concentrations B Acquire FTIR Spectra of Standards A->B C Create Calibration Curve (Absorbance vs. Concentration) B->C F Quantify Alkyne Content using Calibration Curve C->F D Prepare Unknown Polymer Sample (e.g., thin film) E Acquire FTIR Spectrum D->E E->F

Caption: Workflow for quantitative FTIR analysis.

References

Comparative study of palladium vs. copper catalysts for 1-Hexadecyne reactions.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational goal. For reactions involving terminal alkynes like 1-hexadecyne, both palladium and copper catalysts are instrumental, particularly in cross-coupling reactions. This guide provides a comparative analysis of their roles and performance, focusing on the widely-used Sonogashira coupling reaction, to aid researchers, scientists, and drug development professionals in catalyst selection and methods.

I. Overview of Catalytic Roles in Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne (like this compound) and an aryl or vinyl halide.[1][2][3] The classic and most efficient version of this reaction employs a dual catalytic system: a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst.[1][3][4]

  • Palladium's Role: The palladium catalyst, typically a Pd(0) complex, undergoes oxidative addition with the aryl or vinyl halide. This is often the rate-limiting step of the reaction. The resulting Pd(II) complex then participates in a transmetalation step.[1]

  • Copper's Role: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][5] This species is more reactive than the alkyne itself and readily undergoes transmetalation with the palladium(II) complex, regenerating the copper catalyst and advancing the catalytic cycle.[1] The addition of the copper co-catalyst significantly accelerates the reaction, allowing it to proceed under much milder conditions (such as room temperature) than palladium-only systems.[1][3]

While the dual Pd/Cu system is the standard, "copper-free" Sonogashira reactions have also been developed to avoid the primary drawback of the copper co-catalyst: the promotion of undesirable oxidative homocoupling of the alkyne (Glaser coupling), which forms symmetric diynes as byproducts.[6][7][8]

II. Comparative Performance and Reaction Conditions

The choice between a classic Pd/Cu system and a copper-free palladium-catalyzed reaction depends on the specific substrates and desired outcomes. The following table summarizes the key characteristics of each system for reactions involving long-chain terminal alkynes like this compound.

FeatureClassic Pd/Cu SystemCopper-Free Pd System
Primary Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)Palladium(0) or Palladium(II) complex
Co-catalyst Copper(I) salt (typically CuI)None
Typical Base Amine base (e.g., Triethylamine, Diisopropylamine)Varies; often stronger bases or different additives may be needed
Reaction Temperature Mild (often room temperature to 50°C)[1][3]Generally requires higher temperatures (e.g., 80°C or more)[3]
Reaction Rate Generally faster due to the activating role of copper[1]Slower; may require longer reaction times
Key Advantage High efficiency and reaction rates under mild conditionsAvoids alkyne homocoupling byproducts, simplifying purification[7]
Key Disadvantage Prone to oxidative homocoupling of the alkyne, especially in the presence of oxygen[6]Harsher reaction conditions, potentially lower yields for less reactive substrates
Atmosphere Requires inert, anaerobic conditions to prevent homocoupling[4][6]Can sometimes be performed under aerobic conditions[6]

III. Experimental Protocols

Below are representative, generalized protocols for the Sonogashira coupling of a long-chain terminal alkyne with an aryl iodide, illustrating the practical differences between the two systems.

Protocol 1: Classic Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from general procedures for Sonogashira reactions.[9]

  • Reaction Setup: To a dry, inert-atmosphere-flushed Schlenk flask, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL). Stir the mixture at room temperature for 15 minutes.

  • Substrate Addition: Add this compound (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Execution: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Palladium-Catalyzed Sonogashira Coupling

This protocol is based on the principles of copper-free methodologies which often require higher temperatures and different bases.[7]

  • Reaction Setup: In an oven-dried flask under an argon atmosphere, combine the aryl bromide (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.06 mmol, 6 mol%), and a suitable base like tetrabutylammonium fluoride (TBAF) (3.0 mmol).

  • Substrate Addition: Add this compound (1.2 mmol) to the flask.

  • Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80°C) for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • Workup and Purification: After cooling, the reaction mixture can be directly subjected to purification. Typically, this involves dissolving the residue in a suitable solvent and purifying by middle-pressure liquid chromatography (MPLC) or standard column chromatography to separate the product from the catalyst and any potential byproducts.

IV. Visualizing Catalytic Pathways and Workflows

Catalytic Cycle of the Sonogashira Reaction

The following diagram illustrates the interconnected catalytic cycles of palladium and copper in the classic Sonogashira reaction.

Caption: Interlocking catalytic cycles in the Pd/Cu-catalyzed Sonogashira reaction.

Experimental Workflow Comparison

This diagram outlines the generalized laboratory workflow for both catalytic systems.

Workflow_Comparison Generalized Experimental Workflow Comparison cluster_PdCu Classic Pd/Cu System cluster_CuFree Copper-Free Pd System A1 1. Setup Flask (Pd/Cu catalysts, Base) A2 2. Add Solvents & Alkyne (e.g., this compound) A1->A2 A3 3. React at RT (Inert Atmosphere) A2->A3 A4 4. Aqueous Workup & Filtration A3->A4 A5 5. Column Chromatography A4->A5 End Pure Product A5->End B1 1. Setup Flask (Pd catalyst, Base/Additive) B2 2. Add Alkyne (e.g., this compound) B1->B2 B3 3. React at High Temp (e.g., 80°C) B2->B3 B4 4. Direct Purification B3->B4 B5 5. Column Chromatography B4->B5 B5->End Start Start Start->A1 Start->B1

Caption: Workflow comparison for Pd/Cu vs. Copper-Free Sonogashira reactions.

V. Conclusion

For reactions involving this compound, the choice between a palladium/copper dual catalyst system and a copper-free palladium system is a trade-off between reaction efficiency and the potential for side reactions.

  • The classic Pd/Cu system is highly efficient, allowing for rapid reactions under mild, room-temperature conditions. Its primary drawback is the formation of alkyne homocoupling products, which necessitates strict anaerobic conditions and can complicate purification.

  • Copper-free palladium systems effectively circumvent the issue of homocoupling, leading to cleaner reaction profiles and potentially simpler purification. However, this advantage comes at the cost of requiring harsher conditions, such as elevated temperatures and longer reaction times, which may not be suitable for sensitive substrates.

Ultimately, the optimal choice of catalyst depends on the specific requirements of the synthesis, including the reactivity of the coupling partners, the scale of the reaction, and the tolerance of the substrates to heat.

References

A Comparative Guide to 1-Hexadecyne-Based Assays for Protein Palmitoylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 1-Hexadecyne-based assays for the study of protein palmitoylation, a crucial reversible lipid modification involved in regulating protein trafficking, localization, and function. The performance of these assays is compared with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.

Introduction to Protein Palmitoylation and Detection Methods

S-palmitoylation is the covalent attachment of the 16-carbon fatty acid, palmitic acid, to cysteine residues via a thioester linkage. This dynamic post-translational modification is catalyzed by a family of protein acyltransferases (PATs) and reversed by acyl-protein thioesterases (APTs). Dysregulation of palmitoylation is implicated in numerous diseases, including cancer and neurological disorders, making its study critical for drug development and biological research.

Historically, protein palmitoylation was detected using metabolic labeling with radioactive [3H]palmitate, a method that suffers from low sensitivity and long exposure times. Modern techniques offer non-radioactive, more sensitive, and faster alternatives. These can be broadly categorized into two main approaches:

  • Metabolic Labeling with Bioorthogonal Probes: This method involves introducing a fatty acid analog containing a bioorthogonal handle (e.g., an alkyne or azide) into cells. These analogs are incorporated into proteins by the cell's own enzymatic machinery. The handle is then selectively reacted with a reporter tag (e.g., a fluorophore or biotin) via "click chemistry" for detection and analysis. This compound and its analogues, such as 15-Hexadecynoic acid (15-HDYA), are examples of such probes. A commonly used alternative is the 18-carbon analogue, 17-Octadecynoic acid (17-ODYA).

  • Acyl-Biotinyl Exchange (ABE) and Related Methods: These techniques do not rely on metabolic labeling. Instead, they involve a series of chemical steps performed on cell lysates to specifically label previously palmitoylated cysteines with biotin. A variation of this method is the Acyl-Resin Assisted Capture (Acyl-RAC), which uses a thiol-reactive resin to capture the modified proteins.

Performance Comparison of Palmitoylation Assays

The choice of assay depends on the specific experimental goals, such as qualitative detection, quantitative analysis, or identification of novel palmitoylated proteins. The following table summarizes the key performance characteristics of the major methods. It is important to note that direct head-to-head quantitative comparisons in a single study are limited; therefore, the following data is a synthesis of information from multiple sources.

Assay Method Principle Key Advantages Key Limitations Typical Number of Identified Proteins (Proteomics) Relative Sensitivity
Radioactive Labeling ([3H]palmitate) Metabolic incorporation of radiolabeled palmitic acid.Direct detection of palmitate incorporation.Low sensitivity, long exposure times (days to weeks), safety concerns with radioactivity, not suitable for high-throughput screening.Not applicable for proteomics.Low
This compound/15-HDYA Metabolic Labeling + Click Chemistry Metabolic incorporation of an alkyne-tagged C16 fatty acid analog, followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to a reporter.High sensitivity and specificity for newly synthesized or dynamically palmitoylated proteins, non-radioactive, faster detection than radiolabeling, compatible with various detection methods (fluorescence, biotin-streptavidin).Potential for metabolic bias (probe may not be a perfect surrogate for palmitate), potential cytotoxicity of the copper catalyst (can be mitigated with ligands).>100 in specific cell types.[1]High
17-ODYA Metabolic Labeling + Click Chemistry Metabolic incorporation of an alkyne-tagged C18 fatty acid analog, followed by CuAAC to a reporter.Commercially more available and widely used than this compound analogues, high sensitivity, allows for pulse-chase experiments to study dynamics.Potential for bias towards proteins that can accommodate a longer acyl chain, lower solubility that can be improved by saponification.~125 to >400 in various mammalian cell lines.[2][3]High
Acyl-Biotinyl Exchange (ABE) Chemical labeling of palmitoylated cysteines in cell lysates. Involves blocking free thiols, cleaving the palmitoyl-thioester bond, and labeling the newly exposed thiol with biotin.Does not rely on metabolic labeling, applicable to tissues and FFPE samples, provides a snapshot of the total palmitoylation state.[4]Multi-step protocol can be technically challenging, potential for false positives from incomplete blocking of free thiols or non-specific labeling of other thioesters.[2]~50 in yeast, ~241 in rat brain homogenates.[5][6]Medium to High
Acyl-Resin Assisted Capture (Acyl-RAC) Similar to ABE, but the biotinylation and streptavidin-enrichment steps are replaced by direct capture of the newly exposed thiols onto a thiol-reactive resin.Fewer steps than ABE, potentially reducing sample loss and variability, good for identifying sites of S-acylation.[6]May have different protein capture efficiencies compared to ABE, potential for non-specific binding to the resin.~144 in rat brain homogenates.[6]Medium to High

Experimental Protocols

Key Experiment 1: Metabolic Labeling with 15-Hexadecynoic Acid (15-HDYA) and Click Chemistry for Fluorescence Detection

This protocol describes the metabolic labeling of cultured cells with 15-HDYA, followed by lysis and click chemistry reaction with a fluorescent azide reporter for in-gel fluorescence analysis.

Materials:

  • Cultured mammalian cells

  • 15-Hexadecynoic acid (15-HDYA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Fluorescent azide reporter (e.g., Azide-Fluor 488)

  • SDS-PAGE gels and electrophoresis equipment

  • Fluorescence gel scanner

Procedure:

  • Cell Culture and Labeling:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • Prepare a 20x stock solution of 15-HDYA complexed with BSA. Briefly, saponify the fatty acid with KOH and then complex it with fatty acid-free BSA in PBS.

    • Incubate cells with the desired final concentration of 15-HDYA (e.g., 50 µM) in culture medium for 4-16 hours. Include a negative control of cells treated with vehicle (e.g., BSA in PBS) or natural palmitic acid.

  • Cell Lysis:

    • Wash the cells twice with cold PBS.

    • Lyse the cells in Lysis Buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction components. The final concentrations should be approximately:

      • 1 mM TCEP

      • 100 µM TBTA

      • 1 mM CuSO₄

      • 10-50 µM fluorescent azide

    • Vortex briefly to mix and incubate at room temperature for 1 hour in the dark.

  • Sample Preparation and Analysis:

    • Add 4x SDS-PAGE loading buffer to the reaction mixture.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths.

    • The gel can be subsequently stained with Coomassie Blue to visualize total protein loading.

Key Experiment 2: Acyl-Biotinyl Exchange (ABE) Assay

This protocol outlines the steps for detecting palmitoylated proteins from cell lysates using the ABE method followed by western blotting.

Materials:

  • Cell lysate

  • Blocking Buffer: Lysis buffer containing 50 mM N-ethylmaleimide (NEM).

  • Hydroxylamine (HAM) Solution: 1 M hydroxylamine, pH 7.4, in lysis buffer.

  • Labeling Buffer: Lysis buffer containing 1 mM HPDP-Biotin.

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE loading buffer with a reducing agent like DTT or β-mercaptoethanol)

  • Western blot equipment and reagents

Procedure:

  • Blocking of Free Thiols:

    • To the cell lysate, add NEM to a final concentration of 50 mM.

    • Incubate at 4°C for 4 hours with gentle rotation to block all free cysteine residues.

    • Precipitate the proteins (e.g., with acetone) to remove excess NEM.

  • Cleavage of Thioester Bonds:

    • Resuspend the protein pellet in a buffer. Divide the sample into two equal aliquots.

    • To one aliquot (+HAM), add the Hydroxylamine Solution. To the other aliquot (-HAM, negative control), add a control buffer (e.g., Tris buffer).

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Biotinylation of Newly Exposed Thiols:

    • Precipitate the proteins again to remove the hydroxylamine.

    • Resuspend both the +HAM and -HAM samples in Labeling Buffer containing HPDP-Biotin.

    • Incubate at 4°C for 1 hour with gentle rotation.

  • Affinity Purification of Biotinylated Proteins:

    • Add streptavidin-agarose beads to both samples and incubate at 4°C for 2-4 hours to capture the biotinylated proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer containing a reducing agent.

    • Analyze the eluates by western blotting using an antibody against the protein of interest. A signal in the +HAM lane and its absence or significant reduction in the -HAM lane indicates that the protein is palmitoylated.

Visualizations

Protein Palmitoylation Cycle

Palmitoylation_Cycle cluster_cytosol Cytosol cluster_membrane Membrane (ER/Golgi) cluster_cytosol2 Cytosol Palmitoyl-CoA Palmitoyl-CoA PAT PAT (DHHC Enzyme) Palmitoyl-CoA->PAT Protein Substrate Protein (Cys-SH) Protein->PAT Palmitoylated_Protein Palmitoylated Protein (Cys-S-Palmitate) APT APT (Thioesterase) Palmitoylated_Protein->APT Depalmitoylation PAT->Palmitoylated_Protein Palmitoylation APT->Protein

Caption: The dynamic cycle of protein palmitoylation and depalmitoylation.

Experimental Workflow for Metabolic Labeling with this compound Analogue

Metabolic_Labeling_Workflow cluster_cell_culture In-Cell Steps cluster_in_vitro In-Vitro Steps A 1. Incubate cells with This compound analogue (e.g., 15-HDYA) B 2. Metabolic incorporation into proteins A->B C 3. Cell Lysis B->C D 4. 'Click' Reaction with Azide Reporter (Biotin or Fluorophore) C->D E 5a. Affinity Purification (if Biotin-Azide used) D->E Biotin G 5b. SDS-PAGE D->G Fluorophore F 6a. Mass Spectrometry or Western Blot E->F H 6b. In-Gel Fluorescence Scanning G->H

Caption: Workflow for detecting palmitoylated proteins using metabolic labeling.

Experimental Workflow for Acyl-Biotinyl Exchange (ABE)

ABE_Workflow A 1. Cell Lysis B 2. Block free thiols (NEM) A->B C 3. Cleave thioesters (+/- Hydroxylamine) B->C D 4. Label new thiols with Biotin-HPDP C->D E 5. Streptavidin Affinity Purification D->E F 6. Elution E->F G 7. Western Blot or Mass Spectrometry F->G

References

Safety Operating Guide

Proper Disposal of 1-Hexadecyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Hexadecyne is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste streams effectively. Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.

Core Safety Precautions

Before initiating any disposal procedures, ensure that all relevant safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant nitrile gloves when handling this compound in any form.[1][2]

  • Ventilation: Handle this compound and its waste in a well-ventilated area or a certified chemical fume hood to prevent inhalation of any potential vapors.[1]

  • Incompatible Materials: Avoid contact of this compound waste with strong oxidizing agents and heavy metal salts, as terminal alkynes can form explosive acetylides.[1]

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₃₀
Molecular Weight 222.41 g/mol [3]
Physical State Liquid[4]
Boiling Point 146 - 148 °C / 294.8 - 298.4 °F[4]
GHS Hazard Statement H304: May be fatal if swallowed and enters airways

Disposal Procedures

The proper disposal route for this compound depends on whether it is in its pure form or part of a reaction mixture. Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[4]

Pure or residual this compound should never be quenched in its original container.[1]

  • Securely Seal: Ensure the original container is tightly sealed.

  • Label as Hazardous Waste: Clearly label the container as "Hazardous Waste" and include the full chemical name, "this compound".

  • EHS Disposal: Dispose of the container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[1][2]

Reaction mixtures must be fully quenched to neutralize any reactive species before disposal.[1]

Experimental Protocol: Quenching of a this compound Reaction Mixture

Objective: To neutralize any residual terminal alkyne in a reaction mixture before disposal. This is a general procedure and should be adapted based on the specific reaction scale and components.

Materials:

  • Reaction mixture containing this compound

  • Appropriate quenching agent (e.g., a proton source like methanol or a saturated aqueous solution of ammonium chloride, depending on the reaction conditions)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Appropriately labeled hazardous waste container

Procedure:

  • Inert Atmosphere: Ensure the reaction flask is under an inert atmosphere.[1]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control any potential exothermic reaction during quenching.

  • Slow Addition of Quenching Agent: Slowly add the quenching agent to the reaction mixture while stirring. Monitor for any signs of reaction, such as gas evolution. Continue the addition until the reaction ceases.[1]

  • Warm to Room Temperature: Allow the mixture to warm to room temperature while continuing to stir.[1]

  • Waste Collection: Once quenching is complete, transfer the mixture to a designated hazardous waste container that is compatible with all its components.[1]

  • Labeling: Clearly label the hazardous waste container with all its constituents.[1]

  • Final Disposal: Store the sealed and labeled container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[1]

Waste Segregation and Collection

Proper segregation of waste streams is a critical first step in the disposal process.

  • Solid Waste (Non-Sharps): Collect contaminated items such as gloves, pipette tips, and paper towels in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2] The container must be clearly labeled as "Hazardous Chemical Waste" and specify that it "Contains this compound".[2]

  • Liquid Waste: Collect quenched reaction mixtures and contaminated solvents in a compatible, leak-proof container with a screw-top or sealed lid.[5] Do not overfill the container, leaving at least 25% headspace.[5] The container must be labeled with "Hazardous Waste" and a list of all its contents.

  • Sharps Waste: Place all contaminated sharps, such as needles and glass pipettes, into a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps" and indicating the presence of "this compound".[2]

Organic solvents must not be discharged down the drain.[6]

Decontamination of Glassware

  • Initial Rinse: Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Collect this initial rinsate as hazardous liquid waste.[2]

  • Subsequent Cleaning: Subsequent washing with detergent and water can typically be disposed of down the drain, but always confirm with your institutional guidelines.[2]

G This compound Disposal Workflow cluster_start Start cluster_decision Decision cluster_path1 Unused/Expired cluster_path2 Reaction Mixture cluster_end Final Disposal start This compound Waste Generated decision Is the waste a reaction mixture or unadulterated this compound? start->decision unused Seal original container decision->unused Unadulterated quench Quench reaction mixture under inert atmosphere decision->quench Reaction Mixture label_unused Label as Hazardous Waste: 'this compound' unused->label_unused disposal Arrange for pickup by EHS/Licensed Contractor label_unused->disposal transfer Transfer to compatible waste container quench->transfer label_mixture Label with all constituents transfer->label_mixture label_mixture->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling 1-Hexadecyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive guidance on the safe handling and disposal of 1-Hexadecyne, with a focus on personal protective equipment (PPE) and operational protocols.

Note on Hazard Classification: There are conflicting classifications regarding the hazards of this compound. While some sources do not classify it as hazardous under OSHA's Hazard Communication Standard, others identify it as a Category 1 aspiration hazard, which can be fatal if swallowed and enters the airways.[1][2][3] Therefore, it is crucial to adopt a conservative approach and handle this chemical with the assumption that it is an aspiration hazard.

Physical and Chemical Properties of this compound
PropertyValue
Physical State Liquid[1]
Molecular Formula C₁₆H₃₀[2]
Molecular Weight 222.41 g/mol [2]
Boiling Point 146 - 148 °C / 294.8 - 298.4 °F[1]
Melting Point 13 °C[4]
Flash Point 108 °C
Density 0.8 g/cm³[4]

Operational Plan: Handling this compound

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Pre-Operational Checks
  • Ventilation: Ensure you are working in a well-ventilated area. A chemical fume hood is recommended.[1][3]

  • PPE Inspection: Before starting any work, inspect all personal protective equipment to ensure it is in good condition and free from defects.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[5]

  • Spill Kit: Have a spill kit with absorbent materials (e.g., sand, diatomaceous earth) readily available.[6]

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves, such as neoprene or nitrile rubber.[7]

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if there is a risk of generating vapor or mist, use appropriate respiratory protection.[3]

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Chemical Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Prevent the generation of vapor or mist.[3]

    • Keep the container tightly closed when not in use.[1][3]

  • Post-Handling:

    • Wash hands and face thoroughly after handling.[3]

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

    • Keep away from incompatible materials such as strong oxidizing agents, as well as heat, sparks, and open flames.[5]

Emergency First-Aid Procedures
  • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting due to the aspiration hazard.[3]

  • In Case of Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[1][8]

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][3][8]

  • If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, seek medical attention.[1][3]

Disposal Plan for this compound

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Classification
  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][8]

  • Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][8]

Step-by-Step Disposal Procedure
  • Containment:

    • For spills, absorb the material with a suitable absorbent (e.g., rag, dry sand, earth, sawdust).[3]

    • Collect the absorbed material and any contaminated PPE into a suitable, labeled container for disposal.[1][8]

  • Disposal:

    • Dispose of the contents and container through a licensed and authorized waste management company.[3]

    • It may be possible to dispose of the chemical in a chemical incinerator equipped with an afterburner and scrubber system.[3]

    • Observe all federal, state, and local regulations when disposing of this substance.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_vent Ensure Adequate Ventilation prep_ppe Inspect Personal Protective Equipment prep_vent->prep_ppe prep_emergency Verify Emergency Equipment Accessibility prep_ppe->prep_emergency handle_don_ppe Don Appropriate PPE prep_emergency->handle_don_ppe handle_chemical Handle this compound handle_don_ppe->handle_chemical handle_post Post-Handling Procedures handle_chemical->handle_post em_swallow Ingestion: Do NOT Induce Vomiting handle_chemical->em_swallow em_eye Eye Contact: Rinse for 15 mins handle_chemical->em_eye em_skin Skin Contact: Wash with Water handle_chemical->em_skin em_inhale Inhalation: Move to Fresh Air handle_chemical->em_inhale disp_classify Classify Waste handle_post->disp_classify disp_contain Contain Waste Material disp_classify->disp_contain disp_dispose Dispose via Authorized Vendor disp_contain->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexadecyne
Reactant of Route 2
Reactant of Route 2
1-Hexadecyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.